molecular formula C6H6BrNO B1281786 5-Bromo-2-methylpyridin-3-ol CAS No. 91420-25-6

5-Bromo-2-methylpyridin-3-ol

Cat. No.: B1281786
CAS No.: 91420-25-6
M. Wt: 188.02 g/mol
InChI Key: KTXDLMQWUZXRPA-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyridin-3-ol is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXDLMQWUZXRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530216
Record name 5-Bromo-2-methylpyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91420-25-6
Record name 5-Bromo-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methylpyridin-3-ol
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Foundational & Exploratory

5-Bromo-2-methylpyridin-3-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-methylpyridin-3-ol

Introduction

This compound is a halogenated pyridinol derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic placement of a bromine atom, a hydroxyl group, and a methyl group on the privileged pyridine scaffold makes it an intermediate of significant interest for researchers in pharmaceutical drug discovery, agrochemical development, and materials science. The pyridine ring is a cornerstone motif in numerous FDA-approved drugs, and functionalized analogs like this compound provide chemists with a powerful tool to explore structure-activity relationships (SAR) and construct complex molecular architectures.

This technical guide provides an in-depth analysis of the core chemical properties, reactivity, spectroscopic signatures, and synthetic applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in established chemical principles.

Core Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical reagent is the bedrock of its application. The key identifiers and computed physical properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 91420-25-6[2]
Molecular Formula C₆H₆BrNO[1]
Molecular Weight 188.02 g/mol [1]
Canonical SMILES CC1=C(C=C(C=N1)Br)O[1]
InChIKey KTXDLMQWUZXRPA-UHFFFAOYSA-N[1]
Appearance White to Brown powder/crystal
XLogP3 1.6[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

Molecular Structure and Chemical Reactivity

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity. The interplay between the electron-deficient pyridine ring and its functional groups dictates its chemical behavior.

Reactive_Sites mol Br C-Br Bond: Prime site for Pd-catalyzed cross-coupling reactions. Br:e->mol:w OH Phenolic -OH: Nucleophilic and acidic. Site for etherification, estification, or deprotonation. OH:w->mol:n Ring Pyridine Ring: Electron-deficient core, influences reactivity of substituents. Ring:n->mol:s

Caption: Key reactive sites of this compound.

The C(5)-Br Bond: A Gateway to Molecular Complexity

The bromine atom at the 5-position is the most synthetically versatile handle on the molecule. As an excellent leaving group on an electron-deficient aromatic ring, it is an ideal substrate for a wide range of transition-metal-catalyzed cross-coupling reactions.[3] These reactions are foundational in modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds under mild and functional-group-tolerant conditions.[4][5][6]

Key Transformations:

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters to form biaryl or aryl-vinyl structures. This is one of the most powerful and widely used methods for C-C bond formation.[6][7]

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, yielding substituted aminopyridines.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Coupling with alkenes to form substituted olefins.

The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing these transformations. The use of specialized phosphine-based ligands (e.g., YPhos) can be crucial for achieving high yields, particularly with less expensive but also less reactive aryl chloride coupling partners.[4]

The following diagram and protocol outline a representative workflow for a Suzuki-Miyaura reaction, a cornerstone transformation for this class of compounds.[7][8]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep 1. Add this compound, Boronic Acid (1.1 eq), and Base (e.g., K₃PO₄, 2.0 eq) to a Schlenk flask. purge 2. Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. prep->purge add_solvents 3. Add degassed solvent (e.g., 1,4-Dioxane/Water mixture). purge->add_solvents add_catalyst 4. Add Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%). add_solvents->add_catalyst heat 5. Heat the mixture (e.g., 90-100 °C) with vigorous stirring for 2-18 hours. add_catalyst->heat monitor 6. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 7. Cool to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate). monitor->cool wash 8. Wash with water and brine. Dry the organic layer (e.g., Na₂SO₄). cool->wash purify 9. Concentrate in vacuo and purify the crude product via column chromatography. wash->purify

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxidation by air.[5] Purging with an inert gas like nitrogen or argon is essential to prevent catalyst deactivation and ensure reproducible results.

  • Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst oxidation. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is a critical, self-validating step for reaction success.

  • Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step of the catalytic cycle, activating the boronic acid.[5][7] The choice of base can significantly impact reaction rate and yield.

The C(3)-OH Group: A Site for Modulation

The phenolic hydroxyl group offers a secondary point for chemical modification. Its properties include:

  • Acidity: The hydroxyl proton is acidic and can be removed by a suitable base. This can be important for protecting the group or for modulating the electronic properties of the ring.

  • Nucleophilicity: The oxygen atom can act as a nucleophile, enabling reactions such as O-alkylation (Williamson ether synthesis) or O-acylation to form ethers and esters, respectively. This allows for the introduction of new functionalities and can be used to tune properties like solubility and bioavailability in a drug discovery context.

  • Directing Group: In certain electrophilic aromatic substitution reactions, the hydroxyl group can act as a powerful ortho-, para-directing group, although the overall reactivity of the pyridine ring to such reactions is low.

Spectroscopic Signature (Predictive Analysis)

  • ¹H NMR:

    • Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0-8.5 ppm). These will appear as singlets or narrow doublets due to the substitution pattern.

    • Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.3-2.6 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is highly dependent on solvent and concentration, is expected. It may be observed anywhere from δ 5-10 ppm.

  • ¹³C NMR:

    • Six distinct signals are expected: five for the pyridine ring carbons and one for the methyl carbon.

    • The carbon bearing the bromine (C5) will be significantly influenced by the halogen's electronic effect.

    • The carbon attached to the hydroxyl group (C3) will appear at a downfield shift (typically δ 150-160 ppm).

    • The methyl carbon signal will be observed in the upfield region (δ 15-25 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides a unique molecular "fingerprint."[10] Key expected absorption bands include:

    • O-H Stretch: A strong, broad band in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

    • Aromatic C-H Stretch: Medium to weak bands just above 3000 cm⁻¹.

    • Aromatic C=C & C=N Stretches: Medium to strong, sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring skeleton.[10]

    • Methyl (-CH₃) Bends: Characteristic bending vibrations around 1470 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).[10]

    • C-Br Stretch: A medium to strong band in the lower frequency "fingerprint" region, typically between 550-650 cm⁻¹.[10]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified with several hazards that necessitate careful handling to ensure researcher safety.[1]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
STOT - Single ExposureH335May cause respiratory irritation

STOT: Specific Target Organ Toxicity

Standard Handling Protocol
  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Dispensing: As a solid, avoid creating dust when weighing or transferring the material. Use a spatula and weigh onto creased weighing paper or directly into a tared vessel inside the fume hood.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a quintessential example of a versatile heterocyclic intermediate. Its true value lies in the strategic combination of a privileged pyridine core with orthogonal reactive handles—the C-Br bond for sophisticated cross-coupling chemistry and the C-OH bond for secondary modifications. This duality allows for the efficient and modular construction of complex molecules, making it an indispensable tool for medicinal chemists and material scientists aiming to drive innovation. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will empower researchers to fully leverage the synthetic potential of this valuable compound.

References

  • The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Ali, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223. MDPI. Retrieved from [Link]

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Thompson, A., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. Nobel Prize Outreach. Retrieved from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Method for preparing 5-bromo-2-methylpyridine. (2009). Google Patents.
  • Krasovskiy, A., et al. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 23(11), 2949. PMC - PubMed Central. Retrieved from [Link]

  • Cambeiro, F., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 147. MDPI. Retrieved from [Link]

Sources

5-Bromo-2-methylpyridin-3-ol CAS number 91420-25-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-methylpyridin-3-ol (CAS: 91420-25-6)

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical identity, physicochemical properties, synthetic utility, and safety considerations, providing field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Strategic Value of a Privileged Scaffold

This compound is a heterocyclic building block whose strategic importance lies in the unique arrangement of its functional groups. The pyridine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceuticals. The specific substitution pattern of this compound—a hydroxyl group, a methyl group, and a bromine atom—offers a versatile platform for chemical modification.

The hydroxyl group at the 3-position can act as a hydrogen bond donor or acceptor, crucial for molecular recognition at a biological target. The methyl group at the 2-position can provide steric influence and modulate the electronic properties of the ring. Most importantly, the bromine atom at the 5-position serves as a key synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and handling.

Suzuki_Workflow Start_A This compound (Electrophile) Reaction Suzuki-Miyaura Cross-Coupling Start_A->Reaction Start_B Aryl/Heteroaryl Boronic Acid (Nucleophile) Start_B->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₃PO₄, Na₂CO₃) Base->Reaction Solvent Solvent System (e.g., Dioxane/Water) Solvent->Reaction Product 5-Aryl-2-methylpyridin-3-ol (Coupled Product) Reaction->Product C-C Bond Formation

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative, self-validating system adapted from established methodologies for similar bromopyridine derivatives. [1]Researchers should perform small-scale trials to optimize conditions for their specific substrate.

Objective: To synthesize a 5-aryl-2-methylpyridin-3-ol derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (1.5 - 2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Reagent Addition: Add the palladium catalyst to the flask under the inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The solvent volume should be sufficient to create a stirrable slurry.

  • Causality Check: The use of an inert atmosphere and degassed solvents is critical. Oxygen can oxidatively deactivate the palladium(0) catalyst, halting the catalytic cycle and preventing product formation.

  • Reaction: Heat the mixture with vigorous stirring to 85–95 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure 5-aryl-2-methylpyridin-3-ol.

  • Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for the parent this compound is not extensively published, its value is realized upon its incorporation into larger molecules. Its structural analogues and derivatives are key components in the synthesis of compounds targeting a range of diseases.

  • Kinase Inhibitors: The substituted aminopyridine scaffold is a well-known pharmacophore for kinase inhibitors, which are crucial in oncology and inflammatory disease research. [2]Derivatives of 5-Bromo-2-methylpyridin-3-amine, a closely related analogue, are used to develop potent inhibitors of pathways like the p38 MAP kinase pathway. [2]* Neurological and Agrochemical Agents: Other functionalized bromomethylpyridines serve as intermediates in the synthesis of pharmaceuticals for neurological disorders and in the development of advanced agrochemicals. [3]The versatility of the bromopyridine moiety allows for the creation of diverse libraries of compounds for screening against various biological targets.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as hazardous and must be handled with appropriate precautions.

Table 2: GHS Hazard and Precautionary Information

Category Code Description Source
Pictogram GHS07 Exclamation Mark [4][5]
Signal Word Warning [4][5]
Hazard Statements H302 Harmful if swallowed. [4][5]
H315 Causes skin irritation. [4][5]
H319 Causes serious eye irritation. [4][5]
H335 May cause respiratory irritation. [4][5]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray. [5]
P280 Wear protective gloves/eye protection/face protection. [5]
P302+P352 IF ON SKIN: Wash with plenty of water. [5]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]
P403+P233 Store in a well-ventilated place. Keep container tightly closed. [5]

| | P501 | Dispose of contents/container to an approved waste disposal plant. | [5]|

Handling:

  • Always use this compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

  • PubChem. This compound | C6H6BrNO | CID 13227968. [Link]

  • Anichem. This compound. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-methylpyridin-3-ol: A Versatile Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various intermolecular interactions, including hydrogen bonding and metal coordination, make it an ideal framework for designing novel therapeutic agents. Within this class of compounds, halogenated pyridines have emerged as particularly valuable intermediates, offering a reactive handle for the construction of complex molecular architectures through modern cross-coupling methodologies. This technical guide provides a comprehensive exploration of 5-Bromo-2-methylpyridin-3-ol, a strategically functionalized pyridine derivative with significant potential in drug discovery and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles and supported by data from closely related analogues.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties that govern its reactivity and potential biological activity.

Below is a 2D representation of the molecular structure of this compound.

G start Starting Material (e.g., 2-Methyl-3-nitropyridine) step1 Regioselective Bromination (Br2, Acetic Acid) start->step1 intermediate1 5-Bromo-2-methyl-3-nitropyridine step1->intermediate1 step2 Reduction of Nitro Group (e.g., Fe, NH4Cl) intermediate1->step2 intermediate2 5-Bromo-2-methylpyridin-3-amine step2->intermediate2 step3 Diazotization and Hydrolysis (NaNO2, H2SO4, H2O) intermediate2->step3 product This compound step3->product

Caption: Proposed Synthetic Workflow for this compound.

Step-by-Step Methodological Considerations:

  • Regioselective Bromination: The synthesis would likely commence with the regioselective bromination of a suitable precursor like 2-methyl-3-nitropyridine. The nitro group acts as a deactivating group, directing the electrophilic bromine to the 5-position. A common method for this transformation involves the use of bromine in acetic acid. [1]

  • Reduction of the Nitro Group: The resulting 5-Bromo-2-methyl-3-nitropyridine would then undergo reduction of the nitro group to an amine. A widely used and scalable method for this reduction is the use of iron powder in the presence of an acidic catalyst, such as ammonium chloride or hydrochloric acid, in a protic solvent like ethanol or methanol. [1][2]

  • Diazotization and Hydrolysis: The final step would involve the conversion of the amino group of 5-Bromo-2-methylpyridin-3-amine to a hydroxyl group. This is typically achieved through a diazotization reaction using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures, followed by hydrolysis of the resulting diazonium salt by warming the reaction mixture. This is a standard transformation in aromatic chemistry.

Spectroscopic Characterization: A Predictive Analysis

Although experimentally obtained spectra for this compound are not widely published, we can predict the key features of its NMR, IR, and Mass spectra based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The two aromatic protons on the pyridine ring will likely appear as doublets in the downfield region (typically δ 7.0-8.5 ppm). The methyl protons will present as a singlet in the upfield region (around δ 2.5 ppm). The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the substituents on the pyridine ring. The carbon bearing the bromine atom will be shifted to a higher field compared to an unsubstituted carbon, while the carbons attached to the nitrogen, oxygen, and methyl groups will have characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchHydroxyl
3100-3000C-H stretchAromatic
2980-2870C-H stretchMethyl
1600-1450C=C and C=N stretchPyridine ring
1300-1000C-O stretchPhenolic hydroxyl
Below 800C-Br stretchBromo group

This predicted data is based on established IR correlation tables and data for similar substituted pyridines. [3] Mass Spectrometry (MS):

The mass spectrum, particularly under electron ionization (EI), is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks at m/z 187 and 189. Common fragmentation pathways would likely involve the loss of the methyl group (M-15) and potentially the loss of CO, which is characteristic of phenols. [4]

Reactivity and Synthetic Utility: The Power of the C-Br Bond

The synthetic utility of this compound is largely dictated by the reactivity of its functional groups, with the carbon-bromine bond being the most versatile handle for molecular elaboration. The bromine atom at the 5-position is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

The general reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. [5][6]This makes the C-Br bond in this compound an excellent site for selective functionalization.

Key Cross-Coupling Reactions of this compound start This compound suzuki Suzuki-Miyaura Coupling (with Boronic Acids) start->suzuki Pd catalyst, Base buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald Pd catalyst, Base sonogashira Sonogashira Coupling (with Terminal Alkynes) start->sonogashira Pd/Cu catalyst, Base product1 Aryl/Heteroaryl Substituted Pyridinol suzuki->product1 product2 Amino-substituted Pyridinol buchwald->product2 product3 Alkynyl-substituted Pyridinol sonogashira->product3

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Bromo-2-methylpyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the critical need for robust and scalable synthetic routes, this document elucidates the most viable pathway, commencing from readily available starting materials. A detailed, step-by-step experimental protocol is provided, underpinned by a discussion of the mechanistic rationale and strategic considerations for each transformation. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and allied industries, offering field-proven insights to facilitate the efficient synthesis of this important intermediate.

Introduction: The Significance of Substituted Pyridinols

Substituted pyridin-3-ols are a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of physicochemical properties and pharmacological activity. The target molecule, this compound, is of particular interest due to the presence of three key functionalities: a hydroxyl group, which can act as a hydrogen bond donor and a site for further derivatization; a methyl group, which can influence steric interactions and metabolic stability; and a bromine atom, which serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

The synthesis of such polysubstituted pyridines, however, can be challenging due to issues of regioselectivity and the potential for competing side reactions. This guide aims to provide a clear and reliable pathway to this compound, empowering researchers to access this valuable compound for their discovery and development programs.

Strategic Analysis of Synthetic Pathways

Two primary retrosynthetic strategies were considered for the synthesis of this compound:

  • Route 1: Direct Bromination of 2-methylpyridin-3-ol. This approach is atom-economical but poses significant challenges in controlling the regioselectivity of the bromination. The hydroxyl and methyl groups are both activating and will direct electrophilic substitution to multiple positions on the pyridine ring.

  • Route 2: A Multi-step Synthesis via a 3-Amino Pyridine Intermediate. This pathway offers superior control over the introduction of the bromine atom and the final hydroxyl group through a sequence of well-established reactions. This route was identified as the more robust and scalable approach.

This guide will focus on the detailed execution of Route 2.

The Recommended Synthetic Pathway: A Step-by-Step Guide

The most reliable and scalable synthesis of this compound proceeds through the key intermediate, 5-Bromo-2-methylpyridin-3-amine. This intermediate is synthesized in a three-step sequence starting from 2-chloro-3-nitropyridine. The final transformation of the amino group to the hydroxyl group is achieved via a Sandmeyer-type reaction.

Synthesis_Pathway Start 2-Chloro-3-nitropyridine Inter1 2-Methyl-3-nitropyridine Start->Inter1 Methylation (Diethyl Malonate, NaH) Inter2 5-Bromo-2-methyl-3-nitropyridine Inter1->Inter2 Bromination (Br2, Acetic Acid) Inter3 5-Bromo-2-methylpyridin-3-amine Inter2->Inter3 Reduction (Fe, NH4Cl) Final This compound Inter3->Final Diazotization & Hydrolysis (NaNO2, H2SO4, H2O)

Caption: Overall workflow for the synthesis of this compound.

Synthesis of the Key Intermediate: 5-Bromo-2-methylpyridin-3-amine

The synthesis of this crucial intermediate is accomplished in three distinct steps, each with a well-defined protocol and rationale.

The initial step involves the introduction of a methyl group at the 2-position of the pyridine ring. A robust method for this transformation is the reaction with diethyl malonate in the presence of a strong base, followed by hydrolysis and decarboxylation.[1]

  • Causality of Experimental Choices: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates diethyl malonate to form the nucleophilic enolate. Toluene is a suitable high-boiling solvent for the condensation reaction. The subsequent acidic workup with hydrochloric acid facilitates both the hydrolysis of the ester and the decarboxylation of the resulting malonic acid derivative to yield the desired methyl group.

Experimental Protocol: Synthesis of 2-Methyl-3-nitropyridine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous toluene.

  • Formation of the Malonate Anion: Cool the suspension in an ice bath and add diethyl malonate dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Condensation Reaction: Add a solution of 2-chloro-3-nitropyridine in toluene dropwise to the reaction mixture.

  • Reaction Completion: Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and carefully quench with water. Separate the organic layer and add 6 M hydrochloric acid. Heat the mixture to reflux for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-3-nitropyridine. The product can be purified by column chromatography on silica gel if necessary.

The second step is the critical regioselective bromination of 2-methyl-3-nitropyridine. The nitro group is a strong deactivating group and a meta-director, while the methyl group is a weak activating group and an ortho-, para-director. The combination of these directing effects favors the introduction of the bromine atom at the 5-position.[1]

  • Causality of Experimental Choices: Acetic acid serves as a polar protic solvent that can facilitate the electrophilic aromatic substitution. Sodium acetate is added as a buffer to modulate the acidity of the reaction mixture. The reaction is performed at a reduced temperature during the addition of bromine to control the exothermic reaction and minimize the formation of by-products.

Experimental Protocol: Synthesis of 5-Bromo-2-methyl-3-nitropyridine

  • Reaction Setup: In a jacketed reactor or a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methyl-3-nitropyridine and sodium acetate in glacial acetic acid.

  • Addition of Bromine: Cool the mixture to 10-15 °C. Add bromine dropwise to the stirred solution, ensuring the temperature is maintained below 20 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction by pouring the mixture into ice water. Neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an acid or an ammonium salt.[2]

  • Causality of Experimental Choices: Iron is an inexpensive and effective reducing agent for nitro groups. The reaction is typically carried out in a protic solvent mixture like methanol and water. Ammonium chloride is used to generate a mildly acidic environment in situ, which facilitates the reduction process.

Experimental Protocol: Synthesis of 5-Bromo-2-methylpyridin-3-amine

  • Reaction Setup: To a suspension of iron powder and ammonium chloride in a mixture of methanol and water, heat the mixture to reflux (approximately 80 °C).

  • Addition of Nitro Compound: Add the 5-Bromo-2-methyl-3-nitropyridine portion-wise, maintaining the reflux. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Add ethyl acetate and water to the residue. Basify the aqueous layer with a saturated sodium bicarbonate solution to a pH of ~8. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Bromo-2-methylpyridin-3-amine. The crude product can be further purified by column chromatography if necessary.

Final Step: Conversion of 5-Bromo-2-methylpyridin-3-amine to this compound

The conversion of the 3-amino group to a 3-hydroxyl group is achieved through a Sandmeyer-type reaction. This involves the diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then hydrolyzed to the desired pyridinol.

  • Causality of Experimental Choices: The diazotization is carried out at low temperatures (0-5 °C) as pyridyl diazonium salts can be unstable at higher temperatures. Sulfuric acid is used as the strong acid to generate nitrous acid from sodium nitrite. The subsequent heating of the diazonium salt solution in the presence of water leads to the hydrolysis and formation of the hydroxyl group, with the evolution of nitrogen gas.

Experimental Protocol: Synthesis of this compound

  • Diazotization: In a flask, dissolve 5-Bromo-2-methylpyridin-3-amine in a dilute solution of sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Hydrolysis: Slowly and carefully heat the reaction mixture to 80-90 °C. The evolution of nitrogen gas should be observed. Maintain this temperature until the gas evolution ceases.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Data Presentation

StepStarting MaterialProductReagents and ConditionsTypical Yield
12-Chloro-3-nitropyridine2-Methyl-3-nitropyridineDiethyl malonate, NaH, Toluene; then HCl, reflux~70-80%
22-Methyl-3-nitropyridine5-Bromo-2-methyl-3-nitropyridineBr₂, NaOAc, Acetic Acid, 10-20 °C~85-95%
35-Bromo-2-methyl-3-nitropyridine5-Bromo-2-methylpyridin-3-amineFe, NH₄Cl, Methanol/Water, reflux~90-95%[2]
45-Bromo-2-methylpyridin-3-amineThis compoundNaNO₂, H₂SO₄, H₂O, 0-5 °C then heat~50-70% (estimated)

Conclusion

This technical guide has outlined a robust and reliable multi-step synthesis for this compound. By leveraging a well-controlled, stepwise functionalization of the pyridine ring, this pathway overcomes the regioselectivity challenges associated with direct bromination. The provided experimental protocols are based on established and scalable chemical transformations, offering a practical approach for researchers in the field. The strategic use of the Sandmeyer-type reaction in the final step highlights the power of classical organic reactions in the synthesis of complex heterocyclic building blocks. This guide serves as a valuable resource for the efficient and reproducible synthesis of this compound, facilitating its application in drug discovery and development.

References

  • BenchChem. (2026). Scale-Up Synthesis of 5-Bromo-2-methylpyridin-3-amine: An Application Note and Protocol. [Link not available]
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Durham E-Theses. (2001). New functionalised 3-hydroxypyridines. Retrieved from [Link]

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A Comprehensive Technical Guide to the Solubility of 5-Bromo-2-methylpyridin-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 5-Bromo-2-methylpyridin-3-ol, a key heterocyclic compound with applications in medicinal chemistry and materials science. In the absence of extensive publicly available quantitative solubility data, this document focuses on the foundational principles governing its solubility, predictive analysis based on its molecular structure, and comprehensive, actionable protocols for experimental solubility determination. This guide is intended to empower researchers to accurately assess the solubility of this compound in a variety of organic solvents, a critical parameter for reaction optimization, purification, formulation, and drug delivery system design.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that dictates its behavior in both chemical and biological systems. From a synthetic chemistry perspective, solubility in organic solvents is paramount for reaction kinetics, purification via crystallization, and chromatographic separation. In the realm of drug development, aqueous and lipid solubility are critical determinants of a compound's bioavailability and pharmacokinetic profile. A thorough understanding and precise measurement of solubility are therefore indispensable for efficient and successful research and development.

Molecular Structure and its Implications for Solubility

The solubility of this compound is intrinsically linked to its molecular structure. A nuanced understanding of its constituent functional groups and overall polarity is the first step in predicting its behavior in various solvents.

Key Structural Features:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.

  • Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, significantly enhancing solubility in polar, protic solvents like alcohols.

  • Methyl Group (-CH₃): This non-polar alkyl group contributes to the lipophilicity of the molecule, potentially increasing solubility in less polar organic solvents.

  • Bromine Atom (-Br): The bromine atom adds to the molecular weight and polarizability of the molecule, influencing van der Waals interactions.

Based on these features, a qualitative solubility profile can be predicted. The presence of the hydroxyl group suggests good solubility in polar protic solvents. The pyridine ring and the overall molecular structure allow for dipole-dipole interactions, suggesting solubility in polar aprotic solvents. The non-polar methyl group may impart some solubility in less polar solvents, while solubility in non-polar aliphatic solvents is expected to be low.

Theoretical Framework: The Thermodynamics of Dissolution

The process of dissolution is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG).[1] For dissolution to be spontaneous, ΔG must be negative. The Gibbs free energy of dissolution is a function of both enthalpy (ΔH) and entropy (ΔS) changes:

ΔG = ΔH - TΔS

The enthalpy of solution can be understood as the net energy change from three key steps[2]:

  • Breaking solute-solute interactions (endothermic): Energy is required to overcome the crystal lattice energy of solid this compound.

  • Breaking solvent-solvent interactions (endothermic): Energy is needed to create a cavity in the solvent for the solute molecule.

  • Forming solute-solvent interactions (exothermic): Energy is released when the solute molecule is solvated.

The interplay of these enthalpic contributions, along with the increase in entropy that typically accompanies dissolution, determines the extent of solubility.[3] Strong solute-solvent interactions, such as the hydrogen bonding between the hydroxyl group of this compound and a protic solvent, will favor dissolution.[4][5][6][7]

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighStrong hydrogen bonding interactions between the solvent and the hydroxyl group and pyridine nitrogen of the solute.[8]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneModerate to HighDipole-dipole interactions and the ability of these solvents to accept hydrogen bonds will promote dissolution.
Moderately Polar Ethyl Acetate, DichloromethaneModerate to LowA balance of polar and non-polar characteristics may allow for some dissolution.
Non-polar Aromatic TolueneLowWhile pi-pi stacking interactions are possible with the pyridine ring, the overall polarity mismatch will limit solubility.
Non-polar Aliphatic Hexane, HeptaneVery LowThe significant difference in polarity will result in poor solute-solvent interactions.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is crucial. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This rapid method provides a general understanding of a compound's solubility in various solvents and is useful for initial solvent screening for reactions or recrystallization.

G cluster_start Start cluster_procedure Procedure cluster_decision Assessment cluster_outcome Outcome start Weigh ~10-20 mg of This compound add_solvent Add 0.5 mL of solvent to a test tube start->add_solvent add_solute Add the weighed solute to the solvent add_solvent->add_solute vortex Vortex/shake vigorously for 1-2 minutes add_solute->vortex observe Observe for dissolution vortex->observe dissolved Completely Dissolved? observe->dissolved soluble Record as 'Soluble' dissolved->soluble Yes insoluble Record as 'Insoluble' dissolved->insoluble No

Caption: Workflow for qualitative solubility testing.

Step-by-Step Protocol:

  • Preparation: Into a series of labeled small test tubes, add approximately 10-20 mg of this compound.

  • Solvent Addition: To each tube, add 0.5 mL of a different test solvent.

  • Mixing: Vigorously agitate the tubes using a vortex mixer or by shaking for 1-2 minutes.

  • Observation: Visually inspect each tube. If the solid has completely disappeared, the compound is considered "soluble" in that solvent at that approximate concentration. If solid remains, it is considered "insoluble" or "sparingly soluble."

Quantitative Solubility Determination: The Equilibrium Solubility Method

This method, often referred to as the shake-flask method, determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Add excess this compound to a known volume of solvent in a sealed vial equilibrate Agitate at a constant temperature (e.g., 24-48 hours) prep->equilibrate separate Allow solid to settle, then filter or centrifuge to obtain a clear supernatant equilibrate->separate analyze Quantify the concentration of the solute in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis) separate->analyze result Calculate solubility (e.g., in mg/mL or mol/L) analyze->result

Caption: Workflow for the equilibrium solubility method.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a sealed vial containing a precisely known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. A standard curve of known concentrations should be prepared for accurate quantification.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Practical Applications of Solubility Data

  • Reaction Chemistry: Selecting a solvent in which reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields.

  • Purification: Knowledge of solubility in different solvents is the cornerstone of developing effective crystallization procedures. A good crystallization solvent system is one in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. Information on recrystallization of similar compounds suggests that mixed solvent systems like ethanol/ethyl acetate or ethanol/water could be effective for this compound.[4]

  • Formulation Development: For pharmaceutical applications, understanding solubility in various excipients and solvent systems is critical for creating stable and bioavailable drug products.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented in public literature, a strong predictive understanding of its solubility can be derived from its molecular structure and the fundamental principles of dissolution. This guide provides the theoretical background and, critically, the detailed experimental protocols necessary for researchers to determine this vital parameter. By following the outlined procedures, scientists and drug development professionals can generate the reliable solubility data required to advance their research and development efforts.

References

  • Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

  • Fiveable. 9.6 Free Energy of Dissolution. AP Chem. [Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. 2025. [Link]

  • Chemistry LibreTexts. 6.3: Hydrogen Bonding Interactions and Solubility. 2022. [Link]

  • askIITians. How do hydrogen bonds affect solubility?. 2025. [Link]

  • PubChem. This compound. [Link]

  • Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]

  • Wikipedia. Enthalpy change of solution. [Link]

  • Chemistry LibreTexts. 8.2: Thermodynamics of Solutions. 2022. [Link]

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Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 5-Bromo-2-methylpyridin-3-ol

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy.[1][2] This principle extends rigorously to its precursors and key intermediates. This compound, a substituted pyridine, serves as a vital building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a brominated pyridine core with hydroxyl and methyl functional groups, presents a unique analytical challenge. Ensuring its purity is not merely a quality control checkpoint; it is a foundational requirement for the consistency of the final drug product and for compliance with stringent regulatory standards set by bodies like the FDA and EMA.[3][4][5]

This guide provides a comprehensive framework for the purity analysis of this compound. It moves beyond rote protocols to explain the scientific rationale behind method selection, experimental design, and data interpretation. We will explore a multi-modal analytical approach, leveraging the strengths of orthogonal techniques to build a complete and reliable purity profile, essential for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A successful analytical strategy begins with a thorough understanding of the analyte's properties.

PropertyValueSource
Molecular Formula C₆H₆BrNO[6]
Molecular Weight 188.02 g/mol [6]
Appearance Typically a solid[7]
Key Structural Features Pyridine ring, bromo substituent, hydroxyl group, methyl group[6]
Solubility Soluble in organic solvents like DMSO[8]

The presence of the polar hydroxyl group and the basic pyridine nitrogen atom dictates its chromatographic behavior, making it suitable for reversed-phase liquid chromatography while potentially requiring derivatization for gas chromatography.

Strategic Approach to Purity Analysis

A robust purity assessment relies on a combination of techniques that can separate, identify, and quantify the main component and any potential impurities. These impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[1][9] The logical workflow for analyzing a new batch of this compound should be systematic.

G cluster_0 Purity Analysis Workflow for this compound start Receive Sample Batch qual_id Qualitative ID & Structure Confirmation (NMR, MS) start->qual_id primary_purity Primary Purity Assay (RP-HPLC with UV Detection) qual_id->primary_purity impurity_id Impurity Identification (LC-MS) primary_purity->impurity_id If unknown peaks > threshold volatile_check Volatile Impurity Screen (GC-MS, possibly with derivatization) primary_purity->volatile_check final_report Generate Certificate of Analysis (CoA) impurity_id->final_report elemental_confirm Elemental Confirmation (Halogen Analysis) elemental_confirm->final_report volatile_check->elemental_confirm G prep_sample 1. Prepare Sample ~1 mg/mL in Diluent inject 5. Inject Sample (e.g., 5 µL) prep_sample->inject prep_mobile 2. Prepare Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN hplc_setup 3. Configure HPLC System (Column, Detector, Flow Rate) prep_mobile->hplc_setup equilibrate 4. Equilibrate Column with initial mobile phase conditions hplc_setup->equilibrate equilibrate->inject run_gradient 6. Run Gradient Program Separate components inject->run_gradient acquire_data 7. Acquire Data (Chromatogram & UV Spectra) run_gradient->acquire_data analyze 8. Analyze Results Integrate peaks, calculate % Area acquire_data->analyze

Sources

An In-depth Technical Guide to 5-Bromo-2-methylpyridin-3-ol: Reactivity, Stability, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-methylpyridin-3-ol is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic substitution pattern—featuring a reactive bromine atom, an activating methyl group, and a nucleophilic hydroxyl group on a pyridine core—renders it a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom at the C-5 position is particularly amenable to modern palladium-catalyzed cross-coupling reactions, providing a robust handle for C-C and C-N bond formation. This guide offers a comprehensive analysis of the molecule's reactivity, stability profile, and core synthetic applications. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and discuss critical considerations for its handling and storage, equipping researchers with the knowledge to effectively leverage this valuable building block in drug discovery and development programs.

Core Molecular Profile and Physicochemical Properties

The reactivity of this compound is a direct consequence of the interplay between its substituents and the pyridine ring. The pyridine nitrogen atom acts as an electron sink, generally deactivating the ring towards electrophilic substitution. However, the electron-donating effects of the C-2 methyl group (via hyperconjugation) and the C-3 hydroxyl group (via resonance) partially counteract this deactivation. The bromine atom at C-5 exerts a deactivating inductive effect but can participate in directing subsequent reactions. This electronic balance is pivotal to its synthetic utility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 91420-25-6[1]
Molecular Formula C₆H₆BrNO[1]
Molecular Weight 188.02 g/mol [1]
Canonical SMILES CC1=C(C=C(C=N1)Br)O[1]
InChI Key KTXDLMQWUZXRPA-UHFFFAOYSA-N[1]

Reactivity and Key Synthetic Transformations

The primary value of this compound in synthetic chemistry lies in its capacity to undergo a variety of transformations, most notably palladium-catalyzed cross-coupling reactions at the C-Br bond.

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

The bromine atom at the 5-position is the molecule's most versatile reactive site, serving as an excellent electrophilic partner in numerous palladium-catalyzed reactions.[2][3] These transformations are cornerstones of modern medicinal chemistry for constructing the complex scaffolds of active pharmaceutical ingredients (APIs).[4]

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[3][5] This reaction is instrumental in synthesizing biaryl compounds, a common motif in pharmaceuticals.[2][6] The choice of base is critical, as it activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation in the catalytic cycle.[7] For electron-deficient substrates like bromopyridines, bases such as K₃PO₄ or Cs₂CO₃ are often effective.[7][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L_n-Br oxidative_addition->pd_complex transmetalation Transmetalation (with R-B(OR)₂) pd_complex->transmetalation diorgano_pd Ar-Pd(II)L_n-R transmetalation->diorgano_pd boronate [R-B(OH)₃]⁻ boronate->transmetalation base Base (e.g., K₃PO₄) base->boronate activates boronic_acid R-B(OH)₂ boronic_acid->base reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Product (Ar-R) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for structurally similar bromopyridines.[6][8][9]

  • Reactant Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3–5 mol%), and a base like K₃PO₄ (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent system, typically 1,4-dioxane and water in a 4:1 ratio.

  • Reaction Execution: Place the flask in a preheated oil bath and stir the mixture vigorously at 85–100 °C for 12–24 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-2-methylpyridin-3-ol.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, coupling aryl halides with amines.[10][11][12] This transformation provides a versatile and efficient route to synthesize arylamines, which are prevalent motifs in pharmaceuticals.[10] The catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the C-Br bond, coordination and deprotonation of the amine by a base, and subsequent reductive elimination to form the product.[10][11][13] The choice of ligand, base, and solvent is critical for achieving high yields.[10]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L_n-Br oxidative_addition->pd_complex amine_coordination Amine (R₂NH) Coordination pd_complex->amine_coordination R₂NH amine_complex [Ar-Pd(II)L_n(R₂NH)-Br] amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation Base amido_complex Ar-Pd(II)L_n-NR₂ deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Product (Ar-NR₂) reductive_elimination->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2.1.2: General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol; optimization of catalyst, ligand, and base is often required for specific substrates.[2][10]

  • Reactant Preparation: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., RuPhos, XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or K₃PO₄).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) three times.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add an anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe, followed by the desired primary or secondary amine (1.1–1.5 equiv.).

  • Reaction Execution: Tightly seal the vessel and heat the reaction mixture to 100–110 °C with vigorous stirring for 16–24 hours.

  • Monitoring: Track reaction completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-methylpyridin-3-ol derivative.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group at the C-3 position is a key functional handle. It can act as a nucleophile in O-alkylation or O-arylation reactions to form ethers. It is also weakly acidic and can be deprotonated with a suitable base. In the context of cross-coupling reactions, the free hydroxyl group may sometimes interfere with the catalyst or reagents. In such cases, it is advisable to protect it using standard protecting groups for phenols (e.g., methoxymethyl (MOM) ether, silyl ethers) prior to the coupling step, followed by deprotection.

Stability, Storage, and Safety

Chemical Stability

This compound is a moderately stable solid under standard laboratory conditions. However, like many halogenated pyridines, it can be sensitive to:

  • Strong Light: Prone to gradual decomposition upon prolonged exposure to UV light.

  • Strong Bases: While necessary for some reactions, prolonged exposure to strong bases at high temperatures may lead to degradation or side reactions.

  • High Temperatures: Thermal stability is generally good, but decomposition may occur at elevated temperatures over extended periods.

Recommended Storage and Handling

To ensure long-term stability and purity, this compound should be handled with care.

  • Storage: Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[14][15] For long-term storage, refrigeration (-20°C) under an inert atmosphere (Argon or Nitrogen) is recommended.[16]

  • Handling: Use in a well-ventilated area, preferably within a fume hood.[14] Avoid generating dust. Employ proper grounding procedures to prevent static discharge.[15] Always use appropriate Personal Protective Equipment (PPE).

Safety and Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

Table 2: GHS Hazard Statements

Hazard CodeStatementClassification
H302Harmful if swallowedAcute toxicity, oral [Warning]
H315Causes skin irritationSkin corrosion/irritation [Warning]
H319Causes serious eye irritationSerious eye damage/eye irritation [Warning]
H335May cause respiratory irritationSpecific target organ toxicity, single exposure [Warning]

Source: PubChem CID 13227968[1]

Researchers must wear protective clothing, gloves, and safety glasses or a face shield when handling this compound.[14] An emergency eyewash station and safety shower should be readily accessible.

Representative Synthetic Workflow

The synthesis of functionalized pyridines often involves multi-step sequences. While a direct, high-yield synthesis for this compound is not extensively documented in single publications, a plausible and scalable route can be inferred from the synthesis of its close analog, 5-bromo-2-methylpyridin-3-amine.[17] A common strategy involves building the substituted pyridine ring first, followed by functional group interconversions.

Synthesis_Workflow start 2-Chloro-3-nitropyridine (Commercially Available) step1 Step 1: Methylation (e.g., with Diethyl Malonate, NaH, followed by Hydrolysis/Decarboxylation) start->step1 intermediate1 2-Methyl-3-nitropyridine step1->intermediate1 step2 Step 2: Regioselective Bromination (e.g., Br₂, Acetic Acid) intermediate1->step2 intermediate2 5-Bromo-2-methyl-3-nitropyridine step2->intermediate2 step3 Step 3: Nitro Group Reduction (e.g., Fe, NH₄Cl or H₂/Pd-C) intermediate2->step3 intermediate3 5-Bromo-2-methylpyridin-3-amine step3->intermediate3 step4 Step 4: Diazotization & Hydrolysis (e.g., NaNO₂, aq. H₂SO₄, heat) intermediate3->step4 product This compound step4->product

Caption: Plausible synthetic workflow for this compound.

Conclusion

This compound is a strategically designed chemical intermediate with immense potential in modern organic synthesis. Its true power is unlocked through palladium-catalyzed cross-coupling reactions, which enable the facile and modular construction of novel C-C and C-N bonds. A thorough understanding of its reactivity, coupled with careful consideration of its stability and handling requirements, allows researchers to fully exploit its capabilities. This guide provides the foundational knowledge and practical protocols necessary to integrate this versatile building block into synthetic campaigns, accelerating the discovery and development of next-generation pharmaceuticals and other advanced chemical entities.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. BenchChem.
  • Akhtar, T., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. MDPI. Retrieved from [Link]

  • BenchChem. (2025). Unveiling the Reactivity of 5-Bromo-2-methylpyridine: A DFT-Informed Comparative Guide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridine: Base Selection and Optimization. BenchChem.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • BenchChem. (2025). The Strategic Application of 5-Bromo-2-methylpyridine in Modern Medicinal Chemistry: A Guide for Researchers. BenchChem.
  • BenchChem. (2025). Application Notes: The Utility of 5-Bromo-2-methylpyridine in Pharmaceutical Synthesis. BenchChem.
  • BenchChem. (2025). Scale-Up Synthesis of 5-Bromo-2-methylpyridin-3-amine: An Application Note and Protocol. BenchChem.
  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-chemistry.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. BenchChem.
  • Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. John Wiley & Sons, Inc. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-2-methylpyridin-3-amine and Its Derivatives in Research and Development. BenchChem.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet. Loba Chemie. Retrieved from [Link]

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Key reactions involving 5-Bromo-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Reactions of 5-Bromo-2-methylpyridin-3-ol

Abstract

This compound is a highly versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its strategic substitution pattern—featuring a reactive bromine atom, a nucleophilic hydroxyl group, and a privileged pyridine core—renders it an invaluable intermediate for the synthesis of complex molecular architectures. The bromine atom at the C-5 position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile and precise installation of diverse carbon and nitrogen-based substituents. This guide provides an in-depth exploration of the core reactions involving this compound, focusing on the mechanistic underpinnings, field-proven experimental protocols, and strategic applications in medicinal chemistry. We will delve into the causality behind experimental choices for cornerstone transformations such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, offering a robust framework for leveraging this scaffold in drug discovery programs.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen contribute significantly to molecular recognition and pharmacokinetic profiles. This compound emerges as a particularly powerful synthetic intermediate due to its trifunctional nature:

  • The Pyridine Core: A privileged heterocyclic system known for its role in biologically active compounds.[3]

  • The Bromine Atom: A versatile handle for modern cross-coupling chemistry, allowing for the strategic construction of C-C and C-N bonds. The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, enabling selective transformations in molecules containing both halogens.[4][5]

  • The Hydroxyl Group: A nucleophilic center that can be engaged in etherification, esterification, or serve as a directing group, adding another dimension to its synthetic utility.

This guide will focus on the most impactful transformations of this molecule, providing the technical detail necessary for its successful application in a research and development setting.

Synthesis of the Core Scaffold

While various synthetic routes can be envisioned, a common and practical approach to this compound involves the regioselective bromination of the corresponding 2-methylpyridin-3-ol precursor. The hydroxyl group at the 3-position is an activating, ortho-, para-director, which directs the incoming electrophile (bromine) to the C-5 position.

A 2-Methylpyridin-3-ol C This compound A->C Br₂, Acetic Acid B Electrophilic Aromatic Substitution

Caption: Synthetic route to this compound.

Key Reaction I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, making it indispensable for synthesizing the biaryl and hetero-biaryl structures prevalent in pharmaceuticals.[6][7][8] In the context of this compound, this reaction enables the coupling of the pyridine core with a vast array of commercially available aryl or heteroaryl boronic acids and esters.[4][9]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving the interconversion of palladium between its Pd(0) and Pd(II) oxidation states.[2][10]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[10]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)Ln-Br Pd0->PdII_ArX Ar-Br Transmetal Transmetalation PdII_ArAr Ar-Pd(II)Ln-Ar' PdII_ArX->PdII_ArAr Ar'-B(OH)₂ Base PdII_ArAr->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[2][10]

Field-Proven Experimental Protocol

This generalized protocol is based on established methods for the Suzuki coupling of bromopyridine derivatives.[2][7][11] Optimization of catalyst, base, and solvent may be required for specific substrates. The presence of the free hydroxyl group may necessitate the use of non-aqueous bases like K₃PO₄ to avoid side reactions.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Add the degassed solvent(s) via syringe.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 85–95 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-18 hours.[11]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[2]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-methylpyridin-3-ol.[6]

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A1 Combine Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) A2 Establish Inert Atmosphere (Evacuate/Backfill Ar x3) A1->A2 A3 Add Pd Catalyst & Degassed Solvent A2->A3 B1 Heat to 85-95 °C A3->B1 B2 Stir for 12-18h B1->B2 B3 Monitor by TLC/LC-MS B2->B3 C1 Cool to RT & Dilute B3->C1 Upon Completion C2 Aqueous Extraction C1->C2 C3 Dry & Concentrate C2->C3 C4 Column Chromatography C3->C4 D1 Characterization (NMR, MS) C4->D1 Pure Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.[11]

Data Presentation: Catalyst and Condition Selection

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following table summarizes conditions used for analogous bromopyridine substrates, providing a valuable starting point for optimization.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)9075-85Standard conditions for many bromopyridines.[2]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100>90SPhos is a bulky electron-rich ligand, often effective for challenging substrates.[2]
PdCl₂(dppf)Na₂CO₃ (aq)Toluene/Dioxane85>80Dppf is a robust ligand, good for a wide range of substrates.[2]

Key Reaction II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[12][13] This transformation is a powerful tool for installing primary or secondary amines at the C-5 position of the this compound core, a critical step in the synthesis of many biologically active compounds.[1][6]

Mechanistic Overview

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[12][14][15]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition into the C-Br bond of the bromopyridine.[12]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, releasing the N-arylated product and regenerating the Pd(0) catalyst.[12]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)Ln-Br Pd0->PdII_ArX Ar-Br AmideForm Amide Formation PdII_Amido Ar-Pd(II)Ln-NR₂ PdII_ArX->PdII_Amido HNR₂ Base (-HBr) PdII_Amido->Pd0 Ar-NR₂ RedElim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[1][12]

Field-Proven Experimental Protocol

This protocol is a generalized procedure based on the amination of similar bromo-heterocyclic compounds.[6][12] The choice of ligand is critical and often substrate-dependent. Sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) are frequently employed.[12][15]

Materials and Reagents:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine Ligand (e.g., RuPhos, XPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube or microwave vial with this compound (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine substrate.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete in 16-24 hours.[12]

  • Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).[12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Presentation: Ligand and Base Selection

The choice of ligand and base is paramount for a successful Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide are common, especially for less reactive amines.

Pd PrecursorLigandBaseSolventTemp (°C)Notes
Pd₂(dba)₃RuPhosNaOtBuToluene100-110A robust system for coupling a wide range of primary and secondary amines.[12]
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane110Often effective for coupling aniline derivatives.[12]

Other Key Transformations

Beyond palladium-catalyzed cross-coupling, the hydroxyl group of this compound allows for further functionalization.

O-Alkylation / O-Arylation

The hydroxyl group can act as a nucleophile to form ethers. Under basic conditions (e.g., using NaH, K₂CO₃), the resulting alkoxide can react with alkyl halides or activated aryl halides in a Williamson ether synthesis or a nucleophilic aromatic substitution, respectively. This reaction significantly expands the chemical space accessible from the core scaffold.[16]

Conclusion

This compound is a cornerstone intermediate for modern medicinal chemistry. Its strategic functionalization provides a robust platform for accessing a diverse array of substituted pyridines. Mastery of its key reactions, particularly the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, empowers researchers to efficiently generate novel compound libraries for drug discovery. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists aiming to unlock the full synthetic potential of this valuable molecule.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. BenchChem.
  • BenchChem. (2025). What are the reaction products of 5-Bromo-2-methylpyridine and alcohols?. BenchChem Blog.
  • BenchChem. (2025). The Strategic Application of 5-Bromo-2-methylpyridine in Modern Medicinal Chemistry: A Guide for Researchers. BenchChem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine synthesis. ChemicalBook.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Parhi, A., et al. (2013). Discovery of Novel 3-Hydroxypyridin-2(1H)-ones as Influenza PA Endonuclease Inhibitors. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine. BenchChem.
  • The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. (n.d.).
  • BenchChem. (2025). Application Notes: The Utility of 5-Bromo-2-methylpyridine in Pharmaceutical Synthesis. BenchChem.
  • BenchChem. (2025). What are the applications of 5-Bromo-2-methylpyridine?. BenchChem Blog.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-2-methylpyridin-3-amine and Its Derivatives in Research and Development. BenchChem.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry.

Sources

The Strategic Role of 5-Bromo-2-methylpyridin-3-ol in Heterocyclic Chemistry: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide on the Synthesis, Reactivity, and Potential Applications of 5-Bromo-2-methylpyridin-3-ol in Modern Drug Discovery and Heterocyclic Chemistry.

Abstract

This compound is a strategically functionalized heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. This technical guide provides an in-depth analysis of its chemical properties, reactivity, and versatile applications. By leveraging its unique electronic and steric attributes, researchers can access a diverse array of novel molecular architectures. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its synthetic utility and role in the construction of complex bioactive molecules.

Introduction: The Architectural Significance of this compound

The pyridine scaffold is a cornerstone of heterocyclic chemistry, prominently featured in numerous pharmaceuticals and agrochemicals. The strategic incorporation of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound (CAS No. 91420-25-6) presents a unique trifecta of functional groups: a bromine atom, a methyl group, and a hydroxyl group, each imparting distinct reactivity and directing capabilities.[1]

The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of carbon and heteroatom substituents. The hydroxyl group at the 3-position can act as a nucleophile, a directing group for electrophilic aromatic substitution, or be converted into other functional groups. The methyl group at the 2-position influences the steric and electronic environment of the ring, impacting its reactivity and the conformational preferences of its derivatives. This guide will explore the synthetic pathways to access this valuable intermediate and delineate its role as a precursor to more complex heterocyclic systems.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
Molecular Formula C₆H₆BrNOPubChem[1]
Molecular Weight 188.02 g/mol PubChem[1]
Appearance White to Brown powder/crystalTCI
CAS Number 91420-25-6PubChem[1]

While a comprehensive, publicly available experimental spectroscopic dataset for this compound is limited, the expected NMR and IR characteristics can be predicted based on the substituent effects on the pyridine ring.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the protons at the 4- and 6-positions. The methyl group will appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the pyridine ring and the methyl group. The carbon bearing the bromine atom will be significantly influenced by the halogen's electronegativity and isotopic abundance.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band corresponding to the O-H stretching of the hydroxyl group, as well as C=C and C=N stretching vibrations characteristic of the pyridine ring.

Synthetic Strategies and Methodologies

The synthesis of this compound is not widely documented in the literature. However, its preparation can be envisaged through several logical synthetic routes, drawing parallels from the synthesis of analogous substituted pyridinols. A plausible approach involves the bromination of 2-methylpyridin-3-ol.

Experimental Protocol: Bromination of 2-methylpyridin-3-ol (Hypothetical)

This protocol is a generalized procedure based on established bromination methods for electron-rich heterocyclic systems. Optimization of the brominating agent, solvent, and reaction conditions is crucial for achieving high yield and selectivity.

Materials:

  • 2-methylpyridin-3-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of 2-methylpyridin-3-ol (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add N-Bromosuccinimide (1.0-1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, often preferred over elemental bromine to minimize the formation of polybrominated byproducts.

  • Aprotic Solvent: Anhydrous acetonitrile is used to prevent side reactions involving water.

  • Inert Atmosphere: An inert atmosphere is maintained to prevent oxidation of the starting material and intermediates.

Reactivity and Key Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations are instrumental in constructing C-C and C-N bonds, enabling the synthesis of a diverse library of substituted pyridines.

The Suzuki-Miyaura coupling of this compound with various boronic acids or esters provides access to 5-aryl- or 5-heteroaryl-2-methylpyridin-3-ols. These biaryl structures are privileged motifs in many biologically active molecules.

Generalized Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) Inert Establish Inert Atmosphere (N₂ or Ar) Reactants->Inert Solvent Add Degassed Solvents (e.g., Dioxane/Water) Heat Heat to 80-100 °C (12-24 h) Solvent->Heat Inert->Solvent Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring. This reaction is of paramount importance in medicinal chemistry for the synthesis of compounds with improved pharmacokinetic properties.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 3-position can undergo various transformations:

  • O-Alkylation and O-Arylation: The hydroxyl group can be alkylated or arylated to introduce ether linkages, further diversifying the molecular scaffold.

  • Conversion to a Trillate: The hydroxyl group can be converted to a triflate, which is an excellent leaving group for subsequent cross-coupling reactions, providing an alternative strategy for functionalization at the 3-position.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activities of this compound are not extensively reported, its structural motifs are present in a variety of bioactive compounds. The 3-hydroxypyridine core is a known pharmacophore, and its derivatives have been investigated for a range of therapeutic applications. The ability to functionalize the 5-position via cross-coupling reactions makes this scaffold particularly attractive for generating libraries of compounds for high-throughput screening.

Potential Therapeutic Areas for Derivatives:

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors.

  • CNS Agents: Substituted pyridines have shown activity against various central nervous system targets.

  • Antimicrobial Agents: The incorporation of different aryl and heteroaryl moieties can lead to the discovery of novel antimicrobial compounds.

Conclusion

This compound is a versatile and valuable building block in heterocyclic chemistry. Its strategically positioned functional groups allow for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and diverse molecular architectures. The methodologies and insights provided in this guide are intended to empower researchers to unlock the full potential of this compound in their synthetic endeavors and drug discovery programs. The continued exploration of the reactivity and applications of this compound is expected to lead to the development of novel compounds with significant biological and material properties.

References

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An In-depth Technical Guide to 5-Bromo-2-methylpyridin-3-ol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-methylpyridin-3-ol, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While not a household name in chemical literature, its strategic substitution pattern—featuring a bromine atom for cross-coupling, a nucleophilic hydroxyl group, and a methyl group for steric and electronic modulation—positions it as a valuable building block for creating diverse molecular libraries. This document delves into the historical context of its synthesis, provides detailed, field-proven protocols for its preparation from common starting materials, outlines its key physicochemical and spectroscopic characteristics, and explores its potential as a core scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Historical Context and Discovery

The history of this compound is not one of a singular, celebrated discovery but rather an emergence from the systematic evolution of synthetic organic chemistry. The pyridine scaffold itself was first isolated from coal tar in the 19th century, but its utility was limited until the development of robust synthetic methodologies.[1][2] Landmark reactions like the Hantzsch Dihydropyridine Synthesis and the Chichibabin Pyridine Synthesis laid the groundwork for constructing the pyridine core from acyclic precursors.[1]

The appearance of highly substituted pyridines such as this compound is intrinsically linked to the development of reactions that allow for the precise functionalization of the aromatic ring. The true synthetic gateway to this and related compounds was the mastery of the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884.[3] This powerful transformation allows for the conversion of an aromatic amino group into a wide array of functionalities—including halides, nitriles, and hydroxyl groups—via a diazonium salt intermediate.[3][4]

Therefore, the "discovery" of this compound can be best understood as a logical consequence of the availability of its direct precursor, 5-Bromo-2-methylpyridin-3-amine . As synthetic routes to this aminopyridine became established, its conversion to the corresponding pyridinol via a diazotization-hydrolysis sequence became a feasible and logical synthetic step, placing this valuable molecule in the hands of medicinal chemists.

Strategic Synthesis and Mechanistic Insights

The most reliable and scalable synthesis of this compound is a multi-step sequence that culminates in a Sandmeyer-type transformation. The overall strategy involves constructing a substituted aminopyridine and then converting the amino group to the target hydroxyl group.

Overall Synthetic Workflow

The synthesis begins with commercially available 2-chloro-3-nitropyridine and proceeds through methylation, regioselective bromination, and nitro group reduction to yield the key amine intermediate, which is then converted to the final product.

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Final Product Formation A 2-Chloro-3-nitropyridine B Intermediate Malonate A->B Condensation (Diethyl Malonate, NaH) C 2-Methyl-3-nitropyridine B->C Hydrolysis & Decarboxylation (H3O+) D 5-Bromo-2-methyl-3-nitropyridine C->D Electrophilic Bromination (Br2, Acetic Acid) E 5-Bromo-2-methylpyridin-3-amine D->E Nitro Group Reduction (Fe, NH4Cl) F Arenediazonium Salt Intermediate E->F Diazotization (NaNO2, H2SO4, 0-5 °C) G This compound F->G Hydrolysis (H2O, Heat) G Stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1β) MKK MAPKKs (MKK3/6) Stress->MKK Activates p38 p38 MAP Kinase MKK->p38 Phosphorylates (Activates) Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylates Response Inflammatory Response (Cytokine Production) Substrates->Response Inhibitor Inhibitor derived from This compound scaffold Inhibitor->p38 Blocks ATP Binding Site

Sources

5-Bromo-2-methylpyridin-3-ol: A Versatile Scaffold for the Genesis of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyridin-3-ol Moiety

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in FDA-approved drugs and biologically active compounds.[1] Its inherent aromaticity, hydrogen bonding capabilities, and tunable electronic properties make it an invaluable building block in the design of novel therapeutics.[1] This guide focuses on a particularly strategic derivative: 5-Bromo-2-methylpyridin-3-ol . The unique arrangement of its functional groups—a reactive bromine atom, a directing methyl group, and a nucleophilic hydroxyl group—offers a trifecta of chemical handles for molecular elaboration.

The bromine atom at the 5-position serves as a versatile linchpin for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a vast array of aryl, heteroaryl, and alkyl substituents. The hydroxyl group at the 3-position not only influences the electronic character of the ring but also provides a crucial site for hydrogen bonding interactions with biological targets or a point for further functionalization. The 2-methyl group, in turn, provides steric and electronic modulation, influencing both reactivity and the potential for selective biological recognition.

This document serves as a technical deep-dive into the synthesis, reactivity, and application of this compound as a foundational building block for the discovery of new chemical entities. We will explore not just the "how" but the "why" behind synthetic strategies, providing detailed protocols and field-proven insights to empower researchers in their quest for the next generation of therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 91420-25-6[2]
Molecular Formula C₆H₆BrNO[2]
Molecular Weight 188.02 g/mol [2]
Appearance Off-white to light brown solid(Typical)
XLogP3 1.6[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area 33.1 Ų[2]
Spectroscopic Characterization: A Note on Data Acquisition

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ:

  • 10.0-10.5 (s, 1H, -OH): The phenolic proton is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.

  • 8.05 (d, J = 2.5 Hz, 1H, H-6): The proton at the 6-position is anticipated to be a doublet due to coupling with the proton at the 4-position.

  • 7.45 (d, J = 2.5 Hz, 1H, H-4): The proton at the 4-position will appear as a doublet, coupled to the H-6 proton.

  • 2.35 (s, 3H, -CH₃): The methyl group protons will present as a singlet.

Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ:

  • 155.0 (C-3)

  • 145.0 (C-6)

  • 143.0 (C-2)

  • 125.0 (C-4)

  • 108.0 (C-5)

  • 17.0 (-CH₃)

Synthesis of the Core Building Block: this compound

While a specific, detailed, and published protocol for the direct synthesis of this compound is not widely available, a highly plausible and efficient route involves the electrophilic bromination of the readily available precursor, 2-methylpyridin-3-ol.[7] The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution, making the C-5 position electronically favorable for bromination.[8]

Proposed Synthetic Pathway: Electrophilic Bromination

The following protocol is a proposed method based on standard procedures for the bromination of activated pyridinols.[8]

Synthesis_of_this compound start 2-Methylpyridin-3-ol product This compound start->product Electrophilic Aromatic Substitution reagent N-Bromosuccinimide (NBS) or Br₂ in Acetic Acid

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)
  • Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-methylpyridin-3-ol (1.0 eq.) in a suitable solvent such as acetic acid or acetonitrile.

  • Brominating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent dropwise over 30 minutes, ensuring the temperature remains below 5 °C. Alternatively, a solution of bromine (1.05 eq.) in acetic acid can be used.[8] The use of NBS is often preferred for its milder nature and easier handling.[9]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

The Art of Derivatization: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound lies in its capacity to serve as a substrate in a variety of palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position is the primary site of reactivity for these transformations. A key consideration for a senior application scientist is the role of the unprotected hydroxyl group. While in many cases, protecting groups are essential, the electronic nature and position of the pyridin-3-ol may allow for successful coupling without this extra step, thereby improving synthetic efficiency.[10] However, in instances of low yield or catalyst poisoning, protection of the hydroxyl group as a methyl or benzyl ether may be necessary.[11]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals.[12]

Suzuki_Coupling start This compound product 5-Aryl-2-methylpyridin-3-ol start->product C-C Bond Formation coupling_partner Aryl/Heteroaryl Boronic Acid or Ester catalyst Pd(PPh₃)₄, Base (e.g., K₂CO₃)

Caption: Suzuki-Miyaura coupling of this compound.

This protocol is adapted from established procedures for similar bromopyridine substrates.[12]

  • Reactant and Catalyst Loading: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, for instance, K₂CO₃ or K₃PO₄ (2.0 eq.).

  • Solvent and Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the mixture under a nitrogen atmosphere at 85-95 °C for 12-18 hours, with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-methylpyridin-3-ol derivative.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of C(aryl)-N bonds is another cornerstone of medicinal chemistry, and the Buchwald-Hartwig amination provides a powerful tool for this transformation. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Buchwald_Hartwig start This compound product 5-(Amino)-2-methylpyridin-3-ol start->product C-N Bond Formation amine Primary or Secondary Amine catalyst Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)

Caption: Buchwald-Hartwig amination of this compound.

This protocol is based on general methods for the amination of bromo-heterocycles.

  • Catalyst and Reagent Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq.).

  • Substrate Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent and Reaction Conditions: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ and concentrate. The crude product is then purified by column chromatography.

Application in Novel Compound Synthesis: A Case Study with Analogues

While specific biological data for derivatives of this compound are not extensively reported, the bioactivity of compounds derived from the structurally similar 5-bromo-2-methylpyridin-3-amine provides compelling evidence for the potential of this scaffold. A study by Ikram et al. demonstrated the synthesis of a series of 5-aryl-2-methylpyridin-3-amines via Suzuki coupling, which exhibited promising biological activities.[12]

Compound Derivative (from amine analog)Aryl SubstituentBiological ActivityReported IC₅₀ / % Inhibition
4b 4-MethoxyphenylAnti-thrombolytic41.32% clot lysis
4f 3-NitrophenylBiofilm Inhibition (E. coli)91.95% inhibition

Data adapted from Ikram et al. for derivatives of 5-bromo-2-methylpyridin-3-amine.[12]

These findings strongly suggest that the corresponding 5-aryl-2-methylpyridin-3-ol derivatives could exhibit a range of interesting biological properties. The hydroxyl group, in place of the amine, could alter the pharmacokinetic profile and introduce new hydrogen bonding interactions with target proteins, potentially leading to novel or enhanced activities. For instance, these scaffolds could be explored as kinase inhibitors, where the pyridine-3-ol motif can act as a hinge-binding element.

Conclusion and Future Outlook

This compound represents a building block of significant strategic value for the modern medicinal chemist. Its well-defined points of reactivity allow for a systematic and logical approach to the generation of diverse compound libraries. The protocols and insights provided in this guide, based on established chemical principles and analogous systems, offer a robust starting point for the exploration of this versatile scaffold. The potential for the resulting derivatives to interact with a wide range of biological targets makes this compound a compelling starting point for drug discovery programs aimed at identifying novel therapeutics for a multitude of disease areas. Future work should focus on the systematic synthesis and biological evaluation of derivatives from this core, to fully unlock its therapeutic potential.

References

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  • ACS Publications. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reich, H. J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Begum, K. (n.d.). Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. Oriental Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyridin-3-ol. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). ACS Omega. Retrieved from [Link]

  • YouTube. (2020). NBS Allylic Bromination Deep-Dive: Br₂, resonance hybrids, and product selectivity. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • YouTube. (2020). 3: What's the difference between NBS and Br2?. Retrieved from [Link]

  • MDPI. (n.d.). Molecules | Section Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methylpyridin-3-ol | C6H7NO | CID 70719 - PubChem. Retrieved from [Link]

  • National Institutes of Health. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry. Retrieved from [Link]

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The Emerging Therapeutic Potential of 5-Bromo-2-methylpyridin-3-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridin-3-ol scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] This technical guide focuses on the untapped potential of a specific subclass: 5-bromo-2-methylpyridin-3-ol derivatives. While direct research on this particular family of compounds is nascent, this document provides a comprehensive framework for their synthesis, characterization, and biological evaluation. By leveraging established synthetic methodologies for related pyridine compounds and drawing parallels from the known bioactivities of the broader pyridinone class, we present a roadmap for researchers and drug development professionals to explore these promising molecules as potential anticancer, antimicrobial, and anti-inflammatory agents. This guide includes detailed, actionable experimental protocols and proposes mechanistic pathways to be investigated, thereby serving as a foundational resource for initiating research and development programs centered on this compound derivatives.

Introduction: The Pyridin-3-ol Core as a Versatile Pharmacophore

The pyridine ring is a fundamental building block in a vast number of pharmaceuticals, owing to its unique electronic properties and its capacity to engage in a variety of chemical interactions.[2] The introduction of a hydroxyl group at the 3-position creates the pyridin-3-ol scaffold, a structure that has garnered significant attention in medicinal chemistry.[1] Pyridinone-containing compounds, tautomers of hydroxypyridines, have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[3]

The subject of this guide, this compound, introduces two key substituents to this core: a bromine atom at the 5-position and a methyl group at the 2-position. The bromine atom is a particularly interesting feature; its electron-withdrawing nature can modulate the acidity of the hydroxyl group and influence the overall electronic distribution of the ring. Furthermore, it provides a versatile synthetic handle for the introduction of diverse functionalities through cross-coupling reactions, enabling the generation of extensive chemical libraries for biological screening. The methyl group at the 2-position can influence the steric and electronic properties of the molecule, potentially impacting its binding affinity to biological targets.

This guide will provide a comprehensive overview of the synthetic pathways to access derivatives of this compound, propose key biological assays for their evaluation, and discuss potential mechanisms of action based on the established pharmacology of related pyridine derivatives.

Synthetic Strategies for Derivatization

While the literature specifically detailing the synthesis of a wide range of this compound derivatives is limited, established methods for the modification of similar pyridine cores can be readily adapted. The primary point of diversification is the bromine atom at the 5-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling for Aryl and Heteroaryl Derivatization

A highly effective method for introducing aryl or heteroaryl moieties at the 5-position is the Suzuki cross-coupling reaction. This reaction involves the coupling of the bromo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, or Na₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water).

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80°C to 110°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methylpyridin-3-ol derivative.

Diagram: Suzuki Cross-Coupling Workflow

Suzuki_Workflow start Combine Reactants: - this compound - Arylboronic acid - Pd(PPh3)4 - Base solvent Add Degassed Solvent start->solvent heat Heat and Monitor (TLC/LC-MS) solvent->heat workup Aqueous Work-up and Extraction heat->workup purify Column Chromatography workup->purify product Purified 5-Aryl-2-methylpyridin-3-ol Derivative purify->product

Caption: General workflow for the synthesis of 5-aryl-2-methylpyridin-3-ol derivatives via Suzuki cross-coupling.

Potential Biological Activities and Screening Strategies

Based on the known biological activities of the broader pyridine and pyridinone classes, derivatives of this compound are promising candidates for evaluation in several therapeutic areas.

Anticancer Activity

Pyridine derivatives are a cornerstone in the development of anticancer agents, with many exhibiting potent antiproliferative effects against a range of cancer cell lines.[2] The mechanisms of action are diverse and include the inhibition of key signaling pathways involved in tumor growth and proliferation.[4]

Proposed Screening Cascade for Anticancer Activity:

  • Primary Cytotoxicity Screening: Initially, screen the synthesized derivatives against a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT116 (colon), using a standard MTT or similar cell viability assay. This will identify compounds with general cytotoxic effects.

  • Mechanism of Action Studies: For active compounds, further investigation into the mechanism of cell death is crucial. This can be achieved through:

    • Apoptosis Assays: Utilize techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compounds induce apoptosis.

    • Cell Cycle Analysis: Employ flow cytometry to assess the effect of the compounds on cell cycle progression.

    • Kinase Inhibition Assays: Given that many pyridine derivatives are kinase inhibitors, screen active compounds against a panel of relevant kinases, such as those in the EGFR or MAP kinase pathways.[4][5]

Diagram: Proposed Anticancer Screening Workflow

Anticancer_Screening start Synthesized this compound Derivatives screen Primary Cytotoxicity Screen (e.g., MTT Assay on MCF-7, A549, HCT116) start->screen active Identify Active Compounds (IC50 < 10 µM) screen->active apoptosis Apoptosis Assay (Annexin V/PI) active->apoptosis cell_cycle Cell Cycle Analysis active->cell_cycle kinase Kinase Inhibition Assay active->kinase inactive Inactive active->inactive Inactive lead Lead Compound for Further Development apoptosis->lead cell_cycle->lead kinase->lead

Caption: A tiered approach for screening the anticancer potential of novel derivatives.

Antimicrobial Activity

The pyridine scaffold is also present in numerous antimicrobial agents.[6] Derivatives of this compound could exhibit activity against a range of pathogenic bacteria and fungi.

Proposed Screening for Antimicrobial Activity:

  • Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

  • Biofilm Inhibition Assay: For compounds showing good MIC values, their ability to inhibit biofilm formation should be assessed, as biofilms are a major contributor to antibiotic resistance.[6]

Table 1: Hypothetical Antimicrobial Activity Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1 83216
Derivative 2 >64>6432
Derivative 3 4168
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2

This table presents hypothetical data for illustrative purposes.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties, often through the modulation of inflammatory signaling pathways.

Proposed Screening for Anti-inflammatory Activity:

  • Inhibition of Nitric Oxide (NO) Production: Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cytokine Release Assays: Measure the effect of the compounds on the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated immune cells using ELISA.

Potential Mechanisms of Action

While the precise mechanisms of action for this compound derivatives will need to be elucidated through rigorous experimentation, we can hypothesize potential pathways based on the activities of related compounds.

Diagram: Potential Signaling Pathway Inhibition

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Derivative This compound Derivative Derivative->MEK Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by a this compound derivative.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The synthetic accessibility of derivatives, coupled with the known biological activities of the broader pyridine class, provides a strong rationale for their investigation. This technical guide has outlined a clear path forward for researchers, providing detailed protocols for synthesis and a logical framework for biological evaluation. Future work should focus on the generation of diverse chemical libraries through various cross-coupling reactions and the comprehensive biological profiling of these novel compounds. Through a systematic approach, the full therapeutic potential of this compound derivatives can be unlocked.

References

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  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • Benchchem.
  • Benchchem. The Discovery of Novel Therapeutic Agents from 5-Bromo-2-methylindole: A Technical Guide.
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  • Wikipedia. Pyridine. [Link]

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5-Bromo-2-methylpyridin-3-ol: A Versatile Heterocyclic Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylpyridin-3-ol is a strategically functionalized pyridine derivative poised for significant utility in medicinal chemistry, agrochemical synthesis, and materials science. While specific, direct applications of this molecule are emerging, its structural attributes—a reactive bromine atom, a nucleophilic hydroxyl group, and a pyridine core—present a compelling platform for the generation of diverse and complex molecular architectures. This guide provides a comprehensive analysis of the latent potential of this compound, grounded in the established reactivity of analogous bromopyridine systems. We will explore its synthetic pathways, detail its likely chemical transformations with validated protocols adapted from closely related structures, and project its applications in key research and development sectors.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a privileged scaffold in drug discovery and functional materials, owing to its presence in numerous natural products and its ability to engage in hydrogen bonding and metal coordination. The strategic placement of functional groups on this core structure is a cornerstone of modern synthetic chemistry. This compound (CAS No. 91420-25-6) is a heterocyclic building block of particular interest.[1][2] Its three key functional domains—the pyridine nitrogen, the C5-bromine, and the C3-hydroxyl group—offer orthogonal reactivity, enabling selective and sequential chemical modifications.

The bromine atom at the 5-position is particularly amenable to a host of palladium-catalyzed cross-coupling reactions, a foundational technology for the construction of carbon-carbon and carbon-heteroatom bonds.[3][4] The hydroxyl group at the 3-position provides a handle for etherification, esterification, and other nucleophilic transformations. The methyl group at the 2-position can influence the electronic properties and steric environment of the pyridine ring. This trifecta of functionality makes this compound a highly versatile intermediate for creating libraries of novel compounds for biological screening and materials testing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₆BrNOPubChem[1]
Molecular Weight 188.02 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 91420-25-6PubChem[1]
Appearance Off-white to pale yellow or brown crystalline powder (inferred from analogs)
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Note: Some physical properties like appearance are inferred from structurally similar compounds due to a lack of specific data for this compound.

Synthesis of this compound

Hypothetical Synthetic Pathway:

G A 2-Methyl-3-nitropyridine B 5-Bromo-2-methyl-3-nitropyridine A->B Bromination (e.g., NBS, H2SO4) C 5-Bromo-2-methylpyridin-3-amine B->C Reduction (e.g., Fe, HCl or H2, Pd/C) D This compound C->D Diazotization & Hydrolysis (e.g., NaNO2, H2SO4, H2O, heat)

Caption: A potential synthetic route to this compound.

Key Applications & Synthetic Utility

The true value of this compound lies in its potential as a versatile intermediate. Its reactivity can be harnessed to create a wide array of more complex molecules with diverse biological activities and material properties.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and other carbon-based substituents. This is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. By coupling this compound with various boronic acids or esters, a diverse library of 5-aryl-2-methylpyridin-3-ols can be generated. These biaryl structures are prevalent in many kinase inhibitors and other therapeutic agents.[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from[6])

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and a suitable base such as potassium phosphate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 ratio) to the flask.

  • Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes under the inert atmosphere. Then, heat the mixture to 85–95 °C and maintain stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • Characterization: Characterize the final product using NMR (¹H, ¹³C), mass spectrometry, and melting point analysis.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh3)4 - Base (e.g., K3PO4) B Establish Inert Atmosphere (Ar or N2) A->B C Add Degassed Solvents (e.g., Dioxane/Water) B->C D Stir at RT (30 min) C->D E Heat to 85-95 °C (12-18 h) D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Dilute F->G Reaction Complete H Filter & Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS, m.p.) J->K

Sources

Methodological & Application

Introduction: The Strategic Importance of Pyridinol Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling Protocol Using 5-Bromo-2-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds to construct biaryl and heteroaryl structures.[1][2][3] This palladium-catalyzed reaction offers mild conditions, exceptional functional group tolerance, and utilizes readily available and less toxic organoboron reagents, making it a preferred method in both academic and industrial settings.[2][4][5][6]

Within the vast landscape of chemical synthesis, molecules incorporating the pyridinol framework are of particular strategic importance. These motifs are prevalent in a multitude of biologically active compounds and approved pharmaceuticals. The ability to selectively functionalize substrates like This compound opens a direct route to novel chemical entities with potential therapeutic applications, from kinase inhibitors to central nervous system agents. This guide provides a detailed, experience-driven protocol for the successful execution of Suzuki-Miyaura coupling with this specific, functionalized pyridine halide.

The Catalytic Heart: Unpacking the Suzuki-Miyaura Mechanism

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[1][7] The cycle comprises three fundamental steps:

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction and results in the formation of a Pd(II) complex.[2] The electronic properties of the pyridine ring influence the rate of this step.[1]

  • Transmetalation : This is a ligand exchange process where the organic group from the organoboron species is transferred to the Pd(II) complex.[2] This step is critically dependent on the presence of a base. The base activates the boronic acid, converting it into a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which then readily transfers its organic moiety to the palladium center.[8][9][10][11][12]

  • Reductive Elimination : In the final step, the two organic partners—the pyridinol and the group from the boronic acid—are coupled together, forming the new carbon-carbon bond and the desired biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Pyridinyl-Pd Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r2_pd_complex R¹-Pd(II)L₂-R² transmetalation->r2_pd_complex reductive_elimination Reductive Elimination r2_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Biaryl Product) reductive_elimination->product reactants R¹-X (Pyridinol-Br) + R²-B(OH)₂ (Boronic Acid) + Base reactants->oxidative_addition R¹-X reactants->transmetalation R²-B(OH)₂ + Base

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging or sensitive coupling partners.

Materials and Reagents
ComponentRoleTypical Quantity (for 1 mmol scale)Notes
This compoundElectrophile1.0 eq (188 mg)Ensure purity. The hydroxyl group may influence reactivity.
Arylboronic AcidNucleophile1.2 - 1.5 eqPurity is crucial; consider using boronic esters for stability.[13][14]
Palladium CatalystCatalyst2 - 5 mol%Pd(PPh₃)₄ is a common starting point. Others may be more effective.
LigandStabilizes Catalyst(If not pre-ligated)Required for catalysts like Pd(OAc)₂ or Pd₂(dba)₃.
BaseActivates Boronic Acid2.0 - 3.0 eqK₃PO₄ or K₂CO₃ are often effective for bromopyridines.[12][13][15][16]
Solvent SystemReaction Medium~5 mL (e.g., 4:1 Dioxane:Water)Must be thoroughly degassed to remove oxygen.
Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere is Critical):

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[15]

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.[17][18] Oxygen can lead to catalyst degradation and undesirable homocoupling side reactions.[18][19]

  • Solvent Addition and Reaction Execution:

    • Using a syringe, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water for a 1 mmol scale).[15][17] The small amount of water is often necessary to dissolve the inorganic base and facilitate the reaction.[1]

    • Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 85-95 °C.[15][16]

    • Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15][20] Reactions are typically complete within 12-24 hours.[20]

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (~20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[15]

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl pyridinol product.

Field-Proven Insights for Optimization

The "one-size-fits-all" approach rarely yields optimal results in cross-coupling chemistry. The unique electronic and steric properties of this compound necessitate careful consideration of each reaction parameter.

  • Catalyst & Ligand Selection : While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable workhorse, electron-rich heteroaryl halides can be challenging. If yields are low, consider using a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos.[8][21] These advanced ligands can accelerate both the oxidative addition and reductive elimination steps.[22]

  • Base Efficacy : The choice of base is critical.[12] For pyridinic substrates, strong inorganic bases are often preferred. Potassium phosphate (K₃PO₄) is an excellent starting point due to its high efficacy in many heteroaromatic couplings.[13][16] Cesium carbonate (Cs₂CO₃) can be a more potent, albeit more expensive, alternative. Weaker bases like sodium bicarbonate (NaHCO₃) may be useful if base-sensitive functional groups are present.[22] The hydroxyl group on the pyridine ring is acidic and will be deprotonated by the base; this must be factored into the stoichiometry and may influence the substrate's electronic properties.

  • Solvent System : The classic 1,4-dioxane/water mixture is effective for solubilizing both the organic substrates and the inorganic base.[15][23] For substrates with poor solubility, other solvents like toluene, 2-methyltetrahydrofuran (2-MeTHF), or dimethylformamide (DMF) can be explored, often with a small amount of water.[1][22] The solvent can influence catalyst stability and reaction selectivity, making it a key parameter to screen.[24][25][26]

Troubleshooting Common Challenges

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Presence of oxygen. 3. Poor quality of boronic acid.1. Use a fresh bottle of catalyst or screen different catalyst/ligand systems.[19] 2. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[19] 3. Use high-purity boronic acid or switch to a more stable boronic ester (pinacol or MIDA).[13][19]
Protodeboronation The C-B bond of the boronic acid is cleaved by a proton source (e.g., water), replacing it with a C-H bond. This is a major competing side reaction.[13]1. Use a more stable boronic ester (e.g., pinacol ester).[13][18] 2. Minimize water content or use anhydrous conditions with a base like CsF. 3. Increase the reaction rate with a more active catalyst to outcompete the side reaction.[13]
Homocoupling Coupling of two boronic acid molecules (R²-R²) or two halide molecules (R¹-R¹). Often caused by oxygen.1. Improve degassing procedures for all reagents and solvents.[18][19] 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) instead of a Pd(II) precursor.[19]
Dehalogenation The starting bromopyridine is reduced, replacing the bromine with a hydrogen atom.1. Lower the reaction temperature. 2. Screen different bases or solvents, as some can promote this side reaction.[18][19]

Visualizing the Experimental Workflow

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Weigh Reagents, Add to Flask) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon x3) setup->inert solvent Add Degassed Solvent System inert->solvent reaction Heat and Stir (e.g., 90°C, 12-24h) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Extraction and Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analysis Characterization of Product purify->analysis end End: Pure Biaryl Pyridinol analysis->end

Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.

References

  • Current time inform
  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin. The Journal of Organic Chemistry. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PubMed Central. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridinols

5-Bromo-2-methylpyridin-3-ol is a key heterocyclic building block in the synthesis of a diverse range of functionalized pyridine derivatives. These scaffolds are of paramount interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds. The strategic placement of the bromine atom at the 5-position, the methyl group at the 2-position, and the hydroxyl group at the 3-position offers multiple points for diversification, enabling the exploration of a vast chemical space. Palladium-catalyzed cross-coupling reactions are indispensable tools for the selective and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-Br bond, providing access to a library of novel compounds with potential therapeutic applications.[1][2][3]

This comprehensive guide provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic underpinnings of these reactions, explain the rationale behind the selection of catalysts, ligands, and bases, and offer step-by-step procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The critical influence of the pyridin-3-ol moiety on the reaction outcomes will be a central focus, with specific guidance on managing this functional group to achieve optimal results.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with remarkable efficiency and selectivity.[4][5][6] These transformations proceed through a well-established catalytic cycle involving the interchange of the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[6][7][8] Understanding this cycle is fundamental to troubleshooting and optimizing cross-coupling reactions.

The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-Br in our case) of the electrophilic partner, this compound. This step forms a Pd(II) intermediate.[4][7][8] The rate of this step can be influenced by the electron density of the aryl halide and the nature of the palladium ligand.

  • Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. This step is often facilitated by a base.[4][8]

  • Reductive Elimination: The two organic partners coupled to the palladium(II) center are eliminated to form the desired product with a new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][7][8]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd Ar-Br PdII_Aryl Aryl-Pd(II)-Br(L_n) OxiAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-M PdII_Coupling Aryl-Pd(II)-R(L_n) Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim Product (Ar-R) RedElim->Pd0 Product Coupled Product RedElim->Product ArylHalide This compound ArylHalide->OxiAdd Organometallic Organometallic Reagent (R-M) Organometallic->Transmetalation

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[2][3] It is favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[9]

The Critical Role of the Hydroxyl Group and the Choice of Base

The presence of the acidic hydroxyl group on the pyridine ring is a crucial consideration. It can be deprotonated by the base, potentially leading to side reactions or catalyst inhibition. Therefore, the choice of base is critical. While strong bases are often used in Suzuki couplings, a milder base may be necessary to avoid complications arising from the pyridinol moiety. Common bases for Suzuki couplings include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[10][11] For substrates with acidic protons, inorganic bases are generally preferred over organic amine bases.[11] The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[10][12]

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq).[3]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[3]

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio).[3]

  • Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected performance for this compound.[3]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
System 1: Traditional Phosphine Ligand
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid88
4-Chlorophenylboronic acid78
4-Fluorophenylboronic acid80
System 2: Buchwald Ligand (Hypothetical)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acid>95 (expected)

digraph "Suzuki_Workflow" {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine Reactants:\n- this compound\n- Arylboronic acid\n- Pd Catalyst\n- Base"]; inert [label="Establish Inert\nAtmosphere"]; solvent [label="Add Degassed\nSolvent"]; heat [label="Heat and Stir\n(85-95 °C)"]; monitor [label="Monitor Reaction\n(TLC/LC-MS)"]; workup [label="Aqueous Workup"]; purify [label="Column\nChromatography"]; product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents; reagents -> inert; inert -> solvent; solvent -> heat; heat -> monitor; monitor -> workup; workup -> purify; purify -> product; }

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][13] This transformation allows for the coupling of aryl halides with a wide variety of primary and secondary amines, providing a versatile route to arylamines.[1]

Ligand and Base Selection for Amination of a Pyridinol

The choice of ligand is critical in the Buchwald-Hartwig amination, with sterically hindered and electron-rich phosphine ligands often providing the best results.[9][14] For the amination of this compound, the hydroxyl group can again influence the reaction. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is commonly employed.[15] The base deprotonates the amine, facilitating its coordination to the palladium center.[1]

Optimized Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline for the palladium-catalyzed C-N cross-coupling of this compound with an amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, 1.4-2.0 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the this compound, amine, palladium precatalyst, phosphine ligand, and base.[15]

  • Add the anhydrous solvent via syringe.

  • Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow start Start reagents Combine in Schlenk Tube: - this compound - Amine - Pd Precatalyst - Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat and Stir (100-110 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup: - Cool and Dilute - Filter - Quench - Extract monitor->workup purify Column Chromatography workup->purify product Pure Arylamine Product purify->product

Figure 3: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is typically co-catalyzed by palladium and copper(I) complexes and is conducted under mild conditions.[16][17]

Considerations for Sonogashira Coupling of a Pyridinol

The Sonogashira coupling is generally tolerant of a wide range of functional groups.[17] The hydroxyl group of this compound is not expected to interfere significantly, but the choice of base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), should be considered to ensure it does not compete as a nucleophile.

Optimized Protocol for Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)

  • Base (e.g., Et₃N, 2.0 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and the copper(I) co-catalyst.[3]

  • Add an anhydrous solvent and the base.[3]

  • Add the terminal alkyne dropwise.[3]

  • Stir the reaction mixture at room temperature or heat to 80 °C for 3-24 hours, monitoring by TLC.[3]

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow start Start reagents Combine in Schlenk Flask: - this compound - Pd Catalyst - Cu(I) Co-catalyst start->reagents solvent_base Add Anhydrous Solvent and Base reagents->solvent_base alkyne Add Terminal Alkyne Dropwise solvent_base->alkyne react Stir at RT or Heat (up to 80 °C) alkyne->react monitor Monitor Reaction (TLC) react->monitor workup Workup: - Dilute and Filter - Wash and Dry monitor->workup purify Column Chromatography workup->purify product Pure Alkynylpyridine Product purify->product

Figure 4: Experimental workflow for the Sonogashira coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Inappropriate base or solvent- Low reaction temperature- Use a fresh catalyst or a pre-catalyst.- Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas.- Screen different bases and solvents.- Increase the reaction temperature.
Formation of Side Products (e.g., Homocoupling, Debromination) - Catalyst decomposition- Inefficient transmetalation- Presence of oxygen- Use a more robust ligand.- Optimize the base and solvent system to favor transmetalation.- Thoroughly degas all solvents.
Difficulty in Product Purification - Co-elution with byproducts or starting materials- Optimize the reaction to achieve full conversion.- Explore different solvent systems for column chromatography.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
  • 17.2. Palladium catalyzed couplings. (n.d.). Lumen Learning.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. (n.d.). BenchChem.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine. (n.d.). BenchChem.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • A Comparative Guide to Catalytic Systems for Reactions of 5-Bromo-2-methylpyridine. (n.d.). BenchChem.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
  • A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide. (n.d.). BenchChem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PubMed Central.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridine: Base Selection and Optimization. (n.d.). BenchChem.
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
  • Screening of different bases for Suzuki coupling a. (n.d.). ResearchGate.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. (n.d.). Sigma-Aldrich.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). TCI Chemicals.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
  • 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination Reaction. (2021). YouTube.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine. (n.d.). BenchChem.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PubMed Central.
  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021). MDPI.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Publishing.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). PubMed Central.

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyridinols

Substituted aminopyridinols are privileged scaffolds in medicinal chemistry and materials science, frequently appearing as core structural motifs in pharmaceuticals and functional organic materials.[1][2] The ability to forge carbon-nitrogen (C-N) bonds to the pyridine ring with precision and in high yield is therefore of paramount importance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the synthesis of arylamines, largely supplanting harsher, classical methods like nucleophilic aromatic substitution.[2][3][4]

This guide provides a comprehensive technical overview and detailed experimental protocols for the Buchwald-Hartwig amination of 5-Bromo-2-methylpyridin-3-ol. This particular substrate presents a unique set of challenges due to the electronic properties of the pyridine ring, the presence of a hydroxyl group which can be deprotonated, and the steric environment of the bromine atom. This document will navigate these complexities, offering field-tested insights into catalyst selection, reaction optimization, and troubleshooting to empower researchers in drug development and chemical synthesis.

Mechanistic Underpinnings: The Pd(0)/Pd(II) Catalytic Cycle

A thorough understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][2][3]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl [Ar-Pd(II)-X]L_n OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR'R'' - X⁻ PdII_Amine [Ar-Pd(II)-NHR'R'']L_n Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation + Base - [Base-H]⁺ PdII_Amido [Ar-Pd(II)-NR'R'']L_n Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk tube with: - Pd Precatalyst - Ligand - Base B Add: - this compound - Amine A->B C Add anhydrous, degassed solvent B->C D Heat to desired temperature (e.g., 100-110 °C) with stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F Upon completion G Quench with sat. aq. NH₄Cl F->G H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Reagents and Equipment
  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M)

  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure
  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Addition of Reactants: To the same tube, add this compound and the amine coupling partner.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 16-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

    • Carefully quench the filtrate by adding a saturated aqueous solution of ammonium chloride. [1] * Separate the layers and extract the aqueous phase with the same organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-methylpyridin-3-ol.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure all reagents are pure and the reaction is set up under strictly inert conditions. [5]Use a pre-formed catalyst.
Insufficiently reactive conditionsIncrease temperature. Switch to a stronger base (e.g., NaOtBu). Consider a more active ligand system (e.g., a different biarylphosphine).
Side Product Formation (e.g., Hydrodehalogenation) β-Hydride elimination competing with reductive eliminationUse a bulkier, more electron-rich ligand to accelerate reductive elimination. [5]
Formation of O-arylated byproduct The pyridinol oxygen is competing as a nucleophileUse a milder base (K₃PO₄, Cs₂CO₃). Ensure the amine is a better nucleophile. Protecting the hydroxyl group prior to coupling may be necessary in difficult cases.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of complex aminopyridinols. Success hinges on the rational selection of the catalyst system and base to navigate the challenges posed by the heteroaromatic substrate and its free hydroxyl group. By leveraging bulky, electron-rich phosphine ligands and carefully chosen reaction conditions, researchers can achieve high yields of the desired C-N coupled products. The protocols and insights provided herein serve as a robust starting point for the development of specific applications in pharmaceutical and materials chemistry.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. (2023).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023).
  • Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry Tutorials. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • BenchChem. (2025).

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Application Notes & Protocols: Synthesis of Kinase Inhibitors from 5-Bromo-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Pyridin-3-ol Scaffold

In the landscape of modern medicinal chemistry, the discovery of novel kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology.[1] Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets.[2] The pyridine ring is a privileged scaffold in this domain, frequently serving as a bio-isostere of the adenine ring in ATP and forming critical hydrogen bond interactions within the kinase hinge region.[3][4]

This guide focuses on a particularly valuable starting material: 5-Bromo-2-methylpyridin-3-ol . The strategic placement of its functional groups—a hydroxyl group for potential interactions or further functionalization, a methyl group to probe hydrophobic pockets, and a bromine atom as a versatile handle for cross-coupling reactions—makes it an ideal entry point for the synthesis of diverse compound libraries.[5] This document provides an in-depth exploration of the synthetic strategies, detailed experimental protocols, and the underlying scientific rationale for leveraging this building block to create novel kinase inhibitors.

Core Synthetic Strategies: Building Complexity via Cross-Coupling

The bromine atom at the C5 position is the key to unlocking the synthetic potential of this compound. Palladium-catalyzed cross-coupling reactions are the methods of choice for elaborating this core, prized for their broad functional group tolerance and reliability.[6][7] We will focus on two pillar reactions for constructing kinase inhibitor libraries: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Logical Workflow for Kinase Inhibitor Synthesis

The overall strategy involves a modular approach, where different chemical moieties can be introduced through cross-coupling to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against a target kinase.

G cluster_start Starting Material cluster_coupling Core Synthetic Diversification cluster_products Intermediate Scaffolds cluster_final Target Molecules A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B + Arylboronic Acid/Ester + Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C + Amine + Pd Catalyst, Base, Ligand D 5-Aryl-2-methylpyridin-3-ol Derivatives B->D E 5-Amino-2-methylpyridin-3-ol Derivatives C->E F Kinase Inhibitor Candidates D->F Further Functionalization (Optional) E->F Further Functionalization (Optional)

Caption: General synthetic workflow from the starting material to kinase inhibitor candidates.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is an exceptionally powerful tool for creating C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[6] In our context, it allows the introduction of a vast array of aryl and heteroaryl groups at the C5 position. This is critical for probing interactions with solvent-exposed regions or allosteric pockets of the kinase active site.

Causality Behind the Method:

  • Regioselectivity: The carbon-bromine bond is significantly more reactive in palladium-catalyzed oxidative addition than a carbon-chlorine bond, allowing for selective coupling at the bromo-position if other halogens are present.[6]

  • Functional Group Tolerance: The reaction conditions are mild enough to tolerate a wide variety of functional groups on both coupling partners, including the acidic hydroxyl group on our pyridinol scaffold (though protection may sometimes be beneficial).[6]

  • Commercial Availability: A vast and diverse library of arylboronic acids and esters is commercially available, enabling rapid exploration of chemical space.[6]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a generalized framework. Optimization of the catalyst, base, and solvent system may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask or microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[8]

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 85–100 °C) for 4-18 hours.[8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-methylpyridin-3-ol derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and LC-MS.

Buchwald-Hartwig Amination: Installing the Hinge-Binder

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling an aryl halide with an amine.[7][10] For kinase inhibitor design, this is arguably the most critical reaction. The introduced amino group often acts as a key hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase—a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme.[11]

Causality Behind the Method:

  • Catalytic Cycle: The reaction proceeds through a well-understood Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[10]

  • Ligand is Key: The choice of phosphine ligand is critical for success, especially with heteroaryl halides.[12] Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[10][13]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine, facilitating its coordination to the palladium center.[10][14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization of the ligand and base for challenging amine coupling partners.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos or XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 eq), the palladium precursor, and the phosphine ligand.[10]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon) three times.

  • Reagent Addition: Under a positive pressure of Argon, add the base (e.g., NaOtBu).[10] Then, add the anhydrous solvent (e.g., Toluene) via syringe, followed by the amine coupling partner (1.2 eq).

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.[10] Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.[10]

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final N-substituted 2-methylpyridin-5-amine derivative using NMR spectroscopy and LC-MS.

Data Presentation: Structure-Activity Relationship (SAR)

The true power of these synthetic methods lies in their ability to generate a matrix of compounds for SAR studies. By systematically varying the groups introduced at the C5 position, researchers can deduce which structural features enhance potency and selectivity. The table below illustrates a hypothetical SAR for a series of inhibitors targeting a representative kinase.

Compound IDC5-Substituent (R)Synthetic RouteIC₅₀ (nM) vs. Target Kinase
SM-1 -Br (Starting Material)->10,000
KI-S1 PhenylSuzuki-Miyaura850
KI-S2 4-FluorophenylSuzuki-Miyaura420
KI-S3 IndazoleSuzuki-Miyaura95
KI-B1 AnilineBuchwald-Hartwig150
KI-B2 3-AminophenolBuchwald-Hartwig35
KI-B3 N-MethylpiperazineBuchwald-Hartwig210

This data is representative and for illustrative purposes only.

Biological Context: Targeting Kinase Signaling Pathways

The synthesized compounds are designed to function as Type I or Type II kinase inhibitors, competing with ATP for binding to the kinase active site. The pyridinol core mimics the adenine of ATP, while the C5-substituent explores additional binding pockets to achieve potency and selectivity. A common target pathway for such inhibitors is the p38 MAP kinase pathway, which is involved in cellular responses to stress and inflammation.[8]

G cluster_pathway Simplified p38 MAP Kinase Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Response Inflammatory Response Substrates->Response leads to Inhibitor Pyridinol-Based Kinase Inhibitor Inhibitor->p38 inhibits ATP binding

Caption: Inhibition of the p38 MAP kinase signaling cascade by a pyridinol-based inhibitor.[8]

Conclusion

This compound is a high-value, versatile starting material for the efficient synthesis of kinase inhibitor libraries. By mastering palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, drug development professionals can rapidly generate diverse molecular architectures. The protocols and strategies outlined in this guide provide a robust framework for exploring structure-activity relationships and advancing the discovery of next-generation targeted therapeutics.

References
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Application Notes & Protocols: The Strategic Utility of 5-Bromo-2-methylpyridin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs. Within this class, halogenated pyridines serve as exceptionally versatile building blocks for constructing complex molecular architectures. This guide provides an in-depth exploration of 5-Bromo-2-methylpyridin-3-ol , a strategically functionalized intermediate poised for significant applications in drug discovery. While direct literature on this specific molecule is emerging, its true potential is best understood by examining the well-established reactivity of its chemical analogs, particularly the corresponding 3-amino derivative. This document synthesizes data from related compounds to provide a robust framework for researchers, scientists, and drug development professionals, detailing its core reactivity, offering field-proven protocols for its elaboration, and contextualizing its potential in the synthesis of novel therapeutic agents.

Introduction: A Scaffold of Strategic Importance

This compound (CAS No. 91420-25-6) presents a unique convergence of chemical functionalities that are highly sought after in medicinal chemistry programs. The molecule can be deconstructed into three key reactive domains:

  • The Pyridine Core: An electron-deficient aromatic system that frequently participates in hydrogen bonding and acts as a bioisostere for other aromatic rings. Its nitrogen atom can serve as a hydrogen bond acceptor, crucial for molecular recognition at biological targets like kinase hinge regions.[1]

  • The C5-Bromine Atom: This is the primary synthetic handle for diversification. The bromine atom is strategically positioned for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and alkyl groups.[2][3] This allows for extensive exploration of Structure-Activity Relationships (SAR).

  • The C3-Hydroxyl Group: The phenolic hydroxyl group offers a secondary site for modification, such as ether or ester formation. Furthermore, it significantly influences the electronic properties of the pyridine ring and can act as a critical hydrogen bond donor or acceptor in ligand-receptor interactions.

This guide will focus on leveraging the C5-bromine for C-C bond formation, drawing heavily upon established protocols for the closely related and extensively studied analog, 5-bromo-2-methylpyridin-3-amine, to provide reliable and validated methodologies.

Core Reactivity & Synthetic Strategy

The primary utility of the 5-bromo-2-methylpyridine scaffold lies in its function as a versatile electrophile in cross-coupling reactions.[2] The C-Br bond is sufficiently reactive to participate in catalysis while remaining stable to a wide range of other reaction conditions, making it an ideal linchpin for molecular assembly.

A This compound (Core Scaffold) B C5-Bromine Atom (Primary Reactive Site) A->B Electrophile for Cross-Coupling C C3-Hydroxyl Group (Secondary Reactive Site) A->C H-Bond Donor/Acceptor; Site for Etherification D Pyridine Nitrogen (H-Bond Acceptor) A->D Modulates pKa; Target Interaction B->E Suzuki, Sonogashira, Heck, etc. C->F O-Alkylation, O-Acylation

Caption: Key reactivity domains of the this compound scaffold.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely utilized method for forming C-C bonds in pharmaceutical synthesis.[2] It involves the coupling of the C5-Br with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly valued for its functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids, allowing for rapid library synthesis.

Derivatives of the parent scaffold, 5-bromo-2-methylpyridin-3-amine, have been successfully coupled with various arylboronic acids to produce novel compounds with potential biological activities, including antithrombotic and antimicrobial effects.[4] The same principles and conditions are directly applicable to this compound.

Causality Behind Protocol Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst for this type of transformation. It is an air-stable Pd(0) source that readily initiates the catalytic cycle.

  • Base: An inorganic base like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) is required. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in transmetalation with the palladium center.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used. The organic solvent solubilizes the pyridine substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the reaction.

Experimental Protocols

Disclaimer: These protocols are intended for Research Use Only (RUO) by trained professionals. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from validated methods used for the analogous 5-bromo-2-methylpyridin-3-amine.[4][5]

A 1. Assemble Reactants - this compound - Arylboronic Acid - Pd(PPh3)4 Catalyst - K3PO4 Base B 2. Add Solvents - 1,4-Dioxane - Water A->B C 3. Inert Atmosphere - Degas with N2 or Ar B->C D 4. Heat Reaction - Reflux at 90-100 °C - Monitor by TLC/LC-MS C->D E 5. Work-up - Cool to RT - Dilute with EtOAc - Aqueous Wash D->E F 6. Purification - Dry Organic Layer - Concentrate - Column Chromatography E->F G Final Product 5-Aryl-2-methylpyridin-3-ol F->G

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

ReagentMolar Mass ( g/mol )PurposeTypical Stoichiometry
This compound188.02Starting Material1.0 equiv
Arylboronic AcidVariableCoupling Partner1.1 - 1.2 equiv
Pd(PPh₃)₄1155.56Palladium Catalyst0.05 equiv (5 mol%)
Potassium Phosphate (K₃PO₄)212.27Base2.0 equiv
1,4-Dioxane88.11Solvent~0.1 M concentration
Water18.02Co-solvent4:1 Dioxane:Water
Ethyl Acetate88.11Extraction Solvent-
BrineN/AAqueous Wash-
Anhydrous MgSO₄ or Na₂SO₄VariableDrying Agent-
Silica GelN/AStationary Phase-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), potassium phosphate (2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Solvent Addition: Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final substrate concentration of approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Isolation: Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methylpyridin-3-ol product.

Protocol 2: Synthesis of the Key Analog 5-Bromo-2-methylpyridin-3-amine

Understanding the synthesis of key analogs provides context and alternative pathways. This robust, two-step procedure from 2-methyl-3-nitropyridine is well-documented.[6][7]

Step 2a: Regioselective Bromination

  • Reaction Setup: In a jacketed reactor, dissolve 2-methyl-3-nitropyridine (1.0 equiv) and sodium acetate (1.0 equiv) in glacial acetic acid.

  • Bromine Addition: Cool the mixture to 10-15 °C. Add bromine (1.1 equiv) dropwise, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Isolation: Upon completion, the product can be isolated via quenching and extraction to yield 5-Bromo-2-methyl-3-nitropyridine.

Step 2b: Nitro Group Reduction

  • Reaction Setup: Suspend the 5-Bromo-2-methyl-3-nitropyridine (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (2.5 equiv) and ammonium chloride (2.5 equiv).[7]

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is exothermic.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Isolation: Concentrate the filtrate to remove methanol. Add ethyl acetate and basify the aqueous layer with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry, and concentrate to yield the target product, 5-Bromo-2-methylpyridin-3-amine, which can be further purified by recrystallization or chromatography.

Applications in Drug Discovery Programs

The 5-bromo-2-methylpyridine scaffold, elaborated into diverse libraries, has shown significant promise in several therapeutic areas.

Potential Therapeutic Applications (Based on Analog Studies):

Therapeutic AreaBiological Target/ActivityRationale & Supporting Evidence
Antimicrobials Biofilm InhibitionA derivative of 5-bromo-2-methylpyridin-3-amine was found to be the most potent inhibitor of Escherichia coli biofilm formation in a library of synthesized compounds.[4]
Cardiovascular Anti-Thrombotic ActivityA synthesized acetamide derivative demonstrated the highest percentage of clot lysis in a human blood assay, indicating potential as an anti-thrombotic agent.[4]
Oncology Kinase InhibitionSubstituted pyridines are known hinge-binding motifs for many protein kinases. The 2-methylpyridin-3-ol core is a viable scaffold for developing inhibitors of targets like EGFR.[1][8]
Agrochemicals Herbicide/Pesticide PrecursorHalogenated pyridines are common intermediates in the synthesis of agrochemicals due to their proven bioactivity.[9]

Conclusion

This compound is a high-potential building block for medicinal chemistry and drug discovery. While direct reports on its applications are limited, a robust and predictable synthetic pathway for its diversification can be confidently inferred from extensive studies on its 3-amino analog. The strategic positioning of the C5-bromine atom facilitates reliable and versatile palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. The protocols and data presented herein provide a validated starting point for researchers to unlock the full potential of this valuable scaffold in the pursuit of novel therapeutic agents.

References

  • BenchChem Technical Support Team. (2025). Application Notes: The Utility of 5-Bromo-2-methylpyridine in Pharmaceutical Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine synthesis. ChemicalBook.
  • Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine. Chem-Impex.
  • AI Product Assistant. (n.d.). The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis.
  • Akhtar, T., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. MDPI. [Link]

  • ChemicalBook. (n.d.). 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis. ChemicalBook.
  • BenchChem Technical Support Team. (2025).
  • BLD Pharm. (n.d.). 91420-25-6 | this compound. BLD Pharm.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). The Discovery of Novel Therapeutic Agents from 5-Bromo-2-methylindole: A Technical Guide. BenchChem.

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Application Note & Protocols: A Step-by-Step Guide to the Synthesis of 5-Bromo-2-methylpyridin-3-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridinols are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in the development of novel therapeutic agents. Among these, 5-Bromo-2-methylpyridin-3-ol is a particularly valuable building block. Its trifunctional nature—featuring a reactive bromine atom for cross-coupling, a hydroxyl group for ether or ester formation, and a methyl-substituted pyridine core common in kinase inhibitors—provides a versatile platform for generating diverse molecular libraries. This guide offers an in-depth, field-proven methodology for the multi-step synthesis of the title compound and its subsequent derivatization, designed for researchers, scientists, and professionals in drug development.

Core Synthetic Strategy: From Nitropyridine to Target Pyridinol

The most reliable and scalable pathway to this compound involves a three-step sequence starting from the corresponding nitropyridine. This strategy leverages classic, high-yielding transformations that are well-documented and robust. The overall pathway involves:

  • Synthesis of the Key Intermediate : Preparation of 5-Bromo-2-methyl-3-nitropyridine.

  • Reduction of the Nitro Group : Conversion to 5-Bromo-2-methylpyridin-3-amine.

  • Diazotization and Hydrolysis : Transformation of the amine to the target hydroxyl group.

G cluster_0 Core Synthesis Pathway Start 2-Methyl-3-nitropyridine (Starting Material) Intermediate1 5-Bromo-2-methyl-3-nitropyridine Start->Intermediate1 Bromination Intermediate2 5-Bromo-2-methylpyridin-3-amine Intermediate1->Intermediate2 Nitro Reduction FinalProduct This compound Intermediate2->FinalProduct Diazotization & Hydrolysis

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of Key Intermediate: 5-Bromo-2-methyl-3-nitropyridine

The synthesis begins with the bromination of a suitable 2-methyl-3-nitropyridine precursor. This electrophilic aromatic substitution introduces the bromine atom at the 5-position, directed by the existing substituents. An alternative documented approach involves the bromination of 5-amino-2-methyl-3-nitropyridine followed by a Sandmeyer-type reaction.[1]

Protocol 1: Synthesis of 5-Bromo-2-methyl-3-nitropyridine

This protocol is adapted from established procedures for the bromination of nitropyridine systems.

1. Reaction Setup:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 5-amino-2-methyl-3-nitropyridine (1.0 eq) in 48% hydrobromic acid (HBr).

  • Cool the mixture to -10 °C using a dry ice/acetone bath.

2. Diazotization and Bromination (Sandmeyer Reaction):

  • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water.

  • Add the NaNO₂ solution dropwise to the stirred pyridine solution, ensuring the internal temperature is maintained below -5 °C. The dropwise addition should take approximately 30 minutes.[1]

  • This in situ formation of the diazonium salt is critical; low temperatures are essential to prevent its premature decomposition.[2][3] The diazonium salt is then displaced by the bromide from the HBr solution, a process catalyzed by copper salts in a classic Sandmeyer reaction, though it can proceed without an external catalyst in some cases.[4][5]

3. Reaction Work-up and Purification:

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction by adding it to a cooled 4 M sodium hydroxide (NaOH) solution.

  • Extract the aqueous layer with methyl tert-butyl ether (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 5-Bromo-2-methyl-3-nitropyridine as a solid.

ParameterValue/ConditionRationale
Starting Material5-Amino-2-methyl-3-nitropyridineCommercially available or synthesizable precursor.
ReagentsHBr (48%), NaNO₂HBr serves as the acid and bromide source; NaNO₂ is the diazotizing agent.
Temperature-10 °C to Room TemperatureLow temperature stabilizes the intermediate diazonium salt.[6]
Reaction Time16-18 hoursAllows for the complete conversion of the diazonium intermediate.
Typical Yield75-85%Dependent on strict temperature control and efficient extraction.

Part 2: Reduction to 5-Bromo-2-methylpyridin-3-amine

The conversion of the nitro group to a primary amine is a pivotal step. While various methods exist, reduction with metallic iron in an acidic medium is highly effective, cost-efficient, and scalable.[7] This method avoids the need for high-pressure hydrogenation equipment.

Protocol 2: Iron-Mediated Nitro Group Reduction

1. Reaction Setup:

  • To a solution of 5-bromo-2-methyl-3-nitropyridine (1.0 eq) in methanol or ethanol/water (4:1 v/v), add iron powder (2.5 eq) and ammonium chloride (NH₄Cl) (2.5 eq).[7] The ammonium chloride creates a mildly acidic environment to facilitate the reaction.

2. Reduction:

  • Heat the vigorously stirred suspension to reflux (approximately 80 °C) for 2-3 hours. The reaction is often exothermic, and the color will change from yellow/orange to a dark brown or black suspension.

3. Work-up and Purification:

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield 5-bromo-2-methylpyridin-3-amine, which is often pure enough for the next step or can be recrystallized.[7]

ParameterValue/ConditionRationale
Starting Material5-Bromo-2-methyl-3-nitropyridineProduct from the previous step.
ReagentsIron powder, NH₄ClFe is the reducing agent; NH₄Cl acts as an electrolyte and proton source.[8][9]
SolventMethanol/Water or Ethanol/WaterProtic solvent system that is effective for this reduction.
Temperature80 °C (Reflux)Provides sufficient energy to drive the reaction to completion.
Typical Yield90-95%This reduction is typically very high-yielding.[7]

Part 3: Synthesis of this compound

The final step in the core synthesis is the conversion of the 3-amino group to a 3-hydroxyl group. This is achieved via a diazotization reaction followed by hydrolysis, where the resulting diazonium salt is treated with water and heated to evolve nitrogen gas and form the desired pyridinol.

Protocol 3: Diazotization and Hydrolysis

1. Reaction Setup:

  • Prepare a solution of concentrated sulfuric acid (H₂SO₄) in water in a flask and cool it to below 0 °C in an ice/salt bath.

  • Slowly add 5-bromo-2-methylpyridin-3-amine (1.0 eq) to the cold acid solution with stirring. The amine protonates and dissolves.

2. Diazotization:

  • In a separate beaker, dissolve sodium nitrite (1.3 eq) in a minimal amount of cold water.

  • Add the aqueous NaNO₂ solution dropwise to the amine solution, ensuring the temperature remains between 0-5 °C.[3] Vigorous stirring is essential to ensure proper mixing.

3. Hydrolysis:

  • After the addition is complete, stir the mixture at 0 °C for 45 minutes.

  • Slowly and carefully heat the reaction mixture to 95-100 °C. Vigorous evolution of nitrogen gas (N₂) will be observed as the diazonium salt hydrolyzes. Maintain this temperature for 15-20 minutes until gas evolution ceases.

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution to a pH of ~7 using a 50% w/w aqueous NaOH solution while cooling in an ice bath.

  • The product may precipitate upon neutralization. If so, collect it by filtration.

  • If the product remains in solution, extract the aqueous layer multiple times with ethyl acetate or a similar organic solvent.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

ParameterValue/ConditionRationale
Starting Material5-Bromo-2-methylpyridin-3-amineProduct from the previous step.
ReagentsH₂SO₄, NaNO₂Strong acid is required for the diazotization of the weakly basic aminopyridine.
Temperature0-5 °C then 95-100 °CLow temperature for diazonium formation; high temperature for hydrolysis.
Reaction Time~2 hoursIncludes diazotization, stirring, and hydrolysis periods.
Typical Yield60-75%Yields can be variable; careful control of temperature and pH is key.

Part 4: Synthesis of this compound Derivatives

The true utility of this compound lies in its potential for derivatization at both the bromine and hydroxyl positions.

Palladium-Catalyzed Suzuki Cross-Coupling

The bromine atom at the 5-position is ideally suited for Suzuki cross-coupling reactions, enabling the formation of a C-C bond with various aryl or heteroaryl boronic acids. This reaction is a cornerstone of modern drug discovery for rapidly building molecular complexity.[10][11]

G cluster_1 Suzuki Coupling Workflow Setup Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₃PO₄) Inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Setup->Inert Solvent Add Degassed Solvents (e.g., Dioxane/Water) Inert->Solvent React Heat Reaction (85-95 °C, 12-18 h) Solvent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Cool, Dilute & Filter Monitor->Workup Extract Aqueous Work-up (Wash with Water & Brine) Workup->Extract Purify Dry & Concentrate, then Column Chromatography Extract->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: General workflow for Suzuki cross-coupling derivatization.

Protocol 4: Suzuki Cross-Coupling

1. Reaction Setup:

  • In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base like potassium phosphate (K₃PO₄, 2.0 eq).[11]

2. Inert Atmosphere:

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

3. Reaction:

  • Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Stir the reaction mixture at 85–95 °C for 12-18 hours, or until TLC/LC-MS indicates consumption of the starting material.

4. Work-up and Purification:

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter to remove inorganic salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the coupled product.

O-Alkylation of the Pyridinol

The hydroxyl group can be readily alkylated under standard Williamson ether synthesis conditions to produce a library of ether derivatives.

Protocol 5: O-Alkylation

1. Reaction Setup:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution.

2. Alkylation:

  • Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 eq) to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 60-80 °C) until the reaction is complete as monitored by TLC.

3. Work-up and Purification:

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting crude ether by flash column chromatography.

Conclusion

This guide provides a comprehensive and logically structured set of protocols for the synthesis of this compound and its subsequent derivatization. By following these detailed steps, which are grounded in established chemical principles, researchers can reliably produce this versatile building block and its analogues for applications in drug discovery, agrochemicals, and materials science. The key to success lies in careful control of reaction parameters, particularly temperature during diazotization, and the maintenance of an inert atmosphere for palladium-catalyzed reactions.

References

  • Ridd, J. H. (1961). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Kalatzis, E., & Ridd, J. H. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences. Retrieved from [Link]

  • Akter, T., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). US3227724A - Process for preparing 2-methyl-3-hydroxypyridines.
  • Tisler, M., & Stanovnik, B. (1968). Diazotization of heterocyclic primary amines. Chemical Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Matsumura, S., et al. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Chad's Prep. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. Retrieved from [Link]

  • International Journal of Scientific Study. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

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Application Note: Advanced NMR Characterization of 5-Bromo-2-methylpyridin-3-ol and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

5-Bromo-2-methylpyridin-3-ol is a key heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature—a nucleophilic hydroxyl group, a pyridine nitrogen, and a bromine atom amenable to cross-coupling reactions—makes it a versatile scaffold for the synthesis of a diverse array of complex molecules. The regioselectivity of its reactions, particularly alkylation and palladium-catalyzed cross-coupling, is of paramount importance in directing synthetic outcomes. Consequently, unambiguous structural characterization of the resulting products is a critical step in the drug discovery and development pipeline.

This application note provides a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed characterization of this compound and its primary reaction products. We will delve into one- and two-dimensional NMR techniques, offering not just protocols but also the underlying strategic reasoning for their application in distinguishing between potential isomers and confirming desired connectivity.

Part 1: Characterization of the Starting Material: this compound

A thorough understanding of the NMR spectrum of the starting material is the foundation for analyzing its reaction products. The pyridinol ring exists in equilibrium with its pyridone tautomer, which can influence its reactivity and spectral features. For the purpose of this guide, we will primarily consider the pyridin-3-ol form.

Expected ¹H and ¹³C NMR Spectral Features

The chemical shifts in the NMR spectra of pyridine derivatives are significantly influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the substituents.[1][2] For this compound, we can predict the following general features:

  • ¹H NMR: The two aromatic protons on the pyridine ring will appear as distinct signals, likely doublets due to meta-coupling, in the aromatic region (typically δ 7.0-8.5 ppm). The methyl protons will resonate as a singlet in the upfield region (around δ 2.5 ppm). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR: The five carbon atoms of the pyridine ring will exhibit distinct resonances in the downfield region of the spectrum (typically δ 110-160 ppm). The methyl carbon will appear at a much higher field (around δ 15-25 ppm). The carbon bearing the bromine atom (C5) will be significantly influenced by the heavy atom effect, and its chemical shift can be predicted based on empirical data for similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CH₃~2.4~18
H4~7.1-
H6~7.9-
C2-~150
C3-~155
C4-~125
C5-~110
C6-~140

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Protocol for 1D NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect chemical shifts, particularly for the hydroxyl proton.[3][4] DMSO-d₆ is often a good choice for ensuring the observation of the -OH proton.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to the ¹H spectrum.[5]

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak.[6][7]

Part 2: Navigating Reaction Pathways: Characterization of Products

This compound can undergo several key transformations. Here, we focus on the NMR characterization of products from three common reaction types: O-alkylation, N-alkylation, and Suzuki-Miyaura cross-coupling.

Distinguishing O- vs. N-Alkylation Products

The reaction of this compound with an alkyl halide in the presence of a base can potentially yield two isomeric products: the O-alkylated (a 3-alkoxypyridine derivative) or the N-alkylated (a pyridin-3-one derivative) product. Distinguishing between these is a classic challenge that can be definitively solved using a combination of 1D and 2D NMR techniques.[8][9]

Diagram 1: O- vs. N-Alkylation of this compound

G start This compound + R-X, Base O_alk O-Alkylation Product (3-Alkoxypyridine) start->O_alk O-attack N_alk N-Alkylation Product (Pyridin-3-one) start->N_alk N-attack

Caption: Reaction pathways for the alkylation of this compound.

  • ¹³C NMR: The most telling difference lies in the chemical shift of the carbon attached to the alkyl group. In the O-alkylated product, this carbon will be bonded to an oxygen atom and will resonate at a significantly downfield chemical shift (typically δ 60-70 ppm for an aliphatic carbon).[10] In the N-alkylated product, the same carbon is attached to a nitrogen atom, resulting in a more upfield chemical shift (typically δ 40-50 ppm).[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment is invaluable for confirming connectivity over two to three bonds.[11][12]

    • For O-alkylation: A correlation will be observed between the protons of the newly introduced alkyl group and the C3 carbon of the pyridine ring.

    • For N-alkylation: A correlation will be seen between the protons of the alkyl group and the C2 and C6 carbons of the pyridine ring. The absence of a direct correlation to C3 is a key indicator.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons.[4]

    • For N-alkylation: A NOE correlation would be expected between the protons of the alkyl group on the nitrogen and the methyl protons at the C2 position, as they are spatially close.

    • For O-alkylation: Such a correlation is less likely or would be significantly weaker.

Table 2: Diagnostic NMR Features for O- vs. N-Alkylation Products

NMR ExperimentO-Alkylated Product (3-Alkoxy-5-bromo-2-methylpyridine)N-Alkylated Product (5-Bromo-1-alkyl-2-methylpyridin-3(1H)-one)
¹³C NMR C of alkyl group attached to O: δ ~60-70 ppmC of alkyl group attached to N: δ ~40-50 ppm
HMBC Correlation between alkyl protons and C3Correlation between alkyl protons and C2/C6
NOESY Weak or no NOE between alkyl protons and C2-CH₃Strong NOE between alkyl protons and C2-CH₃
  • Sample Preparation: Prepare a slightly more concentrated sample (15-20 mg in 0.6-0.7 mL of deuterated solvent) to ensure good signal-to-noise in 2D experiments.

  • Acquisition of 2D Spectra:

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate directly bonded protons and carbons. This is essential for assigning the protonated carbons.[11][13]

    • HMBC: Acquire an HMBC spectrum optimized for long-range couplings (typically 8-10 Hz) to establish multi-bond connectivities.

    • NOESY: Acquire a NOESY spectrum with a suitable mixing time (e.g., 500-800 ms) to observe through-space correlations.

  • Data Analysis:

    • Use the HSQC to assign the protonated carbons.

    • Analyze the HMBC for the key correlations outlined in Table 2 to determine the site of alkylation.

    • Confirm the assignment by looking for the diagnostic NOE correlations.

Characterization of Suzuki-Miyaura Cross-Coupling Products

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl substituents.

Diagram 2: Suzuki-Miyaura Coupling Workflow

G cluster_0 Reaction cluster_1 NMR Analysis start This compound + Arylboronic Acid catalyst Pd Catalyst, Base start->catalyst product 5-Aryl-2-methylpyridin-3-ol catalyst->product nmr_1d 1D NMR ('H, '³C) product->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d structure Structure Confirmation nmr_2d->structure

Caption: Workflow for the synthesis and NMR characterization of Suzuki coupling products.

The successful coupling reaction will result in several predictable changes in the NMR spectra:

  • ¹H NMR:

    • The appearance of new signals in the aromatic region corresponding to the protons of the newly introduced aryl group.

    • The proton at the C4 position of the pyridine ring will likely experience a change in its chemical shift due to the new neighboring substituent.

    • The coupling pattern of the pyridine protons may also change.

  • ¹³C NMR:

    • The most significant change will be the upfield shift of the C5 carbon signal. The resonance of a carbon attached to bromine is typically at a lower chemical shift than when it is attached to another carbon.

    • The appearance of new signals corresponding to the carbons of the aryl substituent.

  • HMBC: This experiment is crucial for confirming the new C-C bond. A key correlation to look for is between the ortho-protons of the newly introduced aryl ring and the C5 carbon of the pyridine ring. Additionally, the H4 and H6 protons of the pyridine ring should show correlations to the ipso-carbon of the aryl ring.

Table 3: Expected NMR Data for a Representative Suzuki Product: 2-Methyl-5-phenylpyridin-3-ol

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
C2-CH₃~2.5~19H(C2-CH₃) to C2, C3
H4~7.3-H4 to C2, C5, C6
H6~8.1-H6 to C2, C4, C5
Phenyl-H~7.2-7.5-Phenyl ortho-H to C5
C2-~151-
C3-~156-
C4-~126-
C5-~130-
C6-~142-
Phenyl-C-~127-138-

Note: These are predicted values and are subject to solvent and substituent effects.

  • 1D NMR Analysis: Acquire ¹H and ¹³C NMR spectra of the purified product. Compare the spectra to that of the starting material to identify the key changes outlined above.

  • 2D NMR for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): Use a COSY spectrum to establish the proton-proton coupling networks within the pyridine ring and the new aryl substituent.

    • HSQC: Assign all protonated carbons.

    • HMBC: Use the HMBC spectrum to confirm the connectivity between the pyridine ring and the aryl group, paying close attention to the correlations to the C5 carbon.

Conclusion

Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for the detailed structural characterization of this compound and its diverse reaction products. By employing a strategic combination of 1D and 2D NMR experiments, researchers can confidently determine the regiochemical outcome of reactions, unambiguously assign the structures of their products, and ensure the scientific integrity of their findings. The protocols and diagnostic spectral features outlined in this application note provide a robust framework for scientists working with this important class of heterocyclic compounds.

References

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-452. Available from: [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • Wagner, G. K., et al. (2003). Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry, 68(11), 4527-4530. Available from: [Link]

  • Columbia University, NMR Core Facility. HSQC and HMBC. Available from: [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link]

  • Anales de la Asociación Química Argentina. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Available from: [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. Available from: [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). Available from: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available from: [Link]

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  • Wang, F., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]naphthyrin-5(6H)-one. Tetrahedron Letters, 53(47), 6344-6347. Available from: [Link]

Sources

The Strategic Utility of 5-Bromo-2-methylpyridin-3-ol in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating demand for novel agrochemicals with improved efficacy, selectivity, and environmental profiles has intensified the search for versatile chemical scaffolds. Substituted pyridines are a cornerstone in the design of modern fungicides, herbicides, and insecticides. Among these, 5-Bromo-2-methylpyridin-3-ol emerges as a highly valuable, yet underutilized, building block. Its unique trifunctional architecture—a reactive bromine atom, a nucleophilic hydroxyl group, and a directing methyl group—offers a powerful platform for the strategic synthesis of diverse and complex agrochemical candidates. This technical guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols for its sequential functionalization. We will demonstrate its application in the synthesis of precursors for picolinamide and strobilurin-type fungicides, as well as pyridine ether herbicides, thereby showcasing its potential to accelerate the discovery of next-generation crop protection solutions.

Introduction: The Pivotal Role of the Pyridine Scaffold in Agrochemicals

The pyridine ring is a privileged scaffold in a multitude of biologically active molecules, including a significant number of commercial agrochemicals.[1][2] Its presence can confer favorable properties such as enhanced metabolic stability, systemic mobility within the plant, and potent binding to target enzymes.[3] The strategic derivatization of the pyridine core allows for the fine-tuning of a molecule's biological activity and spectrum. This compound (CAS No: 91420-25-6) is a trifunctional intermediate that offers two distinct and orthogonal reaction sites: a bromine atom at the 5-position, ideal for carbon-carbon bond formation via cross-coupling reactions, and a hydroxyl group at the 3-position, which can be readily converted into ethers, esters, or other functional groups.[4][5] This dual reactivity allows for a modular and convergent approach to the synthesis of complex agrochemical targets.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and scale-up.

PropertyValueReference
Molecular Formula C₆H₆BrNO[5]
Molecular Weight 188.02 g/mol [5]
Appearance Off-white to light brown solid
Melting Point Not reported
Solubility Soluble in methanol, ethanol, DMSO, and DMF
SMILES CC1=C(C=C(C=N1)Br)O[4]

Synthetic Strategy: A Roadmap for Derivatization

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond on the same pyridine ring necessitates a carefully planned synthetic strategy to achieve selective functionalization. A logical and efficient approach involves a three-stage process:

  • Protection of the Hydroxyl Group: To prevent unwanted side reactions during the subsequent cross-coupling step, the hydroxyl group should be temporarily masked with a suitable protecting group.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the 5-position serves as a handle for introducing a diverse range of aryl or heteroaryl moieties via a Suzuki-Miyaura cross-coupling reaction.

  • Deprotection and Functionalization of the Hydroxyl Group: Removal of the protecting group reveals the hydroxyl functionality for subsequent reactions, such as O-alkylation, to install the desired pharmacophore.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Deprotection & Functionalization A This compound B Protected Intermediate A->B Hydroxyl Protection (e.g., TBDMSCl, Imidazole, DMF) D Cross-Coupled Product B->D Suzuki-Miyaura Coupling (Pd Catalyst, Base) C Aryl/Heteroaryl Boronic Acid C->D E Deprotected Intermediate D->E Deprotection (e.g., TBAF) F Final Agrochemical Candidate (e.g., Fungicide, Herbicide) E->F O-Alkylation / Other Functionalization (e.g., Alkyl Halide, Base)

Caption: A three-stage workflow for the synthesis of agrochemicals from this compound.

Detailed Experimental Protocols

The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a library of agrochemical candidates from this compound.

Protocol 1: Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBDMS) Ether

Rationale: The tert-butyldimethylsilyl (TBDMS) group is a common and robust protecting group for alcohols. It is stable to the basic conditions of the subsequent Suzuki coupling and can be selectively removed under mild, fluoride-mediated conditions, which are orthogonal to many other functional groups.[6][7]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 5-bromo-3-(tert-butyldimethylsilyloxy)-2-methylpyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Protected Intermediate

Rationale: The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][8] This reaction is highly tolerant of various functional groups, making it ideal for the synthesis of complex biaryl structures found in many agrochemicals. The protocol below is adapted from a similar reaction with 5-bromo-2-methylpyridin-3-amine.[8]

Materials:

  • 5-bromo-3-(tert-butyldimethylsilyloxy)-2-methylpyridine (from Protocol 1)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Celite

Procedure:

  • In a Schlenk flask, combine 5-bromo-3-(tert-butyldimethylsilyloxy)-2-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (in a 4:1 ratio) to the flask via syringe.

  • Stir the reaction mixture at 85-95 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3-(tert-butyldimethylsilyloxy)-2-methylpyridine.

Protocol 3: Deprotection of the TBDMS Ether

Rationale: The TBDMS group is readily cleaved using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF). This deprotection is highly selective for silyl ethers and will not affect other functional groups in the molecule.[6]

Materials:

  • 5-aryl-3-(tert-butyldimethylsilyloxy)-2-methylpyridine (from Protocol 2)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the 5-aryl-3-(tert-butyldimethylsilyloxy)-2-methylpyridine (1.0 eq) in THF.

  • Add TBAF solution (1.2 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to afford the deprotected 5-aryl-2-methylpyridin-3-ol. This product is often pure enough for the next step without further purification.

Protocol 4: O-Alkylation to Synthesize Pyridine Ether Derivatives

Rationale: The final step in the synthesis of many pyridine-based agrochemicals is the formation of an ether linkage at the hydroxyl position. This can be achieved through a Williamson ether synthesis, reacting the pyridinol with an appropriate alkyl halide in the presence of a base.[9] This reaction is fundamental to the synthesis of strobilurin-type fungicides like picoxystrobin and various pyridine ether herbicides.[3][10]

Materials:

  • 5-aryl-2-methylpyridin-3-ol (from Protocol 3)

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of 5-aryl-2-methylpyridin-3-ol (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final pyridine ether agrochemical candidate.

Applications in Agrochemical Discovery

The synthetic routes outlined above provide access to a wide array of novel compounds with potential agrochemical activity.

  • Fungicides: The synthesis of 5-aryl-2-methylpyridin-3-ol derivatives provides a scaffold for the development of novel picolinamide fungicides.[11] Subsequent O-alkylation can lead to the creation of analogs of strobilurin fungicides, which are known inhibitors of mitochondrial respiration in fungi.[3][12]

  • Herbicides: The pyridine ether linkage is a key feature in a number of commercial herbicides.[10] The O-alkylation of the 5-aryl-2-methylpyridin-3-ol core can be used to generate libraries of compounds for screening as potential herbicides with novel modes of action.

  • Insecticides: The pyridine scaffold is also present in numerous insecticides, including neonicotinoids.[13] The derivatization of this compound allows for the exploration of new chemical space in the search for potent and selective insecticidal agents.

G A This compound Versatile Precursor B Picolinamide-type Fungicides Target: Complex III in Fungal Respiration A->B Suzuki Coupling & Amide Formation C Strobilurin Analogue Fungicides Target: Qi site of Cytochrome bc1 A->C Suzuki Coupling & O-Alkylation D Pyridine Ether Herbicides Various Modes of Action A->D Suzuki Coupling & O-Alkylation E Novel Insecticides e.g., Neonicotinoid Analogues A->E Further Derivatization

Caption: Potential agrochemical classes derived from this compound.

Conclusion

This compound is a potent and versatile building block for the synthesis of a diverse range of agrochemical candidates. Its trifunctional nature, when approached with a strategic synthetic plan involving protection, cross-coupling, and subsequent functionalization, provides an efficient and modular route to novel fungicides, herbicides, and insecticides. The detailed protocols provided herein serve as a robust starting point for researchers and scientists in the agrochemical industry to unlock the full potential of this valuable intermediate in the quest for next-generation crop protection solutions.

References

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  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
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  • Google Patents. (n.d.). CN112679422A - Preparation method of picoxystrobin.
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  • Google Patents. (n.d.). EP1140845A1 - Susbstituted pyridine herbicides.
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  • PubMed. (2007, January 18). Flexible strategy for differentially 3,5-disubstituted 4-oxypyridin-2(1H)-ones based on site-selective Pd-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015107540A2 - Insecticide compound and the compositions thereof.
  • PubMed Central. (n.d.). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Retrieved from [Link]

  • MDPI. (n.d.). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (2001, August 29). Protecting groups. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009123907A1 - Synergistic pesticide compositions.
  • Google Patents. (n.d.). US8137715B2 - Insecticidal composition.
  • MDPI. (n.d.). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013050433A1 - Pesticide preparation and process for producing the same.
  • Google Patents. (n.d.). US20090263511A1 - Insecticidal composition.
  • Google Patents. (n.d.). WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
  • Chemical Communications (RSC Publishing). (n.d.). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Retrieved from [Link]

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Application Note: A Practical Guide to the Sonogashira Coupling of 5-Bromo-2-methylpyridin-3-ol for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

The construction of carbon-carbon bonds is the cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Among the array of cross-coupling reactions, the Sonogashira reaction stands out for its efficiency in forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2] This transformation is invaluable for creating linear, rigid structures and conjugated systems that are prevalent in natural products, organic materials, and, most importantly, pharmacologically active molecules.[3][4]

Pyridinol scaffolds are of particular interest in drug development due to their ability to act as bioisosteres of phenols and catechols, offering improved pharmacokinetic properties. This guide provides a comprehensive experimental protocol and in-depth scientific rationale for the Sonogashira coupling of 5-Bromo-2-methylpyridin-3-ol, a versatile building block for the synthesis of novel kinase inhibitors and other therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and offer expert insights into potential challenges and optimization strategies.

Mechanistic Rationale: The Synergy of Palladium and Copper

The remarkable efficiency of the Sonogashira reaction under mild conditions is attributed to the synergistic interplay of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] While copper-free versions exist, the classic Sonogashira protocol leverages a copper(I) co-catalyst to accelerate the reaction.[1][3]

  • The Palladium Cycle: The primary catalytic cycle begins with a palladium(0) species.

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[6][7] The reactivity of aryl halides in this step follows the order I > Br > Cl.[7]

    • Transmetalation: This is the rate-determining step where the two cycles intersect.[6][8] A copper(I) acetylide, generated in the copper cycle, transfers its alkyne group to the Pd(II) complex, displacing the bromide.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C-C bond of the desired product and regenerate the active Pd(0) catalyst, thus completing the cycle.

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][3]

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidity of the terminal alkyne proton is increased, facilitating deprotonation to form a highly reactive copper(I) acetylide intermediate.[6] This species is then ready for the crucial transmetalation step with the palladium complex.

The amine base serves a dual purpose: it acts as the base to deprotonate the alkyne and also neutralizes the hydrogen halide (HBr) byproduct generated during the reaction.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Oxidative Addition (Ar-Br) pd0->pd_oxidative Ar-Br pd_complex Ar-Pd(II)L₂(Br) pd_oxidative->pd_complex pd_transmetal Transmetalation pd_complex->pd_transmetal pd_alkyne_complex Ar-Pd(II)L₂(C≡CR) pd_transmetal->pd_alkyne_complex pd_reductive Reductive Elimination pd_alkyne_complex->pd_reductive pd_reductive->pd0 Regenerated Catalyst product Ar-C≡CR pd_reductive->product cu_catalyst Cu(I)Br cu_pi_complex [H-C≡CR • CuBr] cu_catalyst->cu_pi_complex H-C≡CR cu_deprotonation Deprotonation (Base) cu_pi_complex->cu_deprotonation cu_acetylide Cu(I)-C≡CR (Copper Acetylide) cu_deprotonation->cu_acetylide cu_acetylide->pd_transmetal To Pd Cycle cu_acetylide->cu_catalyst Regenerated Catalyst + H-Base⁺Br⁻ Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis p1 Dry Schlenk flask under inert gas (N₂/Ar) p2 Add Pd catalyst, CuI, and this compound p1->p2 p3 Add anhydrous solvent (DMF) and triethylamine p2->p3 r1 Degas mixture (freeze-pump-thaw or N₂ bubbling) p3->r1 r2 Add terminal alkyne via syringe r1->r2 r3 Heat reaction to 80-100 °C with stirring r2->r3 r4 Monitor progress by TLC r3->r4 w1 Cool to room temperature r4->w1 w2 Quench with aq. NH₄Cl and extract with EtOAc w1->w2 w3 Dry organic layer (Na₂SO₄) and concentrate w2->w3 w4 Purify by flash column chromatography w3->w4 a1 Characterize pure product (¹H NMR, ¹³C NMR, HRMS) w4->a1

Caption: Step-by-step experimental workflow for the Sonogashira coupling reaction.
Step-by-Step Procedure
  • Inert Atmosphere Setup: To a dry 10 mL Schlenk flask equipped with a magnetic stir bar, add this compound (94.0 mg, 0.5 mmol), Pd(PPh₃)₂Cl₂ (8.8 mg, 2.5 mol%), and CuI (4.8 mg, 5 mol%).

  • Evacuation and Backfilling: Seal the flask with a septum and evacuate the atmosphere, then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous DMF (2.0 mL) and triethylamine (2.0 mL) via syringe.

  • Degassing: Stir the resulting suspension at room temperature for 15 minutes. For rigorous oxygen removal, perform three freeze-pump-thaw cycles. Alternatively, bubble inert gas through the stirred mixture for 20-30 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq, 0.6 mmol) dropwise via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The starting aryl bromide should be consumed over 3-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate. [9]Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product. [7]10. Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient degassing (O₂ present). 3. Impure reagents/solvents.1. Use a fresh bottle of catalyst or a more active pre-catalyst. 2. Ensure rigorous degassing; a black precipitate (palladium black) indicates catalyst decomposition. [10] 3. Use high-purity, anhydrous solvents and reagents.
Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of CuI.1. Improve inert atmosphere technique and degassing. [10] 2. Reduce the loading of CuI to 1-2 mol%. Consider a "copper-free" protocol if the problem persists. [1][5]
Complex Mixture of Products 1. Reaction temperature too high. 2. Reaction time too long.1. Lower the reaction temperature to 70-80 °C. 2. Monitor the reaction closely by TLC and stop it upon consumption of the starting material.
Difficulty in Purification 1. Residual metal catalysts. 2. Polar byproducts.1. Filter the crude reaction mixture through Celite® or a short plug of silica gel before concentration. [9] 2. Adjust the polarity of the column chromatography eluent.

Representative Data

While specific data for this compound is proprietary, the following table presents typical yields for the Sonogashira coupling of structurally similar 2-amino-3-bromopyridines, demonstrating the general applicability and efficiency of the method. [11]

Entry Terminal Alkyne Product Structure Yield (%)
1 Phenylacetylene 2-Amino-3-(phenylethynyl)pyridine 96
2 4-Methoxyphenylacetylene 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine 92
3 2-Thienylacetylene 2-Amino-3-(thien-2-ylethynyl)pyridine 88

| 4 | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 72 |

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Organic-Synthesis.com. Sonogashira Coupling. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]

  • ResearchGate. Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

Sources

Application Notes and Protocols for Protecting Group Strategies in the Synthesis of 5-Bromo-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylpyridin-3-ol is a versatile building block in medicinal chemistry and drug development. Its trifunctional nature, possessing a phenolic hydroxyl group, a pyridine nitrogen, and a bromine atom, offers multiple points for synthetic diversification. However, this multifunctionality also presents a significant challenge: the need for precise control over reactivity to achieve desired chemical transformations. This guide provides an in-depth analysis of protecting group strategies for this compound, enabling researchers to selectively mask and unmask its reactive sites. We will explore orthogonal protection schemes, detailing the causality behind experimental choices and providing validated, step-by-step protocols.

Strategic Considerations for Protecting this compound

The key to successfully employing this compound in multi-step syntheses lies in the strategic selection of protecting groups for the phenolic hydroxyl and the pyridine nitrogen. An ideal strategy employs an orthogonal set of protecting groups , which allows for the removal of one group under conditions that do not affect the other, providing complete control over the synthetic route.[1][2]

Protecting the Phenolic Hydroxyl Group

The hydroxyl group of this compound exhibits reactivity typical of a phenol, making it susceptible to alkylation, acylation, and other electrophilic attacks. Its protection is often necessary when performing reactions at the pyridine nitrogen or utilizing the bromine atom in cross-coupling reactions.

  • Silyl Ethers (e.g., TBDMS): Tert-butyldimethylsilyl (TBDMS) ethers are a robust and popular choice for protecting hydroxyl groups.[3] They are stable to a wide range of non-acidic and non-fluoride-containing reagents, making them compatible with many synthetic transformations.[4]

  • Benzyl Ethers (Bn): Benzyl ethers offer excellent stability under both acidic and basic conditions, making them a reliable protecting group.[5] Their removal is typically achieved through catalytic hydrogenolysis, which provides an orthogonal deprotection strategy relative to acid- or fluoride-labile groups.[6]

Protecting the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen can interfere with various reactions, particularly those involving organometallic reagents or electrophiles. Protection of the nitrogen can modulate the electronic properties of the ring and prevent unwanted side reactions.

  • Borane Complexes: The formation of a pyridine-borane complex is an effective method for protecting the pyridine nitrogen.[7][8] This protection strategy is particularly useful when strong bases or nucleophiles are employed in subsequent steps. The borane group can be removed under acidic conditions.

Orthogonal Protecting Group Strategies

The combination of a silyl or benzyl ether for the hydroxyl group and a borane complex for the pyridine nitrogen provides a powerful orthogonal protection scheme. This allows for selective manipulation of the molecule. For instance, the hydroxyl group can be protected as a TBDMS ether, followed by protection of the pyridine nitrogen as a borane complex. The TBDMS group can then be selectively removed with a fluoride source, leaving the pyridine-borane complex intact for further reactions.

Decision-Making Workflow for Protecting Group Selection

The following flowchart provides a visual guide for selecting an appropriate protecting group strategy based on the planned synthetic transformations.

G cluster_oh_protection Hydroxyl Group Chemistry cluster_n_protection Pyridine Nitrogen Chemistry start Start: this compound q1 Reaction at Pyridine Nitrogen or Bromine? start->q1 oh_reaction Reaction at OH group? q1->oh_reaction Yes no_oh_protection No OH protection needed q1->no_oh_protection No oh_reaction->no_oh_protection Yes protect_oh Protect OH Group oh_reaction->protect_oh No n_reaction Reaction sensitive to Pyridine N? no_oh_protection->n_reaction silyl_ether TBDMS Ether (Acid/Fluoride Labile) protect_oh->silyl_ether benzyl_ether Benzyl Ether (Hydrogenolysis Labile) protect_oh->benzyl_ether silyl_ether->n_reaction benzyl_ether->n_reaction no_n_protection No N protection needed n_reaction->no_n_protection No protect_n Protect Pyridine Nitrogen n_reaction->protect_n Yes deprotection Perform desired reaction(s) no_n_protection->deprotection borane Borane Complex (Acid Labile) protect_n->borane borane->deprotection end Final Product deprotection->end

Caption: Decision-making flowchart for protecting group strategy.

Comparative Analysis of Protecting Groups

Protecting GroupTarget FunctionalityProtection ConditionsDeprotection ConditionsStabilityOrthogonality
TBDMS Ether Phenolic HydroxylTBDMS-Cl, Imidazole, DMFTBAF, THF or HCl, THF/H₂OStable to bases, mild acids, and reducing agents.[4]Orthogonal to benzyl ethers and borane complexes.[1]
Benzyl Ether (Bn) Phenolic HydroxylBnBr, NaH, THFH₂, Pd/C or BBr₃, DCMStable to a wide range of acidic and basic conditions.[5]Orthogonal to silyl ethers and borane complexes.[1]
Borane Complex Pyridine NitrogenBH₃·THF or BH₃·SMe₂, THFHCl in MeOH or reflux in EtOHStable to strong bases and nucleophiles.Orthogonal to silyl and benzyl ethers.[7]

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether

Synthesis of 5-Bromo-2-methyl-3-(tert-butyldimethylsilyloxy)pyridine

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

    • Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Protection of the Hydroxyl Group as a Benzyl Ether

Synthesis of 3-(Benzyloxy)-5-bromo-2-methylpyridine

  • Materials:

    • This compound

    • Sodium hydride (60% dispersion in mineral oil)

    • Benzyl bromide (BnBr)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[9]

Protocol 3: Deprotection of the TBDMS Ether
  • Materials:

    • 5-Bromo-2-methyl-3-(tert-butyldimethylsilyloxy)pyridine

    • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the TBDMS-protected pyridinol (1.0 eq) in THF, add TBAF solution (1.5 eq) at room temperature.

    • Stir the reaction mixture for 1-3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 4: Deprotection of the Benzyl Ether
  • Materials:

    • 3-(Benzyloxy)-5-bromo-2-methylpyridine

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the benzyl-protected pyridinol (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C (10 mol% by weight).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the mixture vigorously at room temperature for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.[11]

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Kamal, A., Ramana, A. V., Ramana, K. V., & Reddy, A. R. (2007). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 4(3), 215-218.
  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.
  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 45(1), 322-324.
  • Wikipedia. (n.d.). Silyl ether. [Link]

  • Taylor, R. J. K., & Bull, S. D. (2006). Selective Deprotection of Silyl Ethers. In Modern Silyl Ethers (pp. 1-28). Wiley-VCH.
  • PrepChem. (n.d.). Synthesis of 3-benzyloxy-5-bromopyridine. [Link]

  • Zajac, M. A. (2008). An Application of Borane as a Protecting Group for Pyridine. The Journal of Organic Chemistry, 73(17), 6899–6901.
  • ACS Publications. (n.d.). An Application of Borane As a Protecting Group for Pyridine. [Link]

  • University of Evansville. (n.d.). Alcohol Protecting Groups. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • The Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • Keio University. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. [Link]

  • D'Alonzo, D., Guaragna, A., & Palumbo, G. (2022).
  • ACS Publications. (n.d.). An Application of Borane As a Protecting Group for Pyridine. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Bromo-5-(tert-butyldimethylsilyloxy)methylpyridine. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Riley, D. A., & Grindley, T. B. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers.
  • Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
  • ResearchGate. (n.d.). An Application of Borane As a Protecting Group for Pyridine. [Link]

  • ResearchGate. (n.d.). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • Saari, V., Eerola, A., Ora, M., Gimenez Molina, A., Horvath, A., Sanghvi, Y. S., & Virta, P. (2015). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 17(15), 3894–3897.
  • MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

  • ResearchGate. (n.d.). What is an easy method for the deprotection of Benzoyl group?. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
  • Chem-Station. (2014, March 8). Silyl Protective Groups. [Link]

  • ResearchGate. (n.d.). Protection of primary and secondary alcohols as silyl ethers by symmetrical 1,2-disilanes a catalyzed by Au/TiO 2. [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

Scale-up synthesis considerations for 5-Bromo-2-methylpyridin-3-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Scale-Up Synthesis of 5-Bromo-2-methylpyridin-3-ol: From Bench to Plant

Abstract: this compound is a key heterocyclic building block in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for diverse downstream functionalization. While numerous lab-scale syntheses of substituted pyridines exist, the transition to kilogram-scale production presents significant challenges related to reaction safety, process control, impurity profiles, and economic viability. This guide provides a comprehensive analysis of the critical considerations for the scale-up synthesis of this compound, focusing on a robust and safe electrophilic bromination strategy. We will dissect the causality behind procedural choices, outline a detailed and validated kilogram-scale protocol, and present a framework for managing process hazards.

Retrosynthetic Analysis and Route Selection for Scale-Up

The de novo synthesis of highly substituted pyridine rings can be complex and often lacks the efficiency required for large-scale manufacturing.[1][2] A more practical approach for the synthesis of this compound is the late-stage functionalization of a readily available pyridine precursor. The most direct route begins with the electrophilic aromatic substitution (bromination) of 2-methylpyridin-3-ol.

The primary decision point for scale-up is the choice of brominating agent. This choice profoundly impacts safety, cost, material handling, and waste streams.

Brominating Agent Advantages for Scale-Up Disadvantages & Scale-Up Challenges Selected for Protocol?
Molecular Bromine (Br₂) High atom economy, relatively inexpensive raw material.Highly corrosive, toxic, and volatile fuming liquid requiring specialized handling equipment (e.g., glass-lined reactors, dedicated scrubbers).[3] Runaway reactions are a significant risk.[4]No
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂. Generally more selective.Lower atom economy. Can cause violent, auto-catalytic decompositions, especially with certain solvents like DMF or 2-MeTHF.[5][6] Exotherms must be carefully managed.Yes
In-situ Br₂ Generation Avoids storage and transport of bulk Br₂. Can be safer if generation is controlled.[4]Adds process complexity (multiple feed streams). Potential for runaway reaction still exists if generation rate exceeds consumption.No (for this guide)

Route Selection Rationale: While molecular bromine is atom-efficient, the associated handling hazards and infrastructure requirements make it less desirable for initial scale-up campaigns without specialized facilities.[3] We have selected N-Bromosuccinimide (NBS) as the brominating agent for this guide. Its solid form simplifies material handling, and when paired with a suitable solvent and strict process controls, the risks can be effectively managed. A key insight from process safety literature is that controlling the accumulation of NBS in the reaction mixture is paramount to preventing thermal runaway events.[5] Therefore, our protocol will be designed around a semi-batch process with controlled, slow addition of the brominating agent.

Critical Process Parameters and Hazard Analysis

Scaling a chemical reaction is not a linear process. Factors that are negligible at the 1-gram scale can become process-critical at the 1-kilogram scale. This is especially true for energetic reactions like bromination.

Parameter Scale-Up Consideration & Rationale Recommended Control
Solvent Selection The solvent dictates solubility, reaction kinetics, and safety. Polar aprotic solvents like DMF are known to react hazardously with NBS and should be avoided.[6] Acetonitrile or acetic acid are generally more suitable choices.Use Acetonitrile (MeCN). It has a suitable boiling point for reflux, is relatively inert to NBS, and facilitates product isolation.
Temperature Control The bromination of activated rings is highly exothermic. A loss of cooling can lead to a thermal runaway. The heat removal capacity of a reactor decreases relative to its volume as scale increases.Maintain strict temperature control between 0-5 °C during NBS addition. Utilize a jacketed reactor with an efficient heat transfer fluid.
Reagent Addition Rate Slow, controlled addition prevents the accumulation of unreacted NBS, which is a primary driver of thermal runaway.[5] This ensures the reaction rate is controlled by the addition rate, not by kinetics.Add NBS solution subsurface via a dosing pump over 2-4 hours. Monitor the internal temperature closely for any deviation from the setpoint.
Agitation Poor mixing can lead to localized "hot spots" and concentration gradients, increasing the risk of side reactions and runaway conditions.Use an overhead stirrer with a pitched-blade turbine or anchor impeller to ensure good bulk mixing and heat transfer.
Quenching The reaction quench must neutralize any excess brominating agent and acidic byproducts safely. Adding a large volume of aqueous quencher too quickly can also be an uncontrolled exothermic event.Use a pre-chilled aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess NBS, followed by a controlled pH adjustment.
Hazard Mitigation Workflow

The following diagram illustrates the logical flow for identifying and mitigating hazards during the scale-up process.

HazardMitigation cluster_0 Hazard Identification cluster_1 Control Measures cluster_2 Emergency Response Hazard1 Thermal Runaway (Exotherm) Control1 Jacketed Reactor Cooling Hazard1->Control1 Mitigates Control2 Slow, Controlled Reagent Addition Hazard1->Control2 Prevents Accumulation Response1 Emergency Quench (Pre-chilled Bisulfite) Hazard1->Response1 If Control Fails Response2 Emergency Cooling System Hazard1->Response2 If Control Fails Hazard2 HBr Gas Evolution Control3 Inert Atmosphere (Nitrogen Blanket) Hazard2->Control3 Prevents Pressure Buildup Control4 Connect Vent to Scrubber Hazard2->Control4 Neutralizes Off-gas Hazard3 Reagent Instability (NBS) Control5 Avoid Incompatible Solvents (e.g., DMF) Hazard3->Control5 Ensures Process Stability

Caption: Logic diagram for hazard mitigation in bromination reactions.

Detailed Kilogram-Scale Synthesis Protocol

This protocol describes the synthesis of this compound from 2-methylpyridin-3-ol on a 1 kg scale. Warning: This reaction must be performed by trained personnel in a suitable chemical reactor with appropriate safety controls. A full risk assessment must be completed before proceeding.[7]

Bill of Materials
Reagent Formula MW Amount Moles Equivalents
2-Methylpyridin-3-olC₆H₇NO109.131.00 kg9.161.00
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.71 kg9.621.05
Acetonitrile (MeCN)C₂H₃N41.0515.0 L--
Sodium Bisulfite (NaHSO₃)NaHSO₃104.060.50 kg4.80-
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed--
Ethyl Acetate (EtOAc)C₄H₈O₂88.1120.0 L--
Brine (Saturated NaCl)NaCl58.445.0 L--
Step-by-Step Protocol

A. Reactor Preparation & Reagent Charging

  • Set up a 50 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and a condenser connected to a caustic scrubber.

  • Ensure the reactor is clean and dry. Purge the reactor with nitrogen for 30 minutes.

  • Charge the reactor with 2-methylpyridin-3-ol (1.00 kg) and Acetonitrile (10.0 L).

  • Start agitation (e.g., 150 RPM) and begin cooling the reactor jacket to achieve an internal temperature of 0-5 °C.

B. Preparation and Addition of NBS Solution

  • In a separate vessel, carefully charge N-Bromosuccinimide (1.71 kg) and Acetonitrile (5.0 L). Stir until a slurry or solution is formed. Rationale: Preparing the solution separately allows for better control during the addition step.

  • Once the reactor contents are at 0-5 °C, begin the slow, subsurface addition of the NBS solution via a dosing pump over a period of 3-4 hours.

  • Critical Control Point: Monitor the internal temperature constantly. The temperature should not rise above 10 °C. If it does, immediately stop the addition and allow the reaction to cool before resuming. This is the primary method to control the reaction rate and prevent a runaway.[5]

C. Reaction and Monitoring

  • After the addition is complete, maintain the reaction temperature at 5-10 °C and stir for an additional 1-2 hours.

  • Monitor the reaction progress using HPLC or TLC (e.g., mobile phase 50:50 Ethyl Acetate:Hexanes) until the starting material is consumed (<1% remaining).

D. Reaction Quench and Work-up

  • In a separate vessel, prepare a quench solution by dissolving Sodium Bisulfite (0.50 kg) in deionized water (5.0 L) and cool it to <10 °C.

  • Slowly add the cold quench solution to the reactor over 30 minutes, ensuring the internal temperature does not exceed 20 °C. Rationale: The quench destroys excess NBS, which is also an exothermic process.

  • Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

  • Slowly add a saturated aqueous solution of Sodium Bicarbonate to the organic layer in the reactor to neutralize the byproduct HBr until the pH of a small aqueous wash is 7-8. Caution: This will evolve CO₂ gas; ensure adequate venting.

  • Transfer the organic layer to an extraction vessel. Extract the aqueous layer from step 3 with Ethyl Acetate (2 x 5.0 L).

  • Combine all organic layers and wash with Brine (1 x 5.0 L).

E. Isolation and Purification

  • Concentrate the combined organic layers under reduced pressure to a volume of approximately 3-4 L. A solid should begin to precipitate.

  • Cool the resulting slurry to 0-5 °C and hold for at least 2 hours to maximize crystallization.

  • Isolate the solid product by filtration, washing the filter cake with cold (0-5 °C) Ethyl Acetate (2 x 1.0 L).

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Expected Yield: 1.45 - 1.60 kg (85-95%). Purity (by HPLC): >98%.

Overall Synthesis Workflow

The diagram below outlines the complete workflow from raw materials to the final, purified product.

SynthesisWorkflow Start Start: Raw Materials (2-Methylpyridin-3-ol, NBS, MeCN) Charge 1. Charge Reactor - 2-Methylpyridin-3-ol - Acetonitrile Start->Charge Cool 2. Cool to 0-5 °C Charge->Cool Add_NBS 3. Slow Addition of NBS Solution (3-4 hours, T < 10 °C) Cool->Add_NBS React 4. Reaction Monitoring (1-2 hours, HPLC/TLC) Add_NBS->React Quench 5. Quench with NaHSO₃ (T < 20 °C) React->Quench Neutralize 6. Neutralize with NaHCO₃ (pH 7-8) Quench->Neutralize Extract 7. Extraction with EtOAc Neutralize->Extract Concentrate 8. Concentrate & Crystallize Extract->Concentrate Isolate 9. Filter & Wash Cake Concentrate->Isolate Dry 10. Vacuum Dry Product Isolate->Dry End End: Purified Product (this compound) Dry->End

Caption: Kilogram-scale synthesis workflow for this compound.

References

  • Guan, M., Tian, Y., Zhao, J., Gu, W., Jiang, X., Wang, X., Zhang, Y., & Zhang, X. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375–1382.

  • Gupton, B. F. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University.

  • University of Illinois Urbana-Champaign. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone. Division of Research Safety.

  • Li, J., Fu, M., Wang, Z., Zeng, G., & Huang, C. (2025). Selective Utilization of Alkyl Lactates Under Acid and Alkali Regulation and Sustainable Synthesis of Pyridine Compounds from Ammonium Iodide and Chalcone Derivatives. ChemSusChem. ResearchGate.

  • BenchChem. (2025). Scaling Up Reactions with 5-Bromo-2-chloro-4-methylpyridine. Technical Support Center.

  • Uddin, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

  • Scientific Update. (2024). A Dangerous Bromance.

  • Safety Shorts. (2024). Bromination safety. YouTube.

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.

  • Borggraeve, W. M. D., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149.

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds.

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois Urbana-Champaign.

Sources

Application Notes and Protocols: 5-Bromo-2-methylpyridin-3-ol as a Versatile Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the versatile applications of 5-Bromo-2-methylpyridin-3-ol in the synthesis of advanced functional materials. This document provides in-depth protocols and scientific rationale for the utilization of this compound as a key building block for two primary classes of materials: Hole-Transporting Materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and Luminescent Coordination Polymers. Detailed, step-by-step methodologies for synthesis and characterization are provided, underpinned by a discussion of the structure-property relationships that govern the performance of these materials.

Introduction: The Strategic Value of this compound

This compound is a strategically functionalized heterocyclic compound poised for significant utility in materials science. Its pyridine core, substituted with a bromo group, a hydroxyl group, and a methyl group, offers multiple reaction sites for tailored molecular design.

  • The Bromine Moiety : Serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the facile introduction of various aryl or heteroaryl substituents, allowing for the construction of extended π-conjugated systems crucial for organic electronics.[1][2]

  • The Pyridin-3-ol Core : The pyridine ring acts as an excellent coordinating ligand for a wide range of metal ions, while the hydroxyl group can be deprotonated to form a pyridinolate ligand. This dual functionality is highly advantageous for the synthesis of luminescent coordination polymers and metal-organic frameworks (MOFs).[3][4][5] The electron-donating and accepting properties of the pyridine ring can be finely tuned through further functionalization, influencing the photophysical properties of the resulting metal complexes.[6][7]

  • The Methyl Group : Provides steric hindrance that can be exploited to control intermolecular interactions and solubility of the target materials.

This unique combination of reactive sites makes this compound a valuable precursor for creating novel materials with tailored electronic and photophysical properties.

Application in Organic Electronics: A Precursor for Hole-Transporting Materials in OLEDs

The development of efficient and stable Hole-Transporting Materials (HTMs) is critical for the performance of OLEDs. Functionalized pyridine derivatives have demonstrated significant promise in this area.[8][9][10] The strategic incorporation of a pyridine unit can enhance the hole-transporting capabilities and thermal stability of the resulting material.

Rationale for Application

By utilizing the bromine atom on the this compound scaffold, one can introduce hole-transporting moieties, such as pyrene or carbazole, via Suzuki coupling. The resulting molecule would benefit from the electron-deficient nature of the pyridine ring, which can contribute to a balanced charge injection and transport within the OLED device. The hydroxyl group can be further functionalized, for instance, through etherification, to enhance solubility and film-forming properties.

Synthetic Protocol: Synthesis of a Pyrene-Functionalized Pyridine Derivative via Suzuki Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a pyreneboronic acid derivative.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Pyreneboronic Acid Derivative reactant2->catalyst product Pyrene-Functionalized Pyridine Derivative catalyst->product

Caption: Suzuki coupling of this compound.

Materials and Reagents:

ReagentPuritySupplier
This compound>98%Various
1-Pyreneboronic acid>97%Various
Tetrakis(triphenylphosphine)palladium(0)>99%Various
Potassium Carbonate (K₂CO₃)>99%Anhydrous
1,4-DioxaneAnhydrousVarious
TolueneAnhydrousVarious
Deionized Water-In-house

Experimental Procedure:

  • Reaction Setup : To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 mmol), 1-pyreneboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere : Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition : Add a degassed solvent mixture of toluene (20 mL) and deionized water (5 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Reaction : Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Add 30 mL of ethyl acetate and 30 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pyrene-functionalized pyridine derivative.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Luminescent Coordination Polymers

Coordination polymers constructed from metal ions and organic ligands have garnered significant interest due to their tunable photophysical properties.[3][11][12] The pyridine-based ligands are particularly effective in sensitizing the luminescence of lanthanide and transition metal ions.[5][7][13]

Rationale for Application

This compound can act as a versatile ligand for the construction of luminescent coordination polymers. The pyridine nitrogen and the deprotonated hydroxyl group can chelate to a metal center. The bromo substituent can either remain as a functional handle for post-synthetic modification or be used in the initial synthesis to influence the crystal packing and electronic properties. The choice of metal ion (e.g., Zn(II), Cd(II), Eu(III), Tb(III)) will significantly impact the emission color and quantum yield of the resulting coordination polymer.

Synthetic Protocol: Solvothermal Synthesis of a Zn(II) Coordination Polymer

This protocol describes a general solvothermal method for the synthesis of a coordination polymer using this compound and a zinc salt.

Conceptual Workflow:

Coordination_Polymer_Synthesis start Combine Ligand and Metal Salt in Solvent process Solvothermal Reaction (Heating in a sealed vessel) start->process result Crystalline Coordination Polymer process->result

Caption: Solvothermal synthesis of a coordination polymer.

Materials and Reagents:

ReagentPuritySupplier
This compound>98%Various
Zinc Nitrate Hexahydrate>99%Various
N,N-Dimethylformamide (DMF)AnhydrousVarious
EthanolAnhydrousVarious

Experimental Procedure:

  • Preparation of the Reaction Mixture : In a 20 mL glass vial, dissolve this compound (0.2 mmol) and zinc nitrate hexahydrate (0.1 mmol) in a solvent mixture of DMF (5 mL) and ethanol (5 mL).

  • Solvothermal Reaction : Seal the vial and place it in a programmable oven. Heat the mixture to 120 °C at a rate of 5 °C/min, hold at 120 °C for 72 hours, and then cool to room temperature at a rate of 5 °C/hour.

  • Isolation of Crystals : After cooling, colorless or pale-yellow crystals suitable for single-crystal X-ray diffraction should be formed. Isolate the crystals by decanting the mother liquor and wash them with fresh DMF.

  • Drying : Dry the crystals in air.

Characterization:

  • Single-Crystal X-ray Diffraction : To determine the crystal structure and coordination environment of the metal center.

  • Powder X-ray Diffraction (PXRD) : To confirm the phase purity of the bulk sample.

  • Thermogravimetric Analysis (TGA) : To assess the thermal stability of the coordination polymer.

  • Photoluminescence Spectroscopy : To investigate the excitation and emission properties of the material.

Data Summary and Expected Outcomes

Table 1: Expected Properties of Materials Derived from this compound

Material ClassKey Synthetic RouteExpected PropertiesPotential Applications
Hole-Transporting Material Suzuki Coupling- Good thermal stability (TGA) - Suitable HOMO/LUMO energy levels for efficient hole injection and transport - Amorphous nature with high glass transition temperature- Hole-transporting layer in OLEDs - Host material for phosphorescent emitters
Luminescent Coordination Polymer Solvothermal Synthesis- Crystalline structure with defined coordination geometry - Strong luminescence in the visible or near-infrared region - High quantum yield and long excited-state lifetime- Emitter in solid-state lighting - Chemical sensing - Bio-imaging

Conclusion

This compound is a highly versatile and under-explored building block in materials science. Its unique combination of functional groups provides a robust platform for the rational design and synthesis of advanced materials for a range of applications, most notably in organic electronics and luminescent materials. The protocols provided herein offer a solid foundation for researchers to explore the potential of this compound in creating next-generation functional materials.

References

  • Ilmi, R., Al-busaidi, I. J., & Haque, A. (2018). Recent progress in coordination chemistry, photo-physical properties, and applications of pyridine-based Cu(I) complexes.
  • Controlling the Photophysical Properties of a Series of Isostructural d6 Complexes Based on Cr0, MnI, and FeII. PubMed Central.
  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off.
  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off.
  • Known pyridine-based p-extended ligands and their metal complexes.
  • Pyridine-Annulated Functional Fused Indole as a Hole Transport 2 Material for Solution-Processed OLEDs.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Photophysical properties of metal complexes.
  • Photophysical properties of metal complexes. Scilit.
  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. Semantic Scholar.
  • functional-pyrene-pyridine-integrated-hole-transporting-materials-for-solution-processed-oleds-with-reduced-efficiency-roll-off. Bohrium.
  • Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived
  • A Rare Structural Motif for a Luminescent Cu(I) Coordination Polymer with 3-(Pyridin-2-yl)triimidazotriazine. MDPI.
  • Suzuki reaction. Wikipedia.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Luminescent infinite coordination polymer materials from metal-terpyridine lig
  • Highlighting Recent Crystalline Engineering Aspects of Luminescent Coordination Polymers Based on F-Elements and Ditopic Aliphatic Ligands.

Sources

Application Notes and Protocols for the Derivatization of 5-Bromo-2-methylpyridin-3-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Specifically, the substituted 2-methylpyridin-3-ol motif presents a versatile platform for the development of novel therapeutic agents, particularly kinase inhibitors. This guide provides a comprehensive framework for the strategic derivatization of 5-Bromo-2-methylpyridin-3-ol, a key building block for generating diverse chemical libraries for biological screening. We present detailed, field-proven protocols for three critical transformations: O-alkylation of the hydroxyl group, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination at the bromine-substituted position. Furthermore, we outline a strategic approach to the biological evaluation of the synthesized derivatives, with a focus on kinase inhibitor screening cascades. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a bioisostere of benzene, widely incorporated into drug molecules due to its favorable pharmacokinetic properties and metabolic stability.[2] The this compound scaffold offers three key points for diversification, making it an ideal starting point for library synthesis. The phenolic hydroxyl group can be readily alkylated or acylated to explore interactions within a target's binding pocket. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. Finally, the pyridine nitrogen can influence the overall physicochemical properties and engage in crucial hydrogen bonding interactions with biological targets.

The derivatization of this scaffold is particularly relevant in the pursuit of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the pyridine core is a common feature in many successful kinase inhibitor drugs.[4] This guide will equip researchers with the chemical tools and biological screening strategies to effectively explore the therapeutic potential of novel this compound derivatives.

Derivatization Strategies and Protocols

This section details the experimental protocols for the key derivatization reactions of this compound. The causality behind experimental choices is explained to ensure robust and reproducible outcomes.

O-Alkylation of the Pyridin-3-ol Moiety

The hydroxyl group of this compound is a versatile handle for introducing a variety of substituents via Williamson ether synthesis. This reaction proceeds through the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkylating agent in an SN2 reaction.[4] The choice of a suitable base and an aprotic polar solvent is critical to facilitate this reaction.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, added portion-wise at 0 °C), to the solution and stir for 15-30 minutes at room temperature. The choice of base depends on the acidity of the hydroxyl group and the stability of the alkylating agent.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkoxy-2-methylpyridine derivative.[5][6]

Table 1: Representative Conditions for O-Alkylation
Alkylating AgentBaseSolventTemperature (°C)Time (h)
Benzyl bromideK₂CO₃DMF604-6
Ethyl iodideNaHTHFRT12-16
Propargyl bromideK₂CO₃Acetonitrile506-8

O_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound in anhydrous solvent prep2 Add base (e.g., K₂CO₃) prep1->prep2 prep3 Stir under inert atmosphere prep2->prep3 react1 Add alkyl halide dropwise prep3->react1 react2 Heat and stir react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool and quench with water react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, concentrate, and purify via column chromatography workup2->workup3 end Characterization (NMR, MS) workup3->end Isolated Product

Caption: Experimental workflow for O-alkylation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[7] This reaction is highly valued for its mild conditions and broad functional group tolerance. In the context of this compound, the bromine atom serves as an excellent handle for coupling with a wide variety of aryl and heteroaryl boronic acids.

  • Reactant Preparation: In a Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base, for instance, potassium phosphate (K₃PO₄, 2.0 equivalents).

  • Solvent and Reaction Conditions: Suspend the mixture in a degassed solvent system of 1,4-dioxane and water (typically in a 4:1 ratio). Heat the mixture under a nitrogen atmosphere at 85–95 °C for 12-18 hours.[2][8]

  • Reaction Monitoring and Work-up: Monitor the progress of the reaction using TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methylpyridin-3-ol derivative.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling
Arylboronic AcidCatalystBaseSolventTemperature (°C)
Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O85
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O95

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine this compound, boronic acid, catalyst, and base prep2 Add degassed solvent (Dioxane/H₂O) prep1->prep2 prep3 Establish inert atmosphere prep2->prep3 react1 Heat to 85-95 °C prep3->react1 react2 Stir for 12-18 hours react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool and filter through Celite react3->workup1 workup2 Aqueous work-up workup1->workup2 workup3 Dry, concentrate, and purify via column chromatography workup2->workup3 end Characterization (NMR, MS) workup3->end Isolated Product

Caption: Experimental workflow for Suzuki coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This reaction is exceptionally versatile, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.[11] This method provides a direct route to introduce diverse amino functionalities at the 5-position of the 2-methylpyridin-3-ol core.

  • Reactant Preparation: In an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Solvent and Amine Addition: Add anhydrous toluene or 1,4-dioxane. Then, add the desired primary or secondary amine (1.2 equivalents).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-110 °C for 16-24 hours.[3]

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. After completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-2-methylpyridin-3-ol derivative.

Table 3: Representative Conditions for Buchwald-Hartwig Amination
AmineCatalyst/LigandBaseSolventTemperature (°C)
MorpholinePd₂(dba)₃/RuPhosNaOt-BuToluene110
AnilinePd(OAc)₂/XPhosK₃PO₄Dioxane100
BenzylaminePd₂(dba)₃/BrettPhosLHMDSToluene100

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine this compound, catalyst, ligand, and base prep2 Add anhydrous solvent prep1->prep2 prep3 Add amine under inert atmosphere prep2->prep3 react1 Heat to 100-110 °C prep3->react1 react2 Stir for 16-24 hours react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool and quench with NH₄Cl (aq) react3->workup1 workup2 Aqueous work-up workup1->workup2 workup3 Dry, concentrate, and purify via column chromatography workup2->workup3 end Characterization (NMR, MS) workup3->end Isolated Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Biological Screening Cascade for Kinase Inhibitors

The successful synthesis of a library of this compound derivatives is the first step. The subsequent biological evaluation is critical to identify promising lead compounds. A tiered screening cascade is an efficient approach to progress from a large number of compounds to a few well-characterized hits.

Primary Screening: High-Throughput Kinase Assays

The initial screening of the compound library should be performed using a high-throughput biochemical assay against a panel of relevant kinases. The choice of kinases will depend on the therapeutic area of interest. For oncology, a panel of receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular signaling kinases (e.g., PI3K, Akt, MAPK) is a common starting point.

Recommended Primary Assay:

  • ADP-Glo™ Kinase Assay: This is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction. It is a universal assay applicable to any kinase and is well-suited for high-throughput screening due to its simple "add-mix-read" format.[12]

Protocol: General Procedure for Primary Kinase Assay

  • Compound Plating: Prepare serial dilutions of the test compounds in an appropriate assay buffer in a 384-well plate format.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells containing the test compounds.

  • Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely correlated with kinase activity. Calculate the percent inhibition for each compound at a single high concentration (e.g., 10 µM).

Secondary Screening: Dose-Response and Selectivity Profiling

Compounds that show significant inhibition in the primary screen (e.g., >50% inhibition) should be advanced to secondary screening. This stage involves generating dose-response curves to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Dose-Response Assay

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the hit compounds.

  • Kinase Assay: Perform the kinase assay as described in the primary screening protocol.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Selectivity Profiling: Active compounds should be tested against a broader panel of kinases to assess their selectivity. A highly selective inhibitor is often desirable to minimize off-target effects.

Cellular Assays: Target Engagement and Functional Effects

A critical step in the screening cascade is to determine if the compounds that are active in biochemical assays can also inhibit the target kinase in a cellular context.[5]

Recommended Cellular Assays:

  • Cellular Thermal Shift Assay (CETSA®): This assay measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of target engagement.

  • Western Blotting: This technique can be used to measure the phosphorylation status of the direct downstream substrate of the target kinase. A reduction in substrate phosphorylation in the presence of the compound indicates functional target inhibition.

Screening_Cascade start Synthesized Compound Library primary Primary Screen (Single-point HTS against kinase panel) start->primary secondary Secondary Screen (IC₅₀ determination and selectivity profiling) primary->secondary Active Compounds cellular Cellular Assays (Target engagement and functional assays) secondary->cellular Potent and Selective Hits lead Lead Compound Identification cellular->lead Cell-active Compounds

Caption: A typical kinase inhibitor screening cascade.

Conclusion

The derivatization of this compound offers a powerful and efficient strategy for the generation of novel and diverse chemical libraries. The protocols detailed in this guide for O-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a robust foundation for the synthesis of these derivatives. By coupling these synthetic efforts with a strategic and tiered biological screening cascade, researchers can effectively identify and characterize promising new kinase inhibitors. The insights gained from these studies will be invaluable in advancing the development of the next generation of targeted therapeutics.

References

  • Anand, K., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC. Retrieved from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Bednarczyk, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Jensen, K. (2009). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Retrieved from [Link]

  • ResearchGate. (2016). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyridin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Haider, S., et al. (2014). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Acta Tropica. Retrieved from [Link]

  • Kaur, H., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from [Link]

  • Hribar, M., et al. (2022). Screening of Big Pharma's Library against Various in-house Biological Targets. MDPI. Retrieved from [Link]

  • Gonzalez-Bobes, F., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Retrieved from [Link]

  • Wang, T., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Streicher, H., et al. (2020). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC. Retrieved from [Link]

  • Lakhlili, W., et al. (2016). Structure–activity relationships study of mTOR kinase inhibition. OncoTargets and Therapy. Retrieved from [Link]

  • ResearchGate. (2021). Structure–activity relationship (SAR) and docking studies of.... ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Richardson, T., et al. (2020). Evaluating and evolving a screening library in academia: the St. Jude approach. PMC. Retrieved from [Link]

  • Cholewiński, G., et al. (2022). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. Retrieved from [Link]

  • Anton, V., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Retrieved from [Link]

  • ResearchGate. (2025). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in 5-Bromo-2-methylpyridin-3-ol Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-methylpyridin-3-ol. This guide is designed to provide in-depth, practical solutions to common challenges encountered when working with this specific and often sensitive substrate. As Senior Application Scientists, we understand that successful synthesis relies on a nuanced understanding of reaction mechanisms and the interplay of various parameters. This resource consolidates our field-proven insights and the latest literature to help you navigate the complexities of this reaction and optimize your yields.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound particularly challenging?

A1: The Suzuki coupling of this substrate presents a unique set of challenges due to the electronic properties and potential for multiple coordination modes of the starting material. The pyridine nitrogen's lone pair of electrons can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, an issue often referred to as the "2-pyridyl problem" even when the nitrogen is not in the 2-position.[1][2] Additionally, the presence of the hydroxyl group can complicate the reaction by altering the electronic nature of the pyridine ring and potentially interacting with the base or catalyst.

Q2: My reaction is failing or giving very low yields. What are the first critical parameters I should check?

A2: When a Suzuki-Miyaura reaction yields little to no product, a systematic check of the foundational elements is crucial.[3]

  • Inert Atmosphere: The Palladium(0) active catalyst is highly sensitive to oxygen.[4] Ensure your reaction vessel was properly flame- or oven-dried and that all solvents were rigorously degassed. A common and effective method is to perform at least three cycles of evacuating the reaction flask and backfilling with an inert gas like argon or nitrogen.[5]

  • Reagent Quality: The purity and stability of your reagents are paramount. Boronic acids, in particular, can be susceptible to decomposition over time, a side reaction known as protodeboronation.[3][6] If you suspect degradation, it is best to use a fresh batch or a more stable derivative like a pinacol ester.

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands have been stored correctly under an inert atmosphere to prevent degradation.

Q3: How does the hydroxyl group on the pyridine ring affect the reaction, and should I protect it?

A3: The hydroxyl group introduces complexity. Its acidic proton can react with the base, and the resulting phenoxide can alter the electron density of the pyridine ring, potentially affecting the rate of oxidative addition. While protection of the hydroxyl group (e.g., as a methyl or benzyl ether) can sometimes simplify the reaction by preventing these side reactions, it adds extra steps to your synthesis. It is often preferable to find conditions that tolerate the free hydroxyl group. Trying milder bases like potassium carbonate (K₂CO₃) before resorting to stronger bases may be beneficial.

Q4: What are the most common side reactions with this substrate, and how can I minimize them?

A4: The primary side reactions to be aware of are:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond.[6] This is often promoted by high temperatures and the presence of excess water.[7] To minimize this, use fresh boronic acid or a more stable boronic ester (e.g., pinacol esters).[8]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[9] This is frequently caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[4] Rigorous degassing is the best preventative measure.

  • Dehalogenation: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can sometimes be influenced by the choice of solvent or base.

Troubleshooting Guide: Low to No Product Yield

This section provides a structured approach to troubleshooting when you observe low or no formation of your desired product.

Issue 1: Catalyst System Inactivity

Potential Cause: The selection of the palladium source and, more critically, the ligand is paramount for the successful coupling of heteroaromatic halides.[10] The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1]

Recommended Solutions:

  • Employ Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for challenging substrates like substituted pyridines.[11] These ligands stabilize the palladium catalyst, facilitate the oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[11]

  • Screen Different Palladium Precatalysts: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[11] The combination of a specific palladium precursor with an appropriate ligand is often the key to success. Pre-formed catalysts, where the ligand is already coordinated to the palladium, can also offer improved reactivity and stability.

Recommended Catalyst/Ligand Combinations for Pyridyl Substrates
Catalyst SystemLigandTypical Loading (mol%)Notes
Pd(OAc)₂ / SPhosSPhos2-4A robust system for many challenging couplings.[2]
Pd₂(dba)₃ / XPhosXPhos1-3Often effective when other ligands fail.
PdCl₂(dppf)dppf3-5A common starting point, but may be less effective for this substrate.[7]
Pd(PPh₃)₄PPh₃3-5A classic catalyst, but often less efficient for electron-deficient or coordinating substrates.[5]

The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is essential for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

Suzuki_Cycle cluster_labels Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArX Ar-Pd(II)L₂-X (Palladacycle) Pd0->PdII_ArX ArX This compound (Aryl Halide) ArX->PdII_ArX OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Boronic R-B(OH)₂ (Boronic Acid) Boronate [R-B(OH)₃]⁻ (Boronate) Boronic->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->PdII_ArR Transmetal Transmetalation PdII_ArR->Pd0 Product Ar-R (Coupled Product) PdII_ArR->Product RedElim Reductive Elimination OxAdd_pos Oxidative Addition Transmetal_pos Transmetalation RedElim_pos Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Reaction Optimization

If you are obtaining your product but the yield is unsatisfactory, the following parameters should be systematically optimized.

Issue 2: Suboptimal Base or Solvent System

Potential Cause: The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[11][14] The solvent system must be able to dissolve, at least partially, both the organic and inorganic components of the reaction.

Recommended Solutions:

  • Base Screening: It is highly recommended to screen a panel of bases. While weaker bases like K₂CO₃ are a good starting point, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging substrates.[2] The base should be finely powdered and anhydrous for best results.

  • Solvent System Optimization: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used, often with a small amount of water.[2] The addition of water can be beneficial for dissolving inorganic bases, but an excess can promote protodeboronation.[2]

Recommended Base and Solvent Combinations
Base (Equivalents)Solvent SystemTemperature (°C)Notes
K₂CO₃ (2-3)Dioxane/Water (4:1)80-100A common starting point for many Suzuki reactions.[15]
K₃PO₄ (2-3)Toluene/Water (10:1)90-110Often more effective for heteroaromatic substrates.[5][7]
Cs₂CO₃ (2-3)Dioxane80-100A strong, anhydrous base that can be effective in difficult cases.

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol provides a generalized starting point. Optimization of specific parameters will likely be necessary for different boronic acids to achieve optimal yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

protocol_workflow start Start setup Combine solid reagents (Substrate, Boronic Acid, Base, Catalyst, Ligand) in an oven-dried flask. start->setup inert Establish Inert Atmosphere (3x Vacuum/Argon cycles) setup->inert solvent Add Degassed Solvents (Organic + Water) inert->solvent react Heat to Desired Temperature with Vigorous Stirring solvent->react monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) react->monitor workup Cool, Quench, and Extract monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: A systematic workflow for performing the Suzuki-Miyaura reaction.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand under an inert atmosphere.[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction is free of oxygen.[5]

  • Solvent Addition: Add the anhydrous, degassed organic solvent, followed by the degassed water, via syringe.[2]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.[16]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. (2021-08-11). Available from: [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2. (2023-03-01). Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? (2024-02-23). Available from: [Link]

  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2014-01-01). Available from: [Link]

  • Nature. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2022-09-28). Available from: [Link]

  • ACS Publications. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025-08-09). Available from: [Link]

  • ACS Omega. Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018-04-24). Available from: [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. (2012-01-01). Available from: [Link]

  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005-09-07). Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021-07-09). Available from: [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016-08-09). Available from: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. (2016-01-01). Available from: [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016-08-09). Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2001-11-01). Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). Available from: [Link]

  • RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2017-01-01). Available from: [Link]

  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025-01-01). Available from: [Link]

  • Buchwald Lab, MIT. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016-10-18). Available from: [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-methylpyridin-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we address frequently asked questions and provide in-depth troubleshooting advice to help you identify, mitigate, and prevent the formation of common side products, thereby improving yield, purity, and overall process efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My crude reaction mixture shows multiple spots on TLC, and the yield of my desired product is low. What are the likely impurities?

This is a common issue, often arising from the direct bromination of 2-methylpyridin-3-ol. The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho-, para-directing, which can lead to a mixture of products. The most common side products are positional isomers and over-brominated species.

Troubleshooting Guide: Low Yield & Multiple Impurities

  • Identify the Side Products: Before attempting to optimize the reaction, it is crucial to identify the structures of the major impurities. Use techniques like LC-MS to determine the molecular weights and ¹H NMR to analyze the aromatic proton coupling patterns.

  • Control Reaction Conditions:

    • Temperature: Perform the bromination at a low temperature (e.g., 0-5 °C) to increase selectivity and reduce the rate of side reactions.

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). Use of a slight excess may be necessary for full conversion, but a large excess will almost certainly lead to di-brominated products. A molar ratio of 1.0 to 1.1 equivalents of brominating agent to the starting material is a good starting point.

    • Slow Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination.

  • Choice of Solvent and Brominating Agent: The reaction medium can influence selectivity. While direct bromination with Br₂ in acidic media is common, it can be aggressive. Consider using NBS in a solvent like acetonitrile or dichloromethane, which can offer milder conditions and improved regioselectivity.

FAQ 2: My mass spectrum shows a signal corresponding to a dibrominated product. How did this form and how can I prevent it?

Answer: The formation of a dibrominated species, such as 3,5-dibromo-2-methylpyridine or a dibromo-2-methylpyridin-3-ol isomer, is a classic example of over-bromination. The initial product, this compound, is still an activated aromatic ring and can react with a second equivalent of the brominating agent.

Mechanism of Over-bromination: The electron-donating hydroxyl and methyl groups on the pyridine ring make it highly susceptible to electrophilic aromatic substitution. After the first bromine is added at the 5-position, the ring remains activated enough to undergo a second substitution, especially if excess brominating agent is present or the reaction temperature is too high.

Mitigation Strategies:

  • Precise Stoichiometry: Use no more than 1.05-1.1 equivalents of the brominating agent.

  • Low Temperature: Maintain the reaction temperature below 5 °C.

  • Monitor the Reaction: Use TLC or HPLC to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of the dibrominated product.

  • Purification: If dibrominated products do form, they can typically be separated from the mono-brominated product by column chromatography on silica gel. The less polar dibrominated product will usually elute first.

FAQ 3: The ¹H NMR of my product shows an unexpected coupling pattern for the aromatic protons. Could this be a positional isomer?

Answer: Yes, the formation of positional isomers is a significant possibility. Direct bromination of 2-methylpyridine, a common precursor, often yields a mixture of 3-bromo and 5-bromo isomers, which can be difficult to separate.[1] Similarly, bromination of 2-methylpyridin-3-ol can yield isomers if selectivity is not adequately controlled.

Common Positional Isomer: 2-Bromo-6-methylpyridin-3-ol Although the 5-position is electronically favored, substitution at other positions can occur. For instance, the formation of 2-Bromo-6-methylpyridin-3-ol is a possible isomeric byproduct.

Identification and Differentiation:

  • ¹H NMR Spectroscopy: The key to distinguishing isomers is the coupling pattern of the pyridine ring protons.

    • This compound: You would expect to see two singlets (or very narrowly split doublets, meta-coupling) for the protons at the 4- and 6-positions.

    • Isomeric Impurities: An isomer like 2-Bromo-6-methylpyridin-3-ol would show two doublets with a distinct ortho-coupling constant (typically 7-9 Hz).

  • Nuclear Overhauser Effect (NOE) NMR: NOE experiments can confirm the spatial proximity of the methyl group to the ring protons, helping to definitively assign the structure.

Prevention:

  • Use of Protecting Groups: Temporarily protecting the hydroxyl group can alter the directing effects and potentially improve regioselectivity.

  • Alternative Synthetic Routes: Instead of direct bromination, consider a multi-step route that installs the bromine and hydroxyl functionalities with unambiguous regiochemistry. For instance, starting from a pre-functionalized pyridine ring, such as 5-amino-2-methylpyridine, allows for a Sandmeyer-type reaction to introduce the bromine atom with high selectivity.[2]

Summary of Common Side Products and Mitigation Strategies

Side ProductFormation MechanismIdentification MethodsMitigation & Purification Protocol
Dibrominated Species Over-bromination due to excess brominating agent or high temperature.MS: Isotopic pattern for two bromine atoms (M, M+2, M+4).NMR: Loss of one aromatic proton signal.Mitigation: Use ≤1.1 eq. of brominating agent, maintain low temp. (0-5°C), monitor reaction closely.Purification: Column chromatography (less polar than desired product).
Positional Isomers Loss of regioselectivity during electrophilic aromatic substitution.NMR: Different aromatic proton coupling constants (e.g., ortho-coupling instead of meta/singlets).Mitigation: Low reaction temperature, choice of milder brominating agent (NBS), or use of an alternative, more selective synthetic route.Purification: Careful column chromatography or recrystallization.
Unreacted Starting Material Incomplete reaction due to insufficient brominating agent or short reaction time.TLC/LC-MS/NMR: Presence of signals corresponding to 2-methylpyridin-3-ol.Mitigation: Ensure sufficient reaction time, use a slight excess (1.05 eq.) of brominating agent.Purification: pH-based aqueous extraction or column chromatography.

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic pathway to this compound from 2-methylpyridin-3-ol and the competing pathways that lead to common side products.

G cluster_side_reactions Side Reactions SM 2-Methylpyridin-3-ol Product This compound (Desired Product) SM->Product Controlled Conditions (Low Temp, 1.05 eq. Agent) Side2 Positional Isomer SM->Side2 Loss of Regioselectivity Agent Brominating Agent (e.g., NBS, Br₂) Side1 Dibrominated Species Product->Side1 Excess Agent / High Temp

Sources

Technical Support Center: Troubleshooting Failed 5-Bromo-2-methylpyridin-3-ol Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis. As a substituted pyridine, this substrate presents unique challenges, including potential catalyst inhibition by the pyridine nitrogen and interactions with the hydroxyl group. This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the rationale behind our recommendations to ensure your path to success is clear and efficient.

Part 1: General Troubleshooting - First-Line Diagnostics for All Coupling Reactions

Before diving into reaction-specific issues, it's crucial to address foundational problems that can cause any palladium-catalyzed coupling to fail.

Q1: My reaction shows zero conversion of the starting material. What are the first things I should check?

When a reaction fails to initiate, the issue typically lies with one of the core components of the catalytic system or the reaction environment itself.

Answer: A complete lack of reactivity points to a fundamental problem with the catalyst, reagents, or atmosphere. Here is a checklist to begin your troubleshooting:

  • Inert Atmosphere Integrity: Palladium(0) catalysts are highly sensitive to oxygen, which can cause oxidation to an inactive Pd(II) state and promote side reactions like homocoupling.[1][2]

    • Solution: Ensure your reaction vessel was properly sealed and the solvent was thoroughly degassed. A common and effective method is to perform at least three cycles of evacuating the flask to a vacuum and backfilling with a high-purity inert gas like argon or nitrogen.[3][4]

  • Catalyst and Ligand Viability: Palladium precursors and, especially, phosphine ligands can degrade upon exposure to air and moisture.[1][5]

    • Solution: Use a fresh bottle of catalyst and ligand or a pre-catalyst from a reliable supplier. If you suspect degradation, consider opening a new, sealed container. For substrates like pyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to prevent catalyst inhibition by the pyridine nitrogen.[5][6]

  • Reagent and Solvent Purity: Impurities in your starting materials, base, or solvent can poison the catalyst. Solvents must be anhydrous and free of oxygen.

    • Solution: Use anhydrous, degassed solvents. Ensure your this compound and coupling partner are pure. If using an amine base, it should be distilled.[1][7]

Q2: My reaction mixture turned black shortly after heating. What does this signify?

Answer: The formation of a black precipitate, known as "palladium black," is a classic sign of catalyst decomposition.[1] This occurs when the active Pd(0) species agglomerates and crashes out of the solution, rendering it catalytically inactive.

Common Causes & Solutions:

  • Presence of Oxygen: This is the most common culprit. See Q1 for ensuring a strictly inert atmosphere.[1]

  • Inappropriate Ligand: The ligand's role is to stabilize the Pd(0) center. If the ligand is not bulky or electron-donating enough, the palladium complex can become unstable at higher temperatures. For pyridine substrates, where the nitrogen can coordinate to the palladium, a robust ligand is critical.[5]

    • Action: Switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or RuPhos.

  • Excessive Temperature: While heat is often required, too high a temperature can accelerate catalyst decomposition.

    • Action: Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[6]

Q3: I am observing significant debromination of my this compound. How can I prevent this?

Answer: Debromination is a common side reaction where the bromine atom is replaced by a hydrogen, leading to the formation of 2-methylpyridin-3-ol.[7] This hydrodehalogenation can arise from several pathways.

Potential Causes & Mitigation Strategies:

  • Impurities: Trace impurities in reagents or solvents can act as hydrogen sources.[7]

    • Solution: Use high-purity, anhydrous, and degassed reagents and solvents.

  • Base or Solvent Reactivity: Some bases or solvents (like alcohols, if used as additives) can act as hydride donors, particularly at elevated temperatures.

    • Solution: Screen different bases. Sometimes a weaker base or a different solvent system can minimize this pathway.[2]

  • Catalyst System: Certain palladium-ligand combinations are more prone to promoting this side reaction.

    • Solution: Optimizing the ligand can often suppress debromination. Experimenting with a different ligand from your initial choice is a valid strategy.[6]

Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation but can be challenging with electron-rich, coordinating substrates like this compound.

Q4: My Suzuki coupling yield is low. What are the most critical parameters to optimize?

Answer: Low yields in Suzuki couplings of pyridine halides are often traced back to an inefficient catalytic cycle. The key steps to scrutinize are oxidative addition and transmetalation.

Troubleshooting Workflow for Low Suzuki Yield

Caption: Decision tree for troubleshooting low-yield Suzuki reactions.

Key Optimization Points:

  • Catalyst & Ligand: The pyridine nitrogen can poison the catalyst. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[5]

    • Recommendation: Use a palladium(II) precursor like Pd(OAc)₂ or a pre-catalyst combined with a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos, XPhos) or dppf.[5][8] These ligands accelerate oxidative addition and prevent catalyst inhibition.

  • Base Selection: The base is critical for activating the boronic acid for the transmetalation step.[2]

    • Recommendation: For challenging substrates, stronger inorganic bases are often required. Potassium phosphate (K₃PO₄) is a highly effective and common choice.[2][5][9] Other bases to screen include K₂CO₃ and Cs₂CO₃. The base must be finely powdered to ensure sufficient reactivity.

  • Solvent System: Solubility of all components is key.

    • Recommendation: A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O in ratios from 4:1 to 10:1) is standard.[4][5][9] The water is necessary to dissolve the inorganic base.

Q5: I'm observing a lot of biaryl byproduct from my boronic acid (homocoupling) and significant starting material decomposition (protodeboronation). How do I address this?

Answer: These are two distinct and common side reactions involving the boronic acid partner.

  • Homocoupling: This is the self-coupling of two boronic acid molecules. It is almost always caused by the presence of oxygen.[2]

    • Solution: Rigorously deoxygenate your reaction mixture and maintain a positive pressure of inert gas throughout the experiment.

  • Protodeboronation: This is the cleavage of the C–B bond of the boronic acid, which is then replaced by a hydrogen atom from a proton source (like water).[2]

    • Solutions:

      • Use Fresh Reagents: Boronic acids can degrade over time. Use a fresh, high-purity boronic acid.

      • Switch to a Boronic Ester: Boronic acid pinacol esters (Bpin) are significantly more stable towards protodeboronation and are excellent alternatives.[2]

      • Minimize Water/Optimize Base: While some water is needed to dissolve the base, an excessive amount, especially at high temperatures, can promote this side reaction. Using a milder base like K₂CO₃ can sometimes help.[2]

ParameterRecommendation for Standard Suzuki CouplingTroubleshooting Action
Catalyst Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) or Pd(dppf)Cl₂ (3 mol%)Switch to a more robust ligand system (e.g., from PPh₃ to a Buchwald ligand).
Base K₃PO₄ (2-3 equiv)Screen other bases like Cs₂CO₃ or K₂CO₃. Ensure it is finely powdered.
Solvent 1,4-Dioxane / H₂O (4:1)Try Toluene / H₂O or DMF / H₂O. Ensure it is rigorously degassed.
Temperature 90–110 °CStart lower (~80 °C) and slowly increase if reactivity is low.
Part 3: Troubleshooting Guide for Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds. Its primary challenge is often suppressing the homocoupling of the terminal alkyne partner, known as Glaser coupling.[1][10]

Q6: My Sonogashira reaction is messy, with a major byproduct being the homocoupled alkyne (diyne). How can I promote the desired cross-coupling?

Answer: Glaser-Hay homocoupling is the most common failure mode in Sonogashira reactions and is directly promoted by the copper(I) co-catalyst in the presence of oxygen.[1][3][10]

Primary Solutions to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: This is non-negotiable. Oxygen facilitates the oxidative dimerization of the alkyne.[10]

    • Action: Degas all solvents and reagents thoroughly (freeze-pump-thaw is ideal, but bubbling with argon for 30+ minutes is also effective).[3] Maintain a positive inert gas pressure throughout.

  • Slow Addition of the Alkyne: Adding the alkyne slowly via syringe pump keeps its instantaneous concentration low, which kinetically favors the cross-coupling pathway over the second-order homocoupling pathway.[1][11]

  • Reduce or Eliminate Copper: The copper(I) salt is the primary catalyst for Glaser coupling.

    • Action 1: Reduce Loading: Lower the CuI loading to the minimum effective amount (e.g., 1-2 mol%).

    • Action 2: Go Copper-Free: For many substrates, copper-free Sonogashira protocols are highly effective and completely eliminate the Glaser coupling pathway.[1][10] These often require a slightly different catalyst/ligand system and base.

Q7: My reaction is very sluggish, even after several hours at high temperature. How can I increase the reaction rate?

Answer: A slow Sonogashira reaction with an aryl bromide is often limited by the initial oxidative addition step.[12]

Sonogashira_Optimization Sluggish_Reaction Sluggish Reaction Increase_Temp Increase Temperature (100-120 °C in sealed tube) Sluggish_Reaction->Increase_Temp Thermodynamics Change_Ligand Use More Electron-Rich Ligand (e.g., dppf, XPhos) Sluggish_Reaction->Change_Ligand Kinetics (Ox. Add.) Change_Base Switch to Stronger Amine Base (e.g., DIPA, DBU) Sluggish_Reaction->Change_Base Kinetics (Deprotonation) Check_Catalyst Verify Catalyst Integrity (Pd and CuI sources) Sluggish_Reaction->Check_Catalyst Activity

Caption: Key optimization pathways for a sluggish Sonogashira reaction.

Strategies to Accelerate the Reaction:

  • Increase Temperature: For aryl bromides, temperatures of 100 °C or higher may be necessary. Using a sealed tube or microwave reactor can facilitate this safely.[12][13]

  • Ligand Choice: Standard PPh₃ ligands may not be sufficient. More electron-rich and bulky ligands like dppf can accelerate the oxidative addition of the Pd(0) into the C-Br bond.[1][12]

  • Base Selection: The base deprotonates the alkyne. While triethylamine (Et₃N) is common, bulkier or stronger amine bases like diisopropylamine (DIPA) or DBU can sometimes be more effective.[10][11]

  • Solvent: Aprotic polar solvents like DMF or NMP are good choices for solubilizing all components and can help accelerate the reaction.[13]

Part 4: Troubleshooting Guide for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for C-N bond formation. Success hinges on a highly active catalyst, a strong base, and the exclusion of water and oxygen.[14][15]

Q8: My Buchwald-Hartwig amination is failing. What are the most common points of failure for this specific reaction?

Answer: This reaction is notoriously sensitive to reaction conditions. The combination of a coordinating heterocycle (the pyridine) and a protic functional group (the -OH) on your substrate adds layers of complexity.

Critical Parameters for Success:

  • Ligand is Everything: This is the most critical variable. The ligand must be bulky and electron-rich to promote the difficult reductive elimination step that forms the C-N bond and to prevent catalyst inhibition.[15][16]

    • Recommendation: Use a well-established Buchwald ligand (e.g., XPhos, RuPhos, BrettPhos). First-generation ligands like PPh₃ or BINAP are generally not effective for this type of transformation.[17][18]

  • Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine, forming the palladium-amido complex.[14]

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[13] Other strong bases like LHMDS or K₃PO₄ can also be used. The base must be handled in a glovebox as it is extremely hygroscopic.

  • Strictly Anhydrous Conditions: Water will react with the strong base and can interfere with the catalytic cycle.

    • Recommendation: Use an oven-dried reaction vessel. Use anhydrous solvents. Handle all solid reagents, especially the base, under an inert atmosphere (preferably in a glovebox).[14]

  • Potential Substrate Interference:

    • Pyridine Nitrogen: As with other couplings, the pyridine can inhibit the catalyst. A bulky ligand is the best defense.[16]

    • Hydroxyl Group (-OH): The acidic proton of the pyridinol can react with the strong base. You may need to use an additional equivalent of base to account for this. Alternatively, protecting the hydroxyl group (e.g., as a TBDMS or MOM ether) before the coupling can simplify the reaction, though this adds extra synthetic steps.

ParameterRecommendation for Buchwald-HartwigTroubleshooting Action
Catalyst/Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)Use a pre-catalyst like an XPhos Palladacycle for better reproducibility.
Ligand XPhos or RuPhos (1.1-1.2x Pd concentration)Screen a different generation of Buchwald ligand if one fails.
Base NaOtBu (1.4 - 2.0 equiv)Ensure base is fresh, finely powdered, and handled in a glovebox.
Solvent Toluene or 1,4-Dioxane (anhydrous)Ensure solvent is passed through a purification system or freshly distilled.
Temperature 100–110 °CEnsure vigorous stirring to keep the heterogeneous mixture well-mixed.
Part 5: Standard Experimental Protocols

These protocols serve as a validated starting point for your experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (finely powdered, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and water

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[7]

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.[4]

  • Add degassed 1,4-dioxane and water via syringe (typically a 4:1 to 10:1 ratio).[4][9]

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[19]

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • To an oven-dried, sealed reaction tube, add this compound and Pd(dppf)Cl₂ under an argon atmosphere.

  • Add anhydrous, degassed DMF, followed by the amine base and the terminal alkyne via syringe.[13]

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir for 3-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool to room temperature. Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

References
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Sonogashira Coupling of Pyrazines. BenchChem Technical Support.
  • Thompson, A. et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Snape, T. J. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC. Available at: [Link]

  • Akter, T. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-2-methylpyridin-3-amine and Its Derivatives in Research and Development. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine. BenchChem Technical Support.
  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine. BenchChem Technical Support.
  • Singh, V. et al. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Goforth, A. M. et al. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Bromo-5-(methoxymethyl)pyridine. BenchChem Technical Support.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem Technical Support.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-fluoro-5-methylpyridine. BenchChem Technical Support.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 5-Amino-2-bromobenzonitrile. BenchChem Technical Support.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-methylpyridin-3-ol Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the amination of 5-Bromo-2-methylpyridin-3-ol. Addressing common challenges and frequently asked questions, this document offers in-depth troubleshooting strategies, detailed experimental protocols, and a comparative analysis of prevalent catalytic systems. By elucidating the underlying chemical principles and providing actionable solutions, this guide aims to empower scientists to overcome synthetic hurdles and achieve optimal reaction outcomes in their pursuit of novel chemical entities.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, offering multiple points for diversification. The introduction of an amino group via C-N cross-coupling is a critical transformation for generating libraries of novel compounds. However, the inherent properties of the substrate present unique challenges. The presence of a mildly acidic hydroxyl group, the potential for catalyst inhibition by the pyridine nitrogen, and the competing N- versus O-arylation pathways necessitate a carefully optimized approach. This guide is structured to navigate these complexities in a logical, question-and-answer format, providing both theoretical understanding and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when aminating this compound?

The amination of this substrate is complicated by three main factors:

  • The Acidic Hydroxyl Group: The pyridin-3-ol moiety has a pKa similar to phenols (the pKa of 3-hydroxypyridine is approximately 8.75)[1][2]. This acidic proton can react with the strong bases typically used in amination reactions, leading to the formation of a pyridinolate species. This can complicate the catalytic cycle, potentially lead to O-arylation byproducts, and consume the base intended to deprotonate the amine nucleophile.

  • Pyridine Inhibition of the Catalyst: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive or less active catalytic species. This can slow down or completely stall the reaction.

  • Chemoselectivity (N- vs. O-Amination/Arylation): The presence of two potential nucleophilic sites (the amine being coupled and the deprotonated 3-hydroxyl group) can lead to a mixture of products, primarily the desired N-arylated product and the undesired O-arylated byproduct.

Q2: Which amination method is the best starting point: Buchwald-Hartwig or Ullmann?

Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are viable options, each with its own set of advantages and disadvantages for this specific substrate.

  • Buchwald-Hartwig Amination: Generally offers milder reaction conditions, broader substrate scope, and higher functional group tolerance[3]. It is often the first choice for many C-N couplings. However, the palladium catalysts can be sensitive to inhibition by the pyridine substrate, and careful selection of ligands is crucial to mitigate this.

  • Ullmann Condensation: Utilizes a more abundant and less expensive copper catalyst[4]. Historically, Ullmann reactions required harsh conditions, but modern ligand-accelerated protocols have made them much more practical. Copper catalysts are often less prone to inhibition by pyridine nitrogen compared to palladium. For hydroxypyridine substrates, copper-catalyzed systems have been shown to be effective for both N- and O-arylation, making selectivity a key optimization parameter[5][6].

A comparative analysis is presented in the table below to aid in your decision-making process.

Table 1: Comparative Analysis of Buchwald-Hartwig and Ullmann Amination for this compound.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O, Cu powder)[4]
Typical Ligands Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos)Diamines, amino acids (e.g., L-proline), phenanthrolines[5]
Typical Bases Strong alkoxides (e.g., NaOtBu, LiHMDS) or weaker carbonates (e.g., K₂CO₃, Cs₂CO₃)Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)
Temperature Generally milder (RT to 120 °C)Often requires higher temperatures (100-180 °C), though modern systems can be milder[4]
Advantages High functional group tolerance, extensive ligand library for optimization.Lower catalyst cost, often less sensitive to pyridine inhibition.
Disadvantages Catalyst cost, potential for pyridine inhibition, ligand sensitivity.Can require higher temperatures, may have a narrower substrate scope.

Q3: Is a metal-free Nucleophilic Aromatic Substitution (SNAr) a viable option?

A direct SNAr reaction is challenging for this substrate under standard conditions. For an SNAr reaction to be efficient, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom)[7]. In this compound, the methyl group is electron-donating, and the hydroxyl group is also an activating group for electrophilic substitution, thus deactivating the ring for nucleophilic attack. While the pyridine nitrogen does withdraw electron density, its effect at the 5-position is not as pronounced as at the 2- or 4-positions[7]. Therefore, a thermally induced, uncatalyzed SNAr would likely require very harsh conditions and is not the recommended first approach.

Troubleshooting Guide

This section is designed to address specific experimental issues in a direct question-and-answer format.

Problem 1: Low or No Conversion of Starting Material

Q: I'm not seeing any product formation, and I'm recovering my starting material. What should I check first?

A: This is a common issue and often points to catalyst inactivation or suboptimal reaction conditions.

  • Potential Cause 1: Catalyst Inhibition. The pyridine nitrogen is likely coordinating to your palladium catalyst and inhibiting the catalytic cycle.

    • Solution: Switch to a bulkier, more electron-rich phosphine ligand. Ligands like XPhos , RuPhos , or BrettPhos are designed to promote the formation of a monoligated palladium species, which is generally more active and less prone to deactivation[8]. Consider using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) to ensure the efficient generation of the active Pd(0) species.

  • Potential Cause 2: Inappropriate Base. The chosen base may not be strong enough to deprotonate the amine nucleophile, or it may be reacting preferentially with the hydroxyl group of your substrate.

    • Solution: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) . However, be mindful that very strong bases can promote side reactions. A screening of bases is highly recommended.

  • Potential Cause 3: Insufficient Temperature.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments. While Buchwald-Hartwig reactions can often be run at lower temperatures, some challenging substrates require more thermal energy. Monitor for any signs of decomposition at higher temperatures[9].

  • Potential Cause 4: Poor Quality Reagents or Atmosphere.

    • Solution: Ensure all reagents are dry and the solvent is anhydrous and degassed. The reaction should be performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the palladium catalyst.

Problem 2: Formation of a Major Side Product - Suspected O-Arylation

Q: I'm getting a significant amount of a side product with a mass corresponding to the arylation of the hydroxyl group instead of the amine. How can I improve N-selectivity?

A: This is a classic chemoselectivity challenge with phenol-like substrates. The deprotonated hydroxyl group (pyridinolate) can compete with the amine as a nucleophile.

  • Potential Cause 1: Base Selection. Strong bases can significantly deprotonate the hydroxyl group, increasing its nucleophilicity.

    • Solution 1 (Buchwald-Hartwig): Switch to a weaker base. While strong bases are often used, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can favor N-arylation by minimizing the concentration of the pyridinolate anion.

    • Solution 2 (Ullmann): Copper-catalyzed systems are known to facilitate O-arylation. To favor N-amination in an Ullmann-type reaction, ligand choice is critical. L-proline or N,N'-dimethylethylenediamine (DMEDA) have been shown to promote N-arylation over O-arylation in some systems.

  • Potential Cause 2: Catalyst System. The choice of metal and ligand can influence the N/O selectivity.

    • Solution: If you are observing significant O-arylation with a palladium catalyst, consider switching to a copper-catalyzed Ullmann system with an N-directing ligand as mentioned above. Conversely, if a copper system is giving O-arylation, a well-optimized palladium system with a bulky phosphine ligand might provide better N-selectivity[4][5].

  • Potential Cause 3: Inherent Substrate Reactivity. For some combinations of aryl halides and amines, O-arylation may be kinetically or thermodynamically favored.

    • Solution: If optimization of the reaction conditions does not provide the desired selectivity, protection of the hydroxyl group is the most robust strategy. A silyl ether (e.g., TBS) or a methoxymethyl (MOM) ether are common choices. These groups are generally stable to the reaction conditions and can be readily removed post-coupling. A protocol for hydroxyl protection is provided below.

Problem 3: Reaction Stalls at Partial Conversion

Q: My reaction starts well, but then stalls at 40-60% conversion, even after extended reaction times. What could be the cause?

A: Reaction stalling often indicates catalyst decomposition or product inhibition.

  • Potential Cause 1: Catalyst Decomposition. Over time, the active Pd(0) catalyst can decompose into inactive palladium black, especially at higher temperatures.

    • Solution: Use a more robust ligand system, such as the Buchwald biarylphosphine ligands, which are known to stabilize the catalyst. A slightly lower reaction temperature with a longer reaction time may also preserve the catalyst's lifetime. In some cases, a second addition of a small amount of catalyst and ligand to the stalled reaction can help it proceed to completion.

  • Potential Cause 2: Product Inhibition. The aminated product itself can sometimes be a better ligand for the palladium center than the phosphine ligand, leading to catalyst sequestration and shutting down the catalytic cycle.

    • Solution: Increasing the ligand-to-palladium ratio can sometimes overcome product inhibition by ensuring there is always sufficient phosphine ligand available to regenerate the active catalyst.

Decision and Troubleshooting Workflow

The following diagram provides a logical workflow for selecting an initial reaction strategy and troubleshooting common issues.

G cluster_start Start: Amination of this compound cluster_method_selection Method Selection cluster_troubleshooting Troubleshooting cluster_end Outcome start Define Amine Nucleophile buchwald Try Buchwald-Hartwig (Pd-Catalyzed) start->buchwald Default Starting Point ullmann Try Ullmann Condensation (Cu-Catalyzed) start->ullmann Alternative for Cost/ Inhibition Concerns no_reaction Low/No Conversion? buchwald->no_reaction ullmann->no_reaction o_arylation O-Arylation Side Product? no_reaction->o_arylation No optimize_ligand Change Ligand (e.g., XPhos, RuPhos) no_reaction->optimize_ligand Yes stalled Reaction Stalled? o_arylation->stalled No change_base_selectivity Use Weaker Base (K3PO4) or Switch to Ullmann o_arylation->change_base_selectivity Yes add_catalyst Add More Catalyst/Ligand stalled->add_catalyst Yes success Successful Amination stalled->success No optimize_base Screen Bases (e.g., NaOtBu, K3PO4) optimize_ligand->optimize_base optimize_temp Adjust Temperature optimize_base->optimize_temp optimize_temp->o_arylation Conversion Improved? optimize_temp->success Yes protect_oh Protect OH Group (e.g., TBS, MOM) change_base_selectivity->protect_oh Still an issue? protect_oh->success lower_temp Lower Temperature, Increase Time add_catalyst->lower_temp lower_temp->success

Caption: A decision-making workflow for amination strategy and troubleshooting.

Experimental Protocols

Note: These are general starting protocols. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time is highly recommended for each specific amine and aryl halide combination. Always handle reagents and solvents under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Optimized Buchwald-Hartwig Amination (Unprotected Hydroxyl)

This protocol is designed to favor N-arylation by using a bulky ligand and a moderately strong base.

  • Preparation: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and the corresponding ligand if not using a precatalyst (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with Argon or Nitrogen for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0 equiv.). Then add the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1-0.2 M).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (start with 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Ligand-Accelerated Ullmann Amination

This protocol is a good alternative if palladium-catalyzed methods are unsuccessful.

  • Preparation: To an oven-dried Schlenk tube, add CuI (5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), and the base (K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-2.0 equiv.).

  • Solvent Addition: Add a high-boiling point, polar aprotic solvent (e.g., DMSO or DMF, to achieve a concentration of ~0.2-0.5 M).

  • Reaction: Heat the mixture to the desired temperature (start with 110-130 °C) with vigorous stirring.

  • Monitoring & Work-up: Follow steps 6-8 from the Buchwald-Hartwig protocol. Note that removal of high-boiling solvents like DMSO or DMF will require high vacuum.

Protocol 3: Protection of the Hydroxyl Group (as a TBS Ether)

This protocol should be used if N/O selectivity cannot be achieved.

  • Protection: Dissolve this compound (1.0 equiv.) in anhydrous DMF. Add imidazole (2.5 equiv.) and stir until dissolved. Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography to obtain the TBS-protected substrate.

  • Amination: Use the purified TBS-protected this compound in either Protocol 1 or 2.

  • Deprotection: After successful amination and purification, dissolve the TBS-protected product in THF. Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv.) and stir at room temperature until deprotection is complete (monitor by TLC). Work-up by quenching with water, extracting with an organic solvent, and purifying by chromatography.

Catalytic Cycle and Mechanistic Considerations

The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination and highlights where the acidic proton of the substrate can interfere.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_interference Potential Interference by Hydroxyl Group pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add + Ar-Br amide_complex Amido Complex ox_add->amide_complex + Amine (R2NH) - Base-HBr o_arylation_side O-Arylation Side Product ox_add->o_arylation_side + Pyridinolate - HBr product_complex Product Complex amide_complex->product_complex Reductive Elimination catalyst_inhibition Pyridinolate-Pd Complex (Inactive) amide_complex->catalyst_inhibition Ligand Exchange product_complex->pd0 - Product (Ar-NR2) oh_deprotonation OH Deprotonation by Base

Caption: The Buchwald-Hartwig cycle and potential interferences from the hydroxyl group.

References

  • 3-Hydroxypyridine - Physico-chemical Properties. (2024, April 10). ChemBK. [Link][1]

  • Technical Support Center: Synthesis of Functionalized Pyridines. (2025). BenchChem.
  • Troubleshooting low yield in fluoropyridine amin
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025, August 6).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. [Link][7]

  • Directed nucleophilic aromatic substitution reaction. (2024, November 11). RSC Publishing.
  • Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. (n.d.).
  • Acidity Study on 3-Substituted Pyridines. (n.d.). MDPI.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. [Link][10]

  • Acidity of some methyl-substituted pyridinium ions in methanol. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Why is 4-hydroxypyridine more acidic than benzoic acid? (2020, July 22). Chemistry Stack Exchange. [Link][11]

  • A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid. (2025). BenchChem.[4]

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  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
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  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). American Chemical Society.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info.
  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. (2025, August 10).
  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. (n.d.). Organic Letters - ACS Publications. [Link][6]

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  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. (2025, August 7).
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  • A General and Efficient 2-Amination of Pyridines and Quinolines. (n.d.). Organic Chemistry Portal. [Link][16]

  • 5-Bromo-2-methylpyridin-3-amine. (n.d.). PubChem. [Link][17]

  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. (n.d.). NIH.
  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. (n.d.).
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  • Challenges in the functionalization of pyridines. (n.d.).
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Removal of palladium catalyst from 5-Bromo-2-methylpyridin-3-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from reactions involving the synthesis or use of 5-Bromo-2-methylpyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of palladium from my this compound reaction so critical?

A1: The removal of residual palladium is paramount for several reasons that impact drug development and scientific integrity:

  • Regulatory Compliance: Health authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) impose strict limits on elemental impurities in Active Pharmaceutical Ingredients (APIs).[1] For palladium, the permitted daily exposure is very low, often requiring residual levels in the final drug product to be well below 10 parts-per-million (ppm).[1][2][3]

  • Patient Safety: Palladium compounds can be toxic, and their levels must be rigorously controlled to ensure the safety of the final pharmaceutical product.[1]

  • Catalytic Interference: Trace amounts of residual palladium can interfere with or catalyze undesired side reactions in subsequent synthetic steps, leading to the formation of impurities and a reduction in overall yield.[1]

  • Assay Interference: For drug discovery applications, palladium contaminants can interfere with biological assays, potentially leading to false-positive results and unreliable data.[4]

Q2: What makes palladium removal from reactions involving pyridine derivatives like this compound particularly challenging?

A2: The primary challenge stems from the inherent chemical nature of the pyridine ring. The nitrogen atom in the pyridine moiety of this compound can act as a ligand, coordinating strongly with the palladium catalyst.[5] This forms a stable palladium-pyridine complex that can be highly soluble in the reaction medium and is not easily removed by simple physical methods like filtration through Celite®.[6]

Q3: What are the most common and effective methods for removing palladium from these types of reactions?

A3: A range of techniques is available, and the optimal choice depends on the specific reaction conditions and the nature of the palladium species. The most prevalent methods include:

  • Palladium Scavengers: These are solid-supported materials (often silica or polymer-based) functionalized with groups that have a high affinity for palladium, such as thiol, thiourea, or trimercaptotriazine (TMT).[2][6][7] The palladium binds to the scavenger, which is then easily removed by filtration.[6][8]

  • Activated Carbon: This material can effectively adsorb residual palladium.[9][10] It is a cost-effective option, but screening different grades is often necessary to minimize non-specific binding and loss of the desired product.[6][11]

  • Crystallization: If your final product is a solid, recrystallization can be a highly effective purification step, as palladium impurities often remain concentrated in the mother liquor.[6][11]

  • Aqueous Extraction/Washes: Washing the organic reaction mixture with an aqueous solution containing a chelating agent (e.g., EDTA) or a precipitating agent (e.g., sodium bisulfite) can help extract soluble palladium species or cause them to precipitate for removal by filtration.[6][12]

Q4: How can I accurately measure the level of residual palladium in my final product?

A4: The industry-standard methods for quantifying trace metals in pharmaceutical compounds are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[6] These techniques offer high accuracy and sensitivity, capable of detecting palladium at the parts-per-billion (ppb) level, which is necessary to meet stringent regulatory requirements.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process.

Problem / SymptomPossible Cause(s)Recommended Solution(s)
High palladium levels (>100 ppm) detected after initial work-up and filtration. The palladium is present in a soluble or colloidal form.[1][12] The palladium-pyridine complex is highly stable and passes through standard filter aids like Celite®.[6]1. Scavenger Treatment: Treat the organic solution with a dedicated palladium scavenger (e.g., thiol-functionalized silica).[6][8] 2. Activated Carbon: Perform a slurry treatment with activated carbon.[6][11] 3. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system.[6]
Palladium scavenger is not working effectively. 1. Incorrect Scavenger Choice: The scavenger's functional group is not optimal for the specific palladium species (e.g., Pd(0) vs. Pd(II)) in your reaction.[5] 2. Insufficient Scavenger/Time: The amount of scavenger or the treatment time is inadequate for complete removal.[5][12] 3. Poor Mass Transfer: Inadequate mixing is preventing the scavenger from effectively contacting the palladium in solution.[5][12]1. Screen Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, TMT) in small-scale trials to identify the most effective one.[5][6] 2. Optimize Conditions: Increase the equivalents of scavenger (a typical starting point is 5-10 wt% relative to the crude product).[5][6] Extend the treatment time and consider gentle heating (e.g., 40-50 °C) if the product is thermally stable.[5][6] 3. Ensure Vigorous Stirring: Maintain efficient agitation throughout the scavenging process.[5][12]
Significant product loss after using a scavenger or activated carbon. Non-specific Adsorption: Your product, this compound, is adsorbing to the solid support of the scavenger or the surface of the activated carbon.[11][12][13]1. Reduce Adsorbent Amount: Use the minimum effective quantity of the scavenger or activated carbon.[12][13] 2. Thorough Washing: After filtration, wash the scavenger or carbon cake thoroughly with fresh solvent to recover adsorbed product.[13][14] 3. Screen Alternatives: Test different grades of activated carbon or different scavenger supports (e.g., silica vs. polymer) that may have a lower affinity for your product.[6][13] 4. Change Method: If product loss remains high, consider an alternative purification method like crystallization or aqueous extraction.[12]
The final product is still colored (yellow/brown) after purification. Residual Colloidal Palladium: A persistent color after initial filtration is a strong indicator of remaining soluble or fine colloidal palladium particles.[6]A more robust purification method is required. Treatment with a high-performance palladium scavenger or a suitable grade of activated carbon is necessary to decolorize the product.[6]

Experimental Protocols & Visualizations

Workflow for Palladium Removal

The following diagram illustrates a general workflow for removing palladium catalyst residues.

G Crude Crude Reaction Mixture (Containing Product & Pd) Dissolve Dissolve in Suitable Solvent Crude->Dissolve Add_Purifier Add Purification Agent (Scavenger or Activated Carbon) Dissolve->Add_Purifier Stir Stir (2-18h) RT or Gentle Heat Add_Purifier->Stir Filter Filter through Celite® to Remove Agent Stir->Filter Wash Wash Agent with Fresh Solvent Filter->Wash Combine Combine Filtrate & Washings Filter->Combine Wash->Combine Concentrate Concentrate Under Reduced Pressure Combine->Concentrate Analyze Analyze for Residual Pd (ICP-MS) Concentrate->Analyze Final Purified Product (<10 ppm Pd) Analyze->Final

Caption: General workflow for palladium removal using a solid-supported agent.

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
  • Dissolution: Following the reaction and initial work-up, dissolve the crude this compound in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).[6][13]

  • Scavenger Addition: Add the selected solid-supported palladium scavenger. A typical loading is 5-10 wt% relative to the mass of the crude product.[5][6]

  • Scavenging: Stir the mixture vigorously at room temperature. The required time can range from 2 to 24 hours.[6][13] Gentle heating (e.g., 40-50 °C) can be applied to increase the rate of scavenging, provided the product is thermally stable.[6][13]

  • Filtration: Remove the scavenger by filtering the mixture through a pad of Celite®.[6]

  • Washing: Wash the filter cake thoroughly with the same organic solvent to ensure complete recovery of the product.[6][14]

  • Concentration & Analysis: Combine the filtrate and washings and remove the solvent under reduced pressure. Analyze a sample of the purified product using ICP-MS to determine the final palladium concentration.[6][14]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent.[6][13]

  • Carbon Addition: Add powdered activated carbon (typically 5-10 wt% relative to the crude product).[6] It is advisable to screen different grades of carbon on a small scale to find one that effectively removes palladium with minimal product loss.[6][11]

  • Adsorption: Stir the suspension at room temperature or with gentle heat for 2-18 hours.[6][11]

  • Filtration: Filter the mixture through a well-packed pad of Celite® to remove the activated carbon. Ensure that no fine carbon particles pass into the filtrate, as they can be challenging to remove later.[1][6]

  • Washing & Concentration: Wash the carbon cake with fresh solvent to recover the product.[13] Combine the filtrate and washings, and concentrate under reduced pressure.

  • Analysis: Determine the final palladium concentration in the purified product using ICP-MS.[13]

Decision Tree for Method Selection

This diagram provides a logical path for selecting and optimizing a palladium removal strategy.

G Start High Pd Levels in This compound? ScreenScav Screen a Panel of Palladium Scavengers Start->ScreenScav Acceptable Palladium Levels Acceptable (<10 ppm)? ScreenScav->Acceptable ProductLoss Significant Product Loss? Acceptable->ProductLoss No Success Success Acceptable->Success Yes TryCarbon Try Activated Carbon Treatment ProductLoss->TryCarbon Yes Optimize Optimize Scavenging Conditions (Temp, Time, Equivalents) ProductLoss->Optimize No TryCarbon->Acceptable TryCryst Attempt Recrystallization TryCarbon->TryCryst Pd Still High or High Loss TryCryst->Acceptable Failure Failure TryCryst->Failure Failure Optimize->Acceptable Reevaluate Re-evaluate Entire Purification Strategy Failure->Reevaluate

Caption: Decision tree for selecting a palladium purification strategy.

References

  • Johnson Matthey. Scavenging Technologies.
  • BenchChem. Technical Support Center: Palladium Catalyst Removal from 2,6-Dichloro-4-pyridinamine Reactions.
  • SiliCycle. SiliaMetS Metal Scavengers Portfolio.
  • Sopachem. Metal Scavenger Guide.
  • PhosphonicS. Metal Scavenger Applications.
  • Velocity Scientific Solutions. Metal Scavengers.
  • BenchChem. Technical Support Center: Purification Strategies for Removing Palladium Catalyst from 2,3-Diphenylpyridine.
  • BenchChem. Technical Support Center: Catalyst Residue Removal in Cross-Coupling Reactions.
  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division.
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.
  • ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • BenchChem. Technical Support Center: Removal of Palladium Catalyst from 7-Chlorofuro[3,2-b]pyridine Reaction Mixtures.
  • BenchChem. Removing palladium catalyst residues from reaction mixtures.
  • BenchChem. Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions.
  • NIH. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • ResearchGate. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions.

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Technical Support Center: Strategies for Preventing Debromination of 5-Bromo-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 5-Bromo-2-methylpyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We address a critical and frequently encountered challenge: the undesired cleavage of the C-Br bond (debromination or hydrodebromination), which leads to yield loss and complex purification scenarios. This document provides in-depth troubleshooting guides, validated protocols, and a mechanistic understanding to empower you to overcome this side reaction in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem?

A: Debromination is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom, yielding 2-methylpyridin-3-ol as a byproduct.[1][2] This is problematic for several reasons: it consumes your starting material, lowers the yield of the desired functionalized product, and introduces an impurity that can be challenging to separate due to its similar polarity and structure.[3][4]

Q2: What are the primary causes of debromination in my reactions?

A: The most common cause, particularly in palladium-catalyzed cross-coupling reactions, is the formation of a palladium-hydride (Pd-H) species.[2][3] This reactive intermediate can be generated from various sources, including bases (especially alkoxides), solvents (like alcohols or even trace water), or certain phosphine ligands.[2] This Pd-H species can then react with your starting material to replace the bromine with hydrogen.[3] Other potential causes include the presence of reducing agents or impurities in the reaction mixture.[5]

Q3: Which reaction types are most susceptible to this side reaction?

A: Debromination is frequently observed in several common transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are particularly prone to this issue.[1][5]

  • Metal-Halogen Exchange: Reactions involving organolithium reagents (like n-BuLi or t-BuLi) or Grignard reagent formation can lead to debromination, especially at elevated temperatures.[1]

  • Catalytic Hydrogenation: While sometimes used intentionally for dehalogenation, trace metal catalysts and a hydrogen source can inadvertently cause this reaction.[6][7]

Q4: How can I reliably detect and quantify the amount of debromination?

A: Several standard analytical techniques are effective for monitoring this side reaction:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique, allowing for the separation and identification of the starting material, desired product, and the debrominated byproduct (2-methylpyridin-3-ol) by their respective masses.[4]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for volatile compounds and can provide clear separation and identification.[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The aromatic region of the ¹H NMR spectrum will show distinct signals for the brominated and debrominated pyridine rings. By integrating these characteristic proton signals, you can quantify the relative amounts of each species in your crude reaction mixture.[4]

Troubleshooting Guide 1: Debromination in Palladium-Catalyzed Cross-Coupling Reactions

This is the most common scenario where debromination compromises results. The key is to promote the desired C-C or C-X bond-forming reductive elimination to outpace the undesired C-H bond formation.

Symptoms:

  • Low yield of the cross-coupled product.

  • Significant presence of 2-methylpyridin-3-ol in the crude reaction mixture, confirmed by LC-MS or NMR.

  • Stalled reaction with remaining starting material.

Mechanistic Insight: The Competing Pathways

The productive catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The debromination pathway branches off, typically involving a Pd-H species that intercepts the aryl-palladium intermediate.

G cluster_0 Productive Suzuki Cycle cluster_1 Debromination Pathway ArPd(II)L2Br Ar-Pd(II)-Br ArPd(II)L2R Ar-Pd(II)-R ArPd(II)L2Br->ArPd(II)L2R Transmetalation (+ Base) Debrominated Ar-H (Byproduct) ArPd(II)L2Br->Debrominated Hydrodehalogenation Pd(0)L2 Pd(0) Pd(0)L2->ArPd(II)L2Br Product Ar-R (Desired Product) ArPd(II)L2R->Product Reductive Elimination Product->Pd(0)L2 ArBr This compound ArBr->ArPd(II)L2Br Oxidative Addition BoronicAcid R-B(OH)2 BoronicAcid->ArPd(II)L2R PdH Pd-H Source (Base, H2O, etc.) PdH->ArPd(II)L2Br

Caption: Competing Suzuki coupling and debromination pathways.

Troubleshooting Workflow

If you observe >5% debromination, follow this systematic workflow. Do not change multiple parameters at once.

G start Debromination Observed (>5%) ligand Step 1: Evaluate Ligand Is it a bulky, electron-rich biaryl phosphine? start->ligand change_ligand Switch to SPhos, XPhos, or RuPhos ligand->change_ligand No base Step 2: Change the Base Are you using a strong base like NaOtBu or KOtBu? ligand->base Yes change_ligand->base change_base Switch to a milder base: K3PO4, Cs2CO3, or K2CO3 base->change_base Yes temp Step 3: Lower Temperature Is the reaction run >100 °C? base->temp No change_base->temp lower_temp Decrease temperature in 10-20 °C increments (e.g., 80 °C) temp->lower_temp Yes protect Step 4: Protect Hydroxyl Group Is the -OH group unprotected? temp->protect No lower_temp->protect protect_oh Protect as a methyl ether (MeI, K2CO3) or silyl ether (TBSCl, imidazole) protect->protect_oh Yes end Problem Solved protect->end No protect_oh->end

Caption: Troubleshooting workflow for debromination.

Detailed Solutions
  • Catalyst & Ligand System: This is the most critical factor.[2]

    • Problem: Standard ligands like PPh₃ can be suboptimal.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the desired reductive elimination step, which allows the productive cycle to outcompete the debromination pathway.[2][5]

  • Base Selection: The base can be a primary source of the problematic hydride species.[3]

    • Problem: Strong bases, particularly sodium or potassium tert-butoxide, are known to promote debromination.

    • Solution: Switch to milder, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent first choices.[3][5]

  • Temperature Control: Debromination may have a higher activation energy than the desired coupling.

    • Problem: High temperatures (e.g., >100-110 °C) can favor the side reaction.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable rate. With an optimized catalyst system, it's often possible to lower the temperature to 80 °C or even lower.[1][5]

  • Protect the Hydroxyl Group: The acidic proton of the 3-hydroxyl group on your molecule can be a complicating factor. It can interact with the base or catalyst.

    • Problem: The free -OH can act as an endogenous proton source, facilitating hydrodehalogenation. For N-H containing heterocycles like pyrroles, protection is often required to prevent this.[2][8]

    • Solution: Consider protecting the hydroxyl group prior to the coupling reaction, for example, as a methyl ether or a silyl ether (e.g., TBDMS). This removes the acidic proton from the reaction medium.

ParameterCondition Prone to DebrominationRecommended Condition for SelectivityRationale
Ligand PPh₃, dppfSPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate reductive elimination.[2][5]
Base NaOtBu, KOtBu, other alkoxidesK₃PO₄, Cs₂CO₃, K₂CO₃Milder bases are less likely to generate hydride species.[3][5]
Temperature > 100 °C60 - 90 °CLower temperatures can disfavor the debromination pathway.[1]
Solvent DMF, DMAcToluene, 1,4-DioxaneAprotic, non-polar solvents are generally preferred.[1][2]
Hydroxyl Group Free -OHProtected (e.g., -OMe, -OTBDMS)Removes an internal proton source that can facilitate debromination.[2]
Table 1: Effect of Reaction Parameters on Debromination in Cross-Coupling Reactions.
Troubleshooting Guide 2: Debromination during Metal-Halogen Exchange

Symptoms:

  • Low yield of the desired product after quenching the organometallic intermediate with an electrophile.

  • Isolation of 2-methylpyridin-3-ol after aqueous workup.

Root Causes & Solutions:

  • Temperature: This is the most critical parameter.

    • Problem: Metal-halogen exchange is very fast, but side reactions, including proton abstraction from the solvent or reaction with the product, can occur if the temperature is not rigorously controlled.

    • Solution: The reaction must be performed at very low temperatures, typically -78 °C, using a dry ice/acetone bath.[1] Maintain this temperature throughout the addition of the organolithium reagent and for a short period after.

  • Reagent Addition:

    • Problem: Adding the organolithium reagent too quickly can create localized hot spots, promoting side reactions.[1]

    • Solution: Add the organolithium reagent (e.g., n-BuLi) slowly and dropwise to a well-stirred solution of the this compound.[1]

  • Atmosphere and Reagent Purity:

    • Problem: Organolithium reagents are extremely strong bases and will be instantly quenched by any protic impurities like water. This quenching generates butane and lithium hydroxide, and the unreacted starting material will be isolated after workup.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and perform the reaction under a positive pressure of an inert gas (Argon or Nitrogen).[1]

Validated Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol couples this compound with a generic arylboronic acid using conditions designed to suppress hydrodehalogenation.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • SPhos (0.04 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Potassium phosphate (K₃PO₄), finely ground (2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of dioxane to pre-form the catalyst.

  • Add the catalyst solution to the Schlenk flask.

  • Seal the flask, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Add anhydrous 1,4-dioxane and degassed water (typically a 5:1 ratio) via syringe.[9]

  • Heat the reaction mixture to 80-85 °C with vigorous stirring.[9]

  • Monitor the reaction progress by LC-MS, checking for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • Upon completion (typically 4-16 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Low-Temperature Lithiation and Quenching

This protocol describes the formation of the lithiated species at -78 °C followed by quenching with an electrophile.

Materials:

  • This compound (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Electrophile (e.g., N,N-Dimethylformamide, DMF) (1.2 eq)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.[1]

  • Dissolve the this compound in anhydrous THF and transfer to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Slowly add the n-BuLi solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30-45 minutes.

  • Add the electrophile (e.g., DMF) dropwise, again maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature.

  • Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

References
  • BenchChem Technical Support. (2025). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
  • BenchChem Technical Support. (2025). Preventing debromination of 6-Bromo-2,2-dimethylchroman-4-amine.
  • BenchChem Technical Support. (2025). Preventing debromination as a side reaction with 2,5-Dibromo-4-methylpyridine.
  • BenchChem Technical Support. (2025).
  • Gupton, J. T., et al. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • BenchChem Technical Support. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Al-Majid, A. M., et al. (2017).

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Technical Support Center: Managing Impurities in 5-Bromo-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with managing impurities in this critical starting material. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity of your research and development efforts.

Introduction: The Criticality of Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as impurities can have a significant impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Understanding the origin of these impurities is the first step toward effective control. Impurities can arise from the synthetic route used to prepare this compound, as well as from its degradation under various conditions.

I. Understanding the Synthetic Landscape and Potential Impurities

A common synthetic route to this compound involves the electrophilic bromination of 2-methylpyridin-3-ol. This seemingly straightforward reaction can give rise to a number of process-related impurities.

Proposed Synthetic Pathway

Synthetic Pathway cluster_impurities Potential Impurities SM 2-Methylpyridin-3-ol (Starting Material) product This compound (Target Molecule) SM->product Electrophilic Aromatic Substitution reagent Brominating Agent (e.g., Br2, NBS) imp1 Unreacted 2-Methylpyridin-3-ol imp2 3-Bromo-2-methylpyridin-5-ol (Isomeric Impurity) imp3 Dibromo-2-methylpyridin-3-ol (Over-brominated Impurity)

Caption: Proposed synthesis of this compound and major potential impurities.

Based on this pathway, several impurities can be anticipated:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-methylpyridin-3-ol.

  • Isomeric Impurities: While the 5-position is electronically favored for bromination, small amounts of other isomers, such as 3-bromo-2-methylpyridin-5-ol, may form.

  • Over-brominated Species: Excessive or poorly controlled addition of the brominating agent can lead to the formation of dibrominated products, such as 3,5-dibromo-2-methylpyridin-3-ol.

II. Analytical Strategies for Impurity Profiling

A robust analytical strategy is essential for the identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for this purpose.[1]

Frequently Asked Questions (FAQs): Analytical Methods

Q1: What is the recommended HPLC method for analyzing this compound?

A1: A reversed-phase HPLC method is generally effective. A C18 column is a good starting point. A gradient elution using a mobile phase of water with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol typically provides good separation of the main component from its polar and non-polar impurities. The acidic modifier helps to ensure consistent protonation of the pyridine nitrogen, leading to better peak shape.

Q2: How can I identify unknown peaks in my chromatogram?

A2: LC-MS is the ideal technique for identifying unknown impurities.[2] It combines the separation power of HPLC with the identification capabilities of mass spectrometry, providing the mass-to-charge ratio (m/z) of the impurities. This information, combined with knowledge of the synthetic process, allows for the confident structural elucidation of unknown peaks.

Q3: My HPLC peaks for this compound are tailing. What can I do?

A3: Peak tailing for basic compounds like pyridines is common and often due to secondary interactions with the silica support of the column. To mitigate this, ensure the pH of your mobile phase is low enough (e.g., around 3 with formic or phosphoric acid) to fully protonate the pyridine nitrogen. Using a column with end-capping or a base-deactivated stationary phase can also significantly improve peak shape.

Typical HPLC Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Troubleshooting Common HPLC Issues
IssuePotential CauseTroubleshooting Steps
Poor Resolution Inappropriate mobile phase or gradient.Optimize the gradient slope or try a different organic modifier (e.g., methanol instead of acetonitrile).
Ghost Peaks Contamination in the mobile phase or injector carryover.Use fresh, high-purity solvents and implement a robust needle wash protocol.
Shifting Retention Times Inadequate column equilibration or fluctuating temperature.Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase and use a column oven for temperature control.

III. Purification Strategies for High-Purity Material

For applications in drug development, it is often necessary to purify the crude this compound to remove critical impurities. The two most common laboratory-scale purification techniques are recrystallization and column chromatography.

Purification Workflow

Purification Workflow crude Crude this compound decision Purity Assessment by HPLC crude->decision high_purity High Purity Material (>99.5%) decision->high_purity Meets Specification low_purity Impure Material decision->low_purity Fails Specification recrystallization Recrystallization low_purity->recrystallization For crystalline solids with thermally stable impurities chromatography Column Chromatography low_purity->chromatography For amorphous solids or to remove closely related impurities recrystallization->decision chromatography->decision

Caption: Decision workflow for the purification of this compound.

Frequently Asked Questions (FAQs): Purification

Q4: What is a good solvent system for the recrystallization of this compound?

A4: The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even when hot. For a compound with the polarity of this compound, good starting points for screening include isopropanol, ethyl acetate, toluene, or a binary solvent system such as ethyl acetate/hexanes or ethanol/water.

Q5: I am having trouble getting my compound to crystallize out of solution. What should I do?

A5: If crystals do not form upon cooling, you can try several techniques to induce crystallization. Scratching the inside of the flask with a glass rod can create nucleation sites. Adding a seed crystal of the pure compound, if available, is also very effective. If the compound has oiled out, try re-heating the solution and adding a small amount of additional solvent before allowing it to cool more slowly.

Q6: What is a suitable mobile phase for column chromatography of this compound?

A6: For silica gel column chromatography, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common choice.[3] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[3]

Protocol 1: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various ratios of hexanes/ethyl acetate to find a solvent system that gives an Rf of 0.2-0.3 for the product.[3]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture determined by TLC and pour it into a chromatography column. Allow the silica to settle, and then add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

IV. References

  • BenchChem. (2025). A Comparative Guide to the Purity Validation of 5-Bromo-2-methylpyridin-3-amine by HPLC and LC-MS. BenchChem.

  • BenchChem. (2025). Technical Support Center: Purification of 5-Bromo-2-methylpyridin-3-amine. BenchChem.

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Scale-Up Synthesis of 5-Bromo-2-methylpyridin-3-amine: An Application Note and Protocol. BenchChem.

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Google Patents.

  • ResearchGate. (n.d.). A possible mechanism for the synthesis of substituted pyridines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. BJSTR. [Link]

Sources

Technical Support Center: Low-Temperature Suzuki Coupling of 5-Bromo-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the low-temperature Suzuki-Miyaura coupling of 5-Bromo-2-methylpyridin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, actionable insights into potential challenges, drawing upon established mechanistic principles and field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Q1: My reaction shows no or very low conversion to the desired product, even after an extended reaction time. What are the likely causes and how can I fix this?

A1: Failure to initiate the reaction typically points to issues with one of the three core components of the catalytic cycle: the catalyst's activity, the base's efficacy, or the integrity of the reagents and reaction environment.[1]

Potential Causes & Step-by-Step Solutions:

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.[2]

    • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). All solvents and reagents must be thoroughly degassed prior to use.[3] Techniques like freeze-pump-thaw cycles or sparging with an inert gas are highly effective.[3]

    • Catalyst Choice: For electron-rich pyridinols, which can be challenging substrates, a highly active catalyst system is often required. Consider using a pre-catalyst that readily forms the active Pd(0) species. Buchwald-type precatalysts are excellent options.[4]

    • Ligand Selection: The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are known to facilitate the oxidative addition step, which is often rate-limiting, and protect the palladium center.[4][5]

  • Ineffective Base Activation: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[6][7]

    • Base Strength & Solubility: For pyridinol substrates, a moderately strong base is often necessary. Potassium phosphate (K₃PO₄) is a frequently effective choice.[3] The base's solubility is also a key factor; using a finely powdered base or a solvent system that partially dissolves it can be beneficial.[3]

    • Screening Bases: If K₃PO₄ is ineffective, consider screening other bases such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[3]

  • Reagent Quality: The stability of the boronic acid is a common point of failure.

    • Boronic Acid Degradation: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive cyclic trimeric anhydrides (boroxines).[2][8] Use fresh, high-purity boronic acid. If instability is suspected, consider using a more stable boronic ester derivative, such as a pinacol ester.[8][9]

Q2: I am observing significant side product formation, particularly homocoupling of the boronic acid and debromination of my starting material. How can I minimize these?

A2: These are common side reactions in Suzuki couplings.[3] Their prevalence often indicates suboptimal reaction conditions that favor undesired pathways.

Minimizing Common Side Products:

Side ProductPrimary Cause(s)Recommended Solutions
Boronic Acid Homocoupling Presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.[3][4]- Rigorously degas all solvents and reagents. - Maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction.[3] - Use of bulky ligands can sometimes suppress this side reaction.[4]
Debromination (Protodebromination) This involves the replacement of the bromine atom with a hydrogen atom.[10] It can be promoted by certain bases, impurities, or hydride sources in the reaction mixture.- Ensure high-purity reagents and solvents. - Screen different bases; for instance, switching from a carbonate to a phosphate may reduce this side reaction.[3] - Optimize the reaction temperature; lower temperatures can sometimes disfavor this pathway.
Formation of Palladium Black Aggregation and precipitation of the palladium catalyst, leading to deactivation.[11]- Ensure adequate ligand-to-metal ratio to stabilize the catalytic species. - Avoid overly high temperatures, which can accelerate catalyst decomposition.
Q3: The reaction starts but seems to stall, leaving a significant amount of unreacted this compound. What can I do to drive the reaction to completion?

A3: Incomplete conversion can be due to several factors, including catalyst deactivation over the reaction course or poor solubility of a key intermediate.[3]

Strategies to Achieve Full Conversion:

  • Combat Catalyst Deactivation:

    • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be sufficient.[3]

    • Use Robust Pre-catalysts: Employing more stable and robust pre-catalysts can improve catalyst longevity and overall turnover numbers.

  • Address Base and Boronic Acid Stoichiometry:

    • Sufficient Base: The base can be consumed during the reaction. Using a larger excess of the base (e.g., 2.5-3.0 equivalents) can be beneficial.[3]

    • Boronic Acid Excess: Ensure a slight excess of the boronic acid partner (typically 1.1 to 1.5 equivalents) is used to account for any potential degradation.

  • Optimize the Solvent System:

    • Solubility is Key: The solvent must effectively dissolve the organic substrates and, to some extent, the inorganic base.[3] Common choices include ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), often with a small amount of water to aid in base dissolution and facilitate the transmetalation step.[12]

    • Solvent Screening: If solubility is a suspected issue, screening alternative solvents like toluene or diglyme may be beneficial.[12]

Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions regarding the low-temperature Suzuki coupling of this compound.

Q4: What are the main advantages of performing this Suzuki coupling at a low temperature?

A4: Conducting the Suzuki coupling at lower temperatures offers several key advantages, particularly for functionalized and sensitive substrates like this compound:

  • Improved Functional Group Tolerance: Many sensitive functional groups that might not withstand the high temperatures (often 80-120 °C) of traditional Suzuki couplings can be preserved.[3]

  • Reduced Side Reactions: Lower temperatures can significantly decrease the rates of undesirable side reactions such as protodeboronation and homocoupling, leading to a cleaner reaction profile and higher yields of the desired product.[4]

  • Enhanced Selectivity: In molecules with multiple reactive sites, lower temperatures can sometimes afford greater selectivity for the desired coupling position.

Q5: How does the hydroxymethyl (-OH) group on the pyridine ring influence the reaction?

A5: The presence of a hydroxyl group on the pyridine ring can present both challenges and opportunities. Heteroaryl halides with substituents containing labile protons (like -OH) have been reported to be potentially unsuitable coupling partners, sometimes requiring protection-deprotection strategies.[13] This is because the hydroxyl group can coordinate to the palladium center, potentially interfering with the catalytic cycle or leading to catalyst deactivation. However, with the right choice of ligand and base, this interaction can often be overcome. In some cases, the hydroxyl group may even participate in the reaction by influencing the electronic properties of the pyridine ring.

Q6: Should I use a boronic acid or a boronic ester (e.g., pinacol ester) for this coupling?

A6: The choice between a boronic acid and a boronic ester involves a trade-off between reactivity and stability.[8][14]

  • Boronic Acids: Generally more reactive and can lead to faster reaction times.[8] However, they are more prone to decomposition pathways like protodeboronation and boroxine formation.[8][14] They are a good first choice if the specific boronic acid is known to be stable.

  • Boronate Esters (Pinacol Esters): Offer significantly enhanced stability, making them easier to handle, purify, and store.[8][9] This stability often leads to more reproducible results, especially in complex syntheses.[14] While sometimes less reactive, many boronate esters are thought to hydrolyze in situ to the more reactive boronic acid under the reaction conditions.[8] For sensitive or unstable coupling partners, a boronate ester is often the more reliable choice.

Q7: What is the mechanistic role of the base in the Suzuki coupling?

A7: The base plays a critical role in the transmetalation step of the Suzuki catalytic cycle.[5][6] It is widely believed that the base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate species).[6][15][16] This negatively charged boronate is much more effective at transferring its organic group to the palladium(II) center, thereby facilitating the crucial C-C bond-forming transmetalation step and regenerating the catalyst for the next cycle.[6][17]

Visualizing the Process

To better understand the reaction and troubleshooting logic, the following diagrams illustrate the core Suzuki-Miyaura catalytic cycle and a decision-making workflow for addressing common experimental failures.

Suzuki_Cycle cluster_reactants Reactants & Products A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L2 A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L2 B->C Boronate D Reductive Elimination C->D D->A Ar-Ar' Ar-X 5-Bromo-2-methyl- pyridin-3-ol Ar'-B(OR)2 Boronic Acid/ Ester Boronate Ar'-B(OR)2(Base)- Ar'-B(OR)2->Boronate Ar-Ar' Coupled Product Base Base (e.g., K3PO4) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_inert Is the reaction under a strict inert atmosphere? start->check_inert degas Degas all solvents and reagents. Use Schlenk techniques. check_inert->degas No check_catalyst Is the catalyst system active enough? check_inert->check_catalyst Yes degas->check_catalyst catalyst_sol Use a highly active pre-catalyst. Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). check_catalyst->catalyst_sol No check_base Is the base effective? check_catalyst->check_base Yes catalyst_sol->check_base base_sol Screen bases (K3PO4, Cs2CO3, KF). Use finely powdered base. check_base->base_sol No check_boron Is the boronic acid/ester stable? check_base->check_boron Yes base_sol->check_boron boron_sol Use fresh, high-purity boronic acid. Consider using a more stable pinacol ester. check_boron->boron_sol No success Reaction Optimized check_boron->success Yes boron_sol->success

Caption: A decision tree for troubleshooting a failed Suzuki coupling reaction.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Thomas, A. A.; et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2016 , 138, 13774-13785. [Link]

  • Ballesteros-Garrido, R.; et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Org. Biomol. Chem.2018 , 16, 8265-8269. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Braga, A. A. C.; et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc.2005 , 127, 11030-11039. [Link]

  • Guram, A. S.; et al. New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Org. Lett.2006 , 8, 1787-1789. [Link]

  • Borates Today. Boron Suzuki Coupling. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Carrow, B. P.; et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chem. Eur. J.2014 , 20, 3445-3454. [Link]

  • Asif, M.; et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017 , 22, 169. [Link]

  • ResearchGate. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Guram, A. S.; et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. J. Org. Chem.2007 , 72, 5104-5112. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction a . [Link]

  • La-Venia, A.; et al. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Org. Lett.2018 , 20, 4353-4357. [Link]

  • Asif, M.; et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI2017 . [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • Billingsley, K. L.; et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angew. Chem. Int. Ed.2011 , 50, 807-811. [Link]

  • Markovic, T.; et al. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chem. Sci.2017 , 8, 4437-4442. [Link]

  • Li, W.; et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Org. Lett.2010 , 12, 3986-3989. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

  • Valente, C.; et al. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules2014 , 19, 20459-20483. [Link]

Sources

Technical Support Center: Navigating Reactions of 5-Bromo-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 5-Bromo-2-methylpyridin-3-ol. This versatile building block is a cornerstone in the synthesis of numerous compounds in the pharmaceutical and agrochemical industries. However, its unique electronic and structural features, particularly the presence of a hydroxyl group, a pyridine nitrogen, and a bromine atom, can present challenges in achieving desired reaction outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its reactivity, with a special focus on the critical role of base selection.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical when working with this compound?

The choice of base is paramount because this compound possesses two primary sites of reactivity that are influenced by basic conditions: the acidic hydroxyl group and the pyridine nitrogen, which can be protonated or coordinate to metal catalysts. Furthermore, the bromine atom is susceptible to various cross-coupling reactions. An inappropriate base can lead to a cascade of issues including poor yield, low regioselectivity (e.g., N-alkylation vs. O-alkylation), catalyst deactivation, and the formation of unwanted byproducts.

Q2: What are the approximate pKa values for the functional groups in this compound?

Q3: I'm observing a mixture of N- and O-alkylation products. What is the primary factor influencing this?

The regioselectivity of alkylation is a classic challenge with hydroxypyridines and is influenced by a combination of factors, including the base, solvent, and the nature of the alkylating agent.[3][4] Generally, stronger bases and polar aprotic solvents tend to favor O-alkylation, while weaker bases and nonpolar solvents may favor N-alkylation. The hardness or softness of the alkylating agent, in the context of Hard and Soft Acids and Bases (HSAB) theory, also plays a role.[5]

Q4: My palladium-catalyzed cross-coupling reaction is sluggish or failing. What is a likely cause?

A common issue with pyridine-containing substrates in palladium-catalyzed cross-coupling reactions is catalyst deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. The choice of base is critical here, as it can influence the concentration of the active catalyst and the rate of the desired reaction versus deactivation pathways.

Troubleshooting Guide: N- vs. O-Alkylation

One of the most frequent challenges encountered with this compound is controlling the regioselectivity of alkylation reactions. The ambident nucleophilic nature of the deprotonated substrate can lead to the formation of both N-alkylated and O-alkylated products.

Problem: Predominant Formation of the Undesired O-Alkylated Product

Possible Causes:

  • Strong Base: The use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will readily deprotonate the hydroxyl group, forming the phenoxide, which is a highly nucleophilic oxygen species.

  • Polar Aprotic Solvent: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can stabilize the phenoxide anion, further promoting O-alkylation.

  • "Hard" Alkylating Agent: Alkylating agents with "hard" electrophilic centers, such as dimethyl sulfate, tend to react preferentially at the "harder" oxygen atom.[5]

Solutions:

  • Switch to a Weaker Base: Employing a milder inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can favor N-alkylation. These bases are less likely to fully deprotonate the hydroxyl group, allowing the nitrogen to be the more competitive nucleophile.

  • Change the Solvent: Switching to a less polar solvent such as toluene or tetrahydrofuran (THF) can disfavor the formation and stabilization of the phenoxide, thus promoting N-alkylation.

  • Use a "Softer" Alkylating Agent: Alkylating agents with "softer" electrophilic centers, such as methyl iodide, are more likely to react at the "softer" nitrogen atom.[5]

Problem: Predominant Formation of the Undesired N-Alkylated Product

Possible Causes:

  • Weak Base/Neutral Conditions: In the absence of a sufficiently strong base, the hydroxyl group remains protonated, and the pyridine nitrogen acts as the primary nucleophile.

  • Nonpolar Solvent: Nonpolar solvents can favor N-alkylation by not effectively solvating the phenoxide intermediate.

Solutions:

  • Employ a Stronger Base: Use a strong base like NaH or t-BuOK to ensure complete deprotonation of the hydroxyl group, making the oxygen the more potent nucleophile.

  • Utilize a Polar Aprotic Solvent: Solvents such as DMF or DMSO will help to solvate and stabilize the resulting phenoxide, thereby increasing the rate of O-alkylation.

Experimental Protocol: Regioselective O-Alkylation
  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. However, achieving high yields and preventing side reactions requires careful optimization of the reaction conditions, particularly the choice of base.

Problem: Low Yield in Suzuki-Miyaura Coupling

Possible Causes:

  • Inappropriate Base Selection: The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species.[6][7] An unsuitable base can lead to a slow transmetalation step, which is often rate-determining.

  • Catalyst Deactivation: As previously mentioned, the pyridine nitrogen can poison the palladium catalyst.

  • Homocoupling of Boronic Acid: This is a common side reaction, often promoted by the presence of oxygen.

Solutions:

  • Screen Different Bases: The choice of base is highly substrate-dependent. For Suzuki couplings with bromopyridines, inorganic bases are generally preferred.[8] A comparative study of bases is recommended to find the optimal conditions for your specific substrate.

  • Use a Robust Catalyst System: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can help to stabilize the palladium catalyst and prevent deactivation.

  • Ensure Anhydrous and Inert Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to minimize homocoupling.

Comparative Performance of Inorganic Bases in Suzuki Coupling of Bromopyridines
BaseGeneral ObservationsTypical Yield Range (%)
K₃PO₄ A strong, effective base for many Suzuki couplings, particularly with heteroaryl halides.[9]70-95
K₂CO₃ A milder and cost-effective option that is often a good starting point for optimization.[10]60-90
Cs₂CO₃ A highly effective but more expensive base, often used when other bases fail. Its high solubility in organic solvents can be advantageous.75-98
Na₂CO₃ A widely used and economical base, often effective in aqueous solvent mixtures.[11]65-92

Note: Yields are illustrative and highly dependent on the specific substrates, catalyst, ligand, and solvent system used.

Experimental Protocol: Suzuki-Miyaura Coupling
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the selected inorganic base (2.0-3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1 or toluene/water 4:1).

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem: Low Yield in Buchwald-Hartwig Amination

Possible Causes:

  • Incompatible Base-Solvent Combination: The choice of base is intrinsically linked to the solvent. In nonpolar solvents, an anionic base is generally required to deprotonate the palladium-amine complex.[12][13]

  • Base-Sensitive Functional Groups: Strong bases like sodium tert-butoxide (NaOtBu) can lead to the decomposition of substrates with sensitive functional groups.

  • Catalyst Inhibition by the Amine: Both the starting amine and the product amine can act as ligands for the palladium catalyst, leading to inhibition.

Solutions:

  • Match the Base to the Solvent and Substrate: For nonpolar solvents like toluene, strong bases such as NaOtBu or LHMDS are often effective. For substrates with sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ in a more polar solvent like dioxane may be a better choice.

  • Optimize Ligand and Catalyst Loading: The use of bulky, electron-rich ligands can mitigate catalyst inhibition. In some cases, increasing the catalyst loading may be necessary.

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent and reproducible results compared to generating the active catalyst in situ.

Visualization of Key Concepts

Decision-Making Workflow for Base Selection in Alkylation

G start Goal: Alkylation of This compound product_type Desired Product? start->product_type n_alkylation N-Alkylation product_type->n_alkylation N-Alkylated o_alkylation O-Alkylation product_type->o_alkylation O-Alkylated base_choice_n Base Selection for N-Alkylation n_alkylation->base_choice_n base_choice_o Base Selection for O-Alkylation o_alkylation->base_choice_o weak_base Use Weaker Base: K₂CO₃, Cs₂CO₃ base_choice_n->weak_base solvent_n Solvent: Nonpolar (Toluene, THF) base_choice_n->solvent_n strong_base Use Stronger Base: NaH, t-BuOK base_choice_o->strong_base solvent_o Solvent: Polar Aprotic (DMF, DMSO) base_choice_o->solvent_o

Caption: A workflow for selecting the appropriate base and solvent for regioselective alkylation.

Troubleshooting Flowchart for Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling check_base Is the base appropriate? start->check_base check_catalyst Is there catalyst deactivation? check_base->check_catalyst Yes screen_bases Screen different inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) check_base->screen_bases No check_conditions Are conditions strictly inert? check_catalyst->check_conditions No optimize_catalyst Use bulky, electron-rich ligands (e.g., XPhos, SPhos) check_catalyst->optimize_catalyst Yes improve_inertness Thoroughly degas solvents/reagents Maintain positive Ar/N₂ pressure check_conditions->improve_inertness No end Improved Yield check_conditions->end Yes screen_bases->check_catalyst optimize_catalyst->check_conditions improve_inertness->end

Caption: A systematic approach to troubleshooting low yields in Suzuki-Miyaura coupling reactions.

References

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12159–12168. [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(22), 8533–8539. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values. [Link]

  • Wang, J., et al. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 25(48), 8684–8689. [Link]

  • Heinrich, M. R., et al. (2016). Regioselective Radical Arylation of 3-Hydroxypyridines. The Journal of Organic Chemistry, 81(13), 5752–5758. [Link]

  • ChemRxiv. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]

  • Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. [Link]

  • Indian Academy of Sciences. (1993). Comparison of alkyl group labilities in O-and N-alkylated DNA bases: A semiempirical molecular orbital study. [Link]

  • Xiang, S., et al. (2011). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][8]naphthyrin-5(6H)-one. Tetrahedron Letters, 52(43), 5660–5663. [Link]

  • ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of visualized experiments : JoVE, (78), e50573. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Solvent effects on the reactivity of 5-Bromo-2-methylpyridin-3-ol.

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of working with this versatile building block. The unique electronic and structural features of this molecule—a nucleophilic hydroxyl group, a displaceable bromine atom, and a basic pyridine core—mean that its reactivity is profoundly influenced by the choice of solvent. Understanding these interactions is paramount for achieving desired reaction outcomes, optimizing yields, and minimizing side-product formation.

This guide provides field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.

Section 1: Foundational Concepts - Why the Solvent Matters

Q1: Why is solvent selection so critical for reactions involving this compound?

The choice of solvent is not merely about dissolution; it is an active parameter that governs reaction pathways and rates. For this compound, the solvent directly influences several factors:

  • Reagent Solubility and Availability: All reactants must be in the same phase to interact.[1] The mixed polarity of your substrate requires careful solvent matching for itself, your nucleophile/electrophile, and any catalysts or bases.

  • Nucleophilicity and Basicity: Solvents can stabilize or destabilize nucleophiles and bases, directly impacting their reactivity. Polar protic solvents, for example, can form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that blunts their reactivity.[1][2]

  • Reaction Mechanism: The solvent's ability to stabilize charged intermediates can favor one reaction mechanism over another. For instance, polar protic solvents excel at stabilizing carbocation-like transition states, potentially favoring an SN1-type pathway, whereas polar aprotic solvents are ideal for SN2 or SNAr reactions.[3][4]

  • Catalyst Stability: In cross-coupling reactions, the solvent system is crucial for maintaining the active state of the palladium catalyst and preventing its decomposition.

Q2: What are the key differences between polar protic and polar aprotic solvents when reacting with this compound?

The primary distinction lies in their ability to act as hydrogen bond donors. This single feature has profound consequences for reactivity.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds. They effectively solvate both cations and anions.[1] While they can be excellent for dissolving salts, their hydrogen-bonding with anions (like your nucleophile or the deprotonated pyridinol) can significantly reduce nucleophilicity.[2]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds. They possess strong dipoles to solvate cations but leave anions relatively "naked" and highly reactive.[1] This makes them the preferred choice for many nucleophilic substitution reactions.[5]

The table below summarizes these critical differences.

FeaturePolar Protic Solvents (e.g., H₂O, EtOH, MeOH)Polar Aprotic Solvents (e.g., DMF, DMSO, CH₃CN)
H-Bond Donating YesNo
Anion Solvation Strong (via H-bonding)Weak
Cation Solvation Strong (via ion-dipole)Strong (via ion-dipole)
Effect on Anionic Nucleophile Stabilized and less reactive Unstabilized and more reactive
Favored Mechanism SN1, reactions with ionic intermediatesSN2, SNAr
Typical Application Solvolysis, some cross-coupling (as co-solvent)Nucleophilic Aromatic Substitution (SNAr)

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific, common experimental problems. Each subsection includes a troubleshooting flowchart and a validated starting protocol.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this substrate typically involve the displacement of the bromine atom at the C5 position by a nucleophile.

FAQ: My SNAr reaction with a potent nucleophile (e.g., an amine or thiolate) is showing low conversion, even with heating. What are the likely solvent-related causes?

This is a classic issue that almost always points to incorrect solvent choice or reaction conditions. The key is to maximize the reactivity of your nucleophile.

  • Verify Your Solvent Choice: The most common mistake is using a polar protic solvent. An alcohol or water will solvate your anionic nucleophile, drastically reducing its ability to attack the electron-deficient pyridine ring. You must use a polar aprotic solvent like DMF, DMSO, or NMP. [5]

  • Ensure Anhydrous Conditions: Trace amounts of water can protonate your nucleophile, neutralizing it. Use anhydrous solvents and dry glassware, and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Check Reagent Solubility: While polar aprotic solvents are generally effective, ensure your nucleophile and substrate are fully dissolved at the reaction temperature. If solubility is poor, a co-solvent might be necessary, but this should be approached with caution.

  • Temperature and Reaction Time: SNAr reactions on heteroaromatic rings often require significant thermal energy. If the reaction is slow at 80-100 °C, cautiously increasing the temperature may be necessary, provided the reagents are stable.[5]

SNAr_Troubleshooting start Low SNAr Conversion solvent_check Step 1: Verify Solvent Is it Polar Aprotic (DMF, DMSO)? start->solvent_check conditions_check Step 2: Ensure Anhydrous Using dry solvent & inert gas? solvent_check->conditions_check  Yes fail Re-evaluate Nucleophile/Base solvent_check->fail No (Switch to DMF/DMSO) solubility_check Step 3: Check Solubility Are all reagents dissolved? conditions_check->solubility_check  Yes conditions_check->fail No (Dry system) temp_check Step 4: Increase Temperature Cautiously raise temp (e.g., to 120°C) solubility_check->temp_check  Yes solubility_check->fail No (Consider co-solvent) success Reaction Proceeds temp_check->success  Reaction improves temp_check->fail No improvement (Re-evaluate strategy)

Caption: Troubleshooting logic for solvent-related issues in SNAr.

  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) via syringe to create a ~0.2 M solution. Add the amine nucleophile (1.2-1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Quench by pouring into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

The bromine atom is an excellent handle for C-C bond formation via cross-coupling.

FAQ: My Suzuki coupling reaction is sluggish or has failed, and I see significant palladium black precipitation. How is my solvent system causing this?

Catalyst death is a frequent failure mode in cross-coupling, and it is almost always linked to the solvent or atmosphere.

  • Insufficient Degassing: This is the most common culprit. Palladium(0) catalysts are extremely sensitive to oxygen. Your solvent must be rigorously degassed before adding the catalyst. Failure to do so will lead to rapid oxidation and precipitation of inactive palladium black.[5]

  • Incompatible Solvent-Base Combination: Suzuki reactions require a base (e.g., K₂CO₃, K₃PO₄) which is often an inorganic salt. A common and effective solvent system is a mixture of an organic solvent (like 1,4-dioxane or toluene) with water (e.g., a 4:1 ratio).[6][7] The water is essential for dissolving the inorganic base, allowing it to participate in the catalytic cycle. Using a purely organic, non-polar solvent may prevent the base from dissolving and functioning effectively.

  • Poor Reagent Solubility: Ensure that the this compound and the boronic acid partner are soluble in the chosen organic solvent. If not, consider alternatives like DME or THF in combination with water.

Suzuki_Troubleshooting start Low Yield or Catalyst Death in Suzuki Coupling degas_check Step 1: Verify Solvent Degassing (Sparge with N₂/Ar for 15-30 min?) start->degas_check solvent_system_check Step 2: Check Solvent-Base Compatibility (Using aqueous phase for inorganic base?) degas_check->solvent_system_check  Yes fail_degas Redo with Proper Degassing degas_check->fail_degas No solubility_check Step 3: Check Reagent Solubility (Substrate & boronic acid dissolved?) solvent_system_check->solubility_check  Yes fail_solvent Adjust Solvent System (e.g., Dioxane/Water 4:1) solvent_system_check->fail_solvent No success Successful Coupling solubility_check->success  Yes fail_solubility Select More Suitable Organic Co-Solvent solubility_check->fail_solubility No

Caption: Troubleshooting logic for solvent issues in cross-coupling.

  • Reactant Preparation: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1–1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).[7]

  • Solvent Addition and Degassing: Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[6][7] Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Conditions: Heat the mixture to reflux (typically 90-100 °C) for 12-24 hours, or until TLC/LC-MS indicates consumption of the starting material.[7]

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography on silica gel.

Section 3: Advanced FAQs

Q: Can the solvent also act as a reactant (solvolysis)?

A: Yes, this is a critical consideration. If you are performing a reaction in a nucleophilic solvent (like methanol or ethanol) at elevated temperatures, you may observe the formation of the corresponding 5-alkoxy-2-methylpyridin-3-ol via a solvolysis reaction.[8] This becomes a competing pathway, especially if your intended nucleophile is weak or if the reaction requires prolonged heating. If this side product is observed, switching to a non-nucleophilic solvent (e.g., THF, dioxane, DMF) is essential.

Q: My reaction is complete, but I'm having trouble with the work-up. How does my reaction solvent affect product isolation?

A: The reaction solvent dictates the work-up procedure.

  • High-Boiling Point Aprotic Solvents (DMF, DMSO): These are notoriously difficult to remove under reduced pressure. The standard work-up involves quenching the reaction in a large volume of water (in which DMF/DMSO are soluble) and extracting your product into an immiscible organic solvent like ethyl acetate or DCM. Multiple extractions are often necessary.

  • Water-Miscible Ethers (THF, Dioxane): These can also complicate aqueous work-ups. The bulk of the solvent should be removed in vacuo before partitioning between water and an extraction solvent.

  • Water-Immiscible Solvents (Toluene, DCM): These are the easiest for work-up, as the reaction mixture can often be directly washed with aqueous solutions.

Q: What are the primary safety considerations for the recommended solvents?

A: Always consult the Safety Data Sheet (SDS) for any solvent.

  • DMF, NMP: These are reproductive toxins and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

  • 1,4-Dioxane: This is a potential carcinogen and can form explosive peroxides upon storage. Always use a freshly opened bottle or test for peroxides before use.

  • DMSO: Can rapidly penetrate skin and may carry dissolved chemicals with it. Always wear appropriate gloves.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. MDPI. Retrieved from [Link]

  • Padmanabhan, V. S., & Anantakrishnan, S. V. (1954). The role of solvent in chemical reactions. Proceedings of the Indian Academy of Sciences - Section A, 40, 203-213. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction (PART-2) Solvent Effects. Retrieved from [Link]

  • Blog. (2025). What are the reaction products of 5-Bromo-2-methylpyridine and alcohols?. Retrieved from [Link]

  • International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. Retrieved from [Link]

  • LibreTexts. (2023). Nucleophilicity and Solvent Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

Sources

Technical Support Center: Navigating Reactions with 5-Bromo-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-methylpyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. Due to its unique chemical structure, featuring both a hydroxyl group and a pyridine ring, this compound can present solubility challenges in common reaction media. This resource provides in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to help you overcome these hurdles and achieve successful reaction outcomes.

Troubleshooting Guide: From Suspension to Solution

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

Issue 1: My this compound will not dissolve in my primary reaction solvent (e.g., Toluene, THF, Dioxane).

  • Root Cause Analysis: this compound possesses both polar (hydroxyl group, pyridine nitrogen) and non-polar (bromophenyl ring, methyl group) characteristics. Aprotic solvents commonly used in cross-coupling reactions may not be sufficiently polar to effectively solvate the hydroxyl moiety, leading to poor solubility.

  • Recommended Solutions:

    • Introduce a Polar Aprotic Co-Solvent: The addition of a co-solvent can significantly alter the polarity of the bulk medium without interfering with the reaction mechanism.[1]

      • Actionable Advice: Add a co-solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) in a stepwise manner (e.g., 5-20% v/v) to your primary solvent. These co-solvents are highly polar and can effectively solvate the hydroxyl group, thereby increasing the overall solubility of the starting material.[2]

    • Elevate the Temperature: For many compounds, solubility increases with temperature.

      • Actionable Advice: While stirring, gradually heat the reaction mixture to a temperature below the boiling point of the solvent. Monitor for dissolution. Be mindful that elevated temperatures can also accelerate side reactions, so this should be done in conjunction with careful reaction monitoring (e.g., by TLC or LC-MS).

    • Consider a Biphasic System with a Phase-Transfer Catalyst (PTC): If your reaction involves an ionic reagent in an aqueous phase and your organic substrate is in an organic phase, a PTC can be highly effective.[3]

      • Actionable Advice: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can facilitate the transfer of a reactant from one phase to another where the reaction occurs.[4][5] This is particularly useful for reactions where reactants are in different, immiscible phases.[1][6]

Issue 2: My reaction is sluggish or stalls, even with some initial dissolution.

  • Root Cause Analysis: Even if the starting material appears to dissolve, the concentration in solution might be too low to sustain a practical reaction rate. The reaction may be limited by the rate of dissolution of the solid starting material into the reactive phase.

  • Recommended Solutions:

    • Employ Sonication: Ultrasonication is a powerful mechanical method to enhance dissolution and reaction rates.[7]

      • Mechanism of Action: Sonication utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles.[8] This process generates intense local heating, high pressure, and micro-turbulence, which breaks down solid particles, increases surface area, and accelerates mass transfer between the solid and liquid phases.[8][9]

      • Actionable Advice: Place the reaction vessel in an ultrasonic bath or use a probe sonicator for short intervals (e.g., 5-15 minutes) at the start of the reaction. This can often get a sluggish reaction initiated.

    • Particle Size Reduction: Decreasing the particle size of a solid starting material increases its surface area, which can enhance the dissolution rate.[1]

      • Actionable Advice: Before adding it to the reaction vessel, gently grind the this compound using a mortar and pestle to create a finer powder.

    • Re-evaluate Ligand Choice for Cross-Coupling Reactions: In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations, the ligand can play a crucial role in both catalytic activity and solubility of the catalytic complex.

      • Actionable Advice: For poorly soluble substrates, consider ligands designed for challenging couplings. For instance, highly electron-rich and sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) can promote the oxidative addition step and may improve the solubility of the palladium complex.[10][11] In some cases, water-soluble ligands like sulfonated phosphines (e.g., SPhos) can enable reactions in aqueous media.[10]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound?

While specific quantitative data is not widely published, we can infer its likely behavior. The molecule has a pKa associated with the pyridine nitrogen (pyridine itself has a pKa of 5.25 for its conjugate acid) and the hydroxyl group.[12]

  • In Neutral Organic Solvents: Expect limited solubility in non-polar solvents like hexane, moderate solubility in ethers like THF, and better solubility in more polar solvents like DMF, DMSO, and alcohols.

  • In Aqueous Solutions: Solubility will be highly pH-dependent. In acidic solutions (pH < pKa of the pyridine), the pyridine nitrogen will be protonated, forming a more soluble pyridinium salt. In basic solutions (pH > pKa of the phenol), the hydroxyl group will be deprotonated to form a phenoxide, which is also more water-soluble.

Q2: Can I use a co-solvent system for a Suzuki coupling reaction?

Yes, co-solvent systems are very common in Suzuki couplings. A mixture of a non-polar solvent like toluene or dioxane with a more polar solvent like ethanol, water, or DMF is often used to ensure all components (the aryl halide, the boronic acid, the base, and the catalyst) are sufficiently soluble.[13] For example, a mixture of dioxane and water is a classic solvent system for Suzuki reactions.[14]

Q3: How does a phase-transfer catalyst work in this context?

A phase-transfer catalyst (PTC) acts as a shuttle.[2] For instance, in a reaction with an aqueous base (like NaOH) and this compound in an organic solvent (like toluene), the PTC (e.g., a quaternary ammonium salt, Q⁺X⁻) can exchange its counter-ion (X⁻) for a hydroxide ion (OH⁻) from the aqueous phase.[5] The resulting Q⁺OH⁻ is organic-soluble and can move into the organic phase to act as a base. This avoids the need to dissolve the inorganic base in the organic solvent.[3]

Q4: Are there any "green" solvent options that might improve solubility?

Yes, there is a growing interest in using more environmentally benign solvents.[15] For pyridine derivatives, which often have some water miscibility, aqueous systems can be an excellent choice.[16] Using water with a water-soluble ligand or a surfactant to create micelles can be a highly effective and sustainable approach for cross-coupling reactions.[17] Polyethylene glycol (PEG) has also been used as a green solvent for Suzuki couplings.[10]

Protocols and Methodologies

Protocol 1: Qualitative Solubility Assessment of this compound

This protocol will help you quickly screen a range of solvents to find a suitable system for your reaction.

Materials:

  • This compound

  • Small vials or test tubes

  • Vortex mixer

  • Selection of solvents (see table below)

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry vial.

  • Add 0.5 mL of the first solvent to be tested.

  • Vortex the mixture vigorously for 1 minute.

  • Visually inspect the vial. If the solid has completely dissolved, it is "Soluble."

  • If the solid has not dissolved, add another 0.5 mL of the solvent (total volume 1.0 mL) and vortex for another minute.

  • Observe again. If it is fully dissolved, it is "Sparingly Soluble." If a significant amount of solid remains, it is "Insoluble."

  • Repeat for each solvent.

Table for Recording Solubility Observations:

Solvent CategorySolvent ExamplePolarity IndexSolubility (Soluble/Sparingly/Insoluble)Notes
Non-Polar Hexane0.1
Toluene2.4
Ethereal Diethyl Ether2.8
Tetrahydrofuran (THF)4.0
1,4-Dioxane4.8
Halogenated Dichloromethane (DCM)3.1
Polar Aprotic Acetonitrile (MeCN)5.8
N,N-Dimethylformamide (DMF)6.4
Dimethyl Sulfoxide (DMSO)7.2
Polar Protic Ethanol4.3
Methanol5.1
Water10.2Test at pH 2, 7, and 10
Workflow for Solubility Enhancement Strategy

G start Start: Poor solubility of This compound solvent_screening Perform Solvent Screening (Protocol 1) start->solvent_screening single_solvent Is a single solvent suitable? solvent_screening->single_solvent proceed Proceed with Reaction single_solvent->proceed Yes co_solvent Try a Co-Solvent System (e.g., Toluene/DMF) single_solvent->co_solvent No co_solvent_ok Solubility Improved? co_solvent->co_solvent_ok co_solvent_ok->proceed Yes advanced Consider Advanced Techniques co_solvent_ok->advanced No sonication Apply Sonication advanced->sonication ptc Use Phase-Transfer Catalysis (PTC) advanced->ptc temp Increase Temperature advanced->temp

Caption: Decision workflow for addressing poor solubility.

Protocol 2: General Starting Conditions for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the Suzuki coupling of this compound, adapted from literature procedures for similar substrates.[14] Optimization will likely be necessary.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Reaction vessel, stir bar, condenser

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, typically by diluting with water and extracting with an organic solvent like ethyl acetate.[18]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Role of a Co-Solvent

G cluster_0 Poor Solubility in Non-Polar Solvent cluster_1 Improved Solubility with Co-Solvent a Substrate (Polar Head, Non-Polar Tail) b Non-Polar Solvent Molecules c Substrate d Non-Polar Solvent e Polar Co-Solvent c->e Solvates Polar Head

Caption: How a polar co-solvent improves substrate solubility.

References

  • Wikipedia. Phase-transfer catalyst. [Link]

  • Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. [Link]

  • ACS Publications. Mutual solubility of water and pyridine derivatives. [Link]

  • SACHEM, Inc. Phase Transfer Catalysis. [Link]

  • Royal Society of Chemistry. CHAPTER 14: Greener Approaches to Cross-Coupling. [Link]

  • Cambridge University Press. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. [Link]

  • Envirostar. Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • Hielscher Ultrasonics. Improve Heterogeneous Chemical Reaction Kinetics by Sonication. [Link]

  • ACS Publications. Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. [Link]

  • ScienceDaily. Toward overcoming solubility issues in organic chemistry. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Sciencemadness Wiki. Pyridine. [Link]

  • chemeurope.com. Pyridine. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • ACS Green Chemistry. Greening cross coupling reactions by using sustainable solvents/bases blends. [Link]

  • Royal Society of Chemistry. Ultrasound mechanisms and their effect on solid synthesis and processing: a review. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • National Institutes of Health (NIH). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]

  • National Institutes of Health (NIH). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • ResearchGate. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Wiley Online Library. Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism. [Link]

  • Linas Alaburda's Blog. What are the reaction products of 5-Bromo-2-methylpyridine and alcohols?. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Solubility of Things. Strategies for Organic Synthesis. [Link]

  • ACS Publications. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]

  • ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • Gaylord Chemical. Pyridine Solvent Properties. [Link]

  • PubChem. This compound. [Link]

  • National Institutes of Health (NIH). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. The Suzuki Coupling of Aryl Chlorides under Microwave Heating. [Link]

  • Aribo Biotechnology. CAS: 91420-25-6 Name: this compound. [Link]

Sources

Technical Support Center: Optimizing Workup Procedures for 5-Bromo-2-methylpyridin-3-ol Derivatives to Minimize Product Loss

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, practical guidance on the workup and purification of 5-Bromo-2-methylpyridin-3-ol and its derivatives, with a primary focus on minimizing product loss and ensuring high purity. The advice herein is rooted in established chemical principles and field-proven experience.

Introduction: The Challenge of Working with Amphoteric Pyridinols

This compound is an amphoteric molecule, meaning it possesses both acidic (the pyridinolic hydroxyl group) and basic (the pyridine nitrogen) functionalities. This dual nature presents unique challenges during aqueous workups, as the compound's solubility is highly dependent on the pH of the aqueous phase. Improper pH control is a major source of product loss into the aqueous layer during extraction. This guide will provide a systematic approach to navigate these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Extraction & Workup

Question 1: I am experiencing significant product loss during the aqueous workup of my this compound synthesis. What is the most likely cause and how can I prevent it?

Answer: The most common cause of product loss for this compound derivatives during aqueous workup is suboptimal pH control. Due to its amphoteric nature, the compound can exist in three forms: a neutral species, a protonated pyridinium salt, and a deprotonated phenoxide-like salt.

  • At low pH (acidic conditions): The pyridine nitrogen becomes protonated, forming a water-soluble pyridinium salt.

  • At high pH (basic conditions): The hydroxyl group is deprotonated, forming a water-soluble salt.

  • At the isoelectric point (pI): The compound exists predominantly in its neutral, most non-polar form, which has the lowest solubility in water and the highest solubility in common organic extraction solvents.

To minimize loss to the aqueous phase, it is crucial to adjust the pH of the aqueous layer to the compound's isoelectric point before extraction. For 3-hydroxypyridine derivatives, the pKa of the pyridinium ion is approximately 4.8-5.8, and the pKa of the hydroxyl group is around 8.7.[1] The isoelectric point can be estimated as the average of these two pKa values, which is approximately pH 7.

Troubleshooting Protocol for Extraction:

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted under strongly acidic or basic conditions, carefully neutralize it to a pH of approximately 7 using a suitable acid (e.g., 1 M HCl) or base (e.g., saturated NaHCO₃ solution).

  • pH Adjustment: Before extraction, check the pH of the aqueous layer with a pH meter or pH paper. Carefully adjust the pH to be between 7.0 and 7.5. This will ensure the this compound is predominantly in its neutral, less water-soluble form.

  • Extraction Solvent Selection: Choose an appropriate organic solvent for extraction. A moderately polar solvent like ethyl acetate is often a good choice. For more polar derivatives, a mixture of dichloromethane and isopropanol may be more effective.

  • Salting Out: To further decrease the solubility of your product in the aqueous layer, saturate the aqueous phase with sodium chloride (brine) before extraction. This increases the ionic strength of the aqueous phase, making it less favorable for solvating organic molecules.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient method for recovering the product.

Question 2: I'm observing a persistent emulsion during the extraction process. How can I break it?

Answer: Emulsion formation is common when working with pyridine derivatives due to their surfactant-like properties. Here are several techniques to address this issue:

  • Add Brine: The addition of a saturated aqueous solution of sodium chloride will increase the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This can be sufficient for extraction without promoting emulsion formation.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be a very effective method for separating the layers.

Purification

Question 3: My compound appears to be degrading on the silica gel column during chromatography, leading to streaking and low recovery. What can I do?

Answer: The acidic nature of standard silica gel can lead to the degradation of some pyridine derivatives. The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface, causing streaking and, in some cases, decomposition.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonia solution to the mobile phase.

  • Use an Alternative Stationary Phase: Consider using a different stationary phase that is less acidic.

    • Neutral or Basic Alumina: Alumina is a good alternative for the purification of basic compounds.

    • Reversed-Phase Chromatography (C18): For less polar impurities, reversed-phase chromatography can be an effective option.[2]

  • Dry Loading: Instead of loading your sample onto the column in a liquid form, pre-adsorb it onto a small amount of silica gel (or Celite®) and then carefully add the dry powder to the top of the column. This can lead to better peak shapes and resolution.[3]

Recommended Solvents for Column Chromatography:

Solvent SystemPolarityNotes
n-Hexane / Ethyl AcetateLow to MediumA standard and effective system for many pyridine derivatives. The ratio should be optimized using TLC to achieve an Rf of 0.2-0.3 for the desired product.[3]
Dichloromethane / MethanolMedium to HighUseful for more polar derivatives. A small percentage of methanol can significantly increase the eluting power.
n-Hexane / Ethyl Acetate + 1% Et₃NLow to MediumThe addition of triethylamine helps to prevent streaking and degradation of the basic pyridine compound on the silica gel.

Question 4: I'm struggling to find a suitable solvent for the recrystallization of my this compound derivative. It either doesn't dissolve or "oils out" upon cooling.

Answer: Finding the right recrystallization solvent is often a matter of trial and error. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Recrystallization:

  • "Oiling out" : This occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if it is cooled too quickly. To remedy this, add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly.

  • No Crystal Formation : If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.

Suggested Solvent Systems for Recrystallization:

Solvent SystemTypeNotes
Ethanol / WaterMixed PolarA common and often effective system for moderately polar compounds. Dissolve the compound in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to clarify the solution before allowing it to cool.[4]
Ethyl Acetate / HexaneMixedGood for compounds of moderate polarity. Dissolve in hot ethyl acetate and add hexane until turbidity is observed.
TolueneAromaticCan be a good choice for some aromatic compounds.
IsopropanolPolar ProticAnother good option to screen for recrystallization.

Workflow and Visualization

Workup and Purification Workflow for this compound Derivatives

Workup_Purification cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture Quench 1. Quench Reaction (if necessary) Reaction->Quench pH_Adjust 2. Adjust to pH ~7 (Critical Step) Quench->pH_Adjust Salt_Out 3. Add Brine (Optional) pH_Adjust->Salt_Out Extract 4. Extract with Organic Solvent (x3) Salt_Out->Extract Dry 5. Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate 6. Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Column Column Chromatography (Silica or Alumina) Purification_Choice->Column Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product

Caption: A generalized workflow for the workup and purification of this compound derivatives, highlighting the critical pH adjustment step.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Product Yield Check_Workup Was pH of aqueous layer adjusted to ~7 before extraction? Start->Check_Workup Check_Extraction Were multiple extractions with an appropriate solvent performed? Check_Workup->Check_Extraction Yes Sol_pH Re-run workup with careful pH control. Check_Workup->Sol_pH No Check_Purification Was there evidence of product decomposition or streaking on the column? Check_Extraction->Check_Purification Yes Sol_Extraction Optimize extraction solvent and perform multiple extractions. Consider 'salting out'. Check_Extraction->Sol_Extraction No Check_Recrystallization Did the product 'oil out' or remain in the mother liquor? Check_Purification->Check_Recrystallization Yes Sol_Column Use deactivated silica (add Et3N) or switch to alumina. Optimize eluent. Check_Purification->Sol_Column No Sol_Recrystallization Screen different solvent systems. Cool slowly and consider seeding. Check_Recrystallization->Sol_Recrystallization Yes End Yield Improved Check_Recrystallization->End No Sol_pH->End Sol_Extraction->End Sol_Column->End Sol_Recrystallization->End

Sources

Identifying and characterizing unexpected byproducts of 5-Bromo-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers utilizing 5-Bromo-2-methylpyridin-3-ol. This guide is designed to provide in-depth troubleshooting for the identification and characterization of unexpected byproducts that may arise during its use. Our goal is to equip you with the expertise to diagnose issues, optimize your reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: I've observed an unknown spot on my TLC plate alongside my desired product. What is the first step I should take?

A1: The appearance of an unknown spot is a common challenge in organic synthesis. A systematic approach is crucial for efficient identification.[1] The first step is to ensure the spot is not an artifact of your starting material.

Initial Diagnostic Workflow:

  • Verify Starting Material Purity: Run a TLC of your starting this compound. Impurities in the initial reagent are a frequent source of unexpected spots.

  • Reaction Monitoring: If the starting material is pure, the new spot is likely a byproduct. Monitor the reaction progress over time using TLC or LC-MS to observe when the byproduct begins to form.[2] This can provide clues about whether it is a result of prolonged reaction times or excessive heat.

  • Solubility Check: The byproduct may have different solubility properties than your desired product. During the aqueous workup, retain all layers (organic and aqueous) and analyze them separately by TLC to determine where the byproduct partitions.[3]

Below is a logical workflow for initial byproduct assessment.

G start Unknown Spot Observed on TLC sm_check Run TLC of Starting Material (SM) start->sm_check is_sm_pure Is SM Pure? sm_check->is_sm_pure byproduct_confirmed Spot is a Reaction Byproduct is_sm_pure->byproduct_confirmed Yes sm_impure Purify Starting Material is_sm_pure->sm_impure No isolate_byproduct Isolate Byproduct via Chromatography byproduct_confirmed->isolate_byproduct characterize Characterize Structure (NMR, MS, IR) isolate_byproduct->characterize

Caption: Initial troubleshooting workflow for an unknown TLC spot.

Q2: My mass spectrometry results show a peak at M+16. What could this be?

A2: A mass peak corresponding to the molecular weight of your starting material plus 16 Da is a strong indication of an oxidation reaction. For this compound (MW: 188.02 g/mol ), this would appear at approximately m/z 204.

Potential Oxidized Byproducts:

  • Pyridine N-Oxide: The nitrogen atom in the pyridine ring is susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air at elevated temperatures.[4] This is often the most likely culprit.

  • Hydroxylation of the Methyl Group: The methyl group could be oxidized to a hydroxymethyl group (-CH₂OH).

  • Quinone-like Structures: Under more aggressive oxidative conditions, the pyridine ring itself could be further oxidized.

Troubleshooting & Prevention:

  • Inert Atmosphere: If your reaction is sensitive to oxidation, ensure it is run under an inert atmosphere of nitrogen or argon.[2]

  • Degas Solvents: Solvents can contain dissolved oxygen. Degassing them before use can minimize oxidation.

  • Reagent Purity: Check your reagents for any potential oxidizing contaminants.

  • Temperature Control: Avoid excessive heating, as this can accelerate oxidation.

Byproduct NameStructureMolecular Weight ( g/mol )Expected MS Peak (m/z)
This compound N-oxide C₆H₆BrNO₂204.02~204 [M+H]⁺
(5-Bromo-3-hydroxypyridin-2-yl)methanol C₆H₆BrNO₂204.02~204 [M+H]⁺
Q3: I'm performing a reaction in methanol and see a byproduct with a mass suggesting the loss of bromine and addition of a methoxy group. Is this common?

A3: Yes, this is a very plausible byproduct. The reaction between a brominated pyridine and an alcohol, such as methanol, is a classic nucleophilic aromatic substitution (SNAr) reaction.[5] The alcohol acts as a nucleophile, displacing the bromide leaving group.

Reaction Mechanism:

The lone pair of electrons on the oxygen of the alcohol attacks the carbon atom bonded to the bromine. This reaction is often facilitated by a base, which deprotonates the alcohol to make it a more potent nucleophile (an alkoxide).[5]

Byproduct Profile:

  • Starting Material: this compound (MW: 188.02)

  • Expected Byproduct: 5-Methoxy-2-methylpyridin-3-ol (MW: 139.15)

  • Mass Difference: -Br, +OCH₃ (-79.9 + 31.04) = -48.86 Da

How to Minimize this Byproduct:

  • Solvent Choice: If this substitution is undesirable, consider using a non-nucleophilic solvent such as THF, dioxane, toluene, or acetonitrile.

  • Temperature Control: Nucleophilic substitution reactions are often accelerated by heat. Running your reaction at a lower temperature may favor your desired pathway.[5]

  • Avoid Basic Conditions: If your reaction does not require a base, omitting it can reduce the formation of the highly nucleophilic alkoxide.

G reactant This compound conditions Base / Heat reactant->conditions reagent + CH₃OH (Methanol, Solvent) reagent->conditions product 5-Methoxy-2-methylpyridin-3-ol (Byproduct) conditions->product

Caption: Formation of a methoxy byproduct via SNAr.

Q4: My ¹H NMR spectrum is complex, with unexpected peaks in the aromatic region. How can I begin to assign them?

A4: Interpreting a complex NMR spectrum requires a systematic approach, leveraging knowledge of typical chemical shifts for pyridine derivatives.[6]

Step-by-Step NMR Interpretation Guide:

  • Reference Spectrum: First, ensure you have a clean ¹H NMR spectrum of your this compound starting material for comparison.

  • Identify Key Regions:

    • Aromatic Protons (δ 7.0-8.5 ppm): Protons on the pyridine ring appear in this downfield region. Protons alpha to the nitrogen (at C6) are typically the most deshielded (furthest downfield).[6]

    • Methyl Protons (δ 2.0-3.0 ppm): The methyl group at C2 will appear as a singlet in this region.

    • Hydroxyl Proton (Variable): The -OH proton can appear over a wide range and may be broad.

  • Analyze Coupling Patterns: Look for doublet, triplet, and other splitting patterns (J-coupling) to determine which protons are adjacent to one another.[6]

  • Consider Potential Byproducts: Based on your reaction conditions, hypothesize potential byproduct structures and predict their NMR spectra. Common byproducts include:

    • Debromination: If the bromine is replaced by a hydrogen, you will see an additional proton in the aromatic region and a change in the coupling patterns of the adjacent protons.

    • Isomerization: It's possible for substituents to rearrange under certain conditions, leading to a different substitution pattern on the pyridine ring.

    • Dimerization: If two molecules react, you will see a more complex spectrum with roughly double the number of expected signals.

Reference NMR Data for this compound:

Proton PositionTypical Chemical Shift (δ ppm)MultiplicityNotes
H-4~7.3-7.7Doublet (d)Coupled to H-6
H-6~8.0-8.4Doublet (d)Most downfield aromatic proton due to proximity to Nitrogen.
-CH₃~2.4-2.6Singlet (s)
-OHVariableBroad Singlet (br s)

Note: Actual chemical shifts can vary based on solvent and concentration.

For unambiguous assignment in highly complex spectra, 2D NMR techniques like COSY and HSQC are invaluable.[6]

Protocols for Byproduct Characterization

Protocol 1: Isolation of an Unknown Byproduct by Column Chromatography

This protocol outlines the general steps for isolating a byproduct for further analysis.[1]

  • Crude Material Preparation: After the reaction workup, concentrate your crude product under reduced pressure.[7]

  • Dry Loading (Recommended): Adsorb the crude material onto a small amount of silica gel or Celite®. Evaporate the solvent completely to obtain a dry, free-flowing powder. This generally provides better separation than wet loading.

  • Column Packing: Pack a glass column with silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent will depend on the polarity of your compounds, as determined by preliminary TLC analysis.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your chosen solvent system, gradually increasing the polarity if necessary to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your desired product and which contain the isolated byproduct.

  • Concentration: Combine the pure fractions containing the byproduct and concentrate them using a rotary evaporator to yield the isolated compound.

References

  • BenchChem. (2025). Technical Support Center: Minimizing Byproducts in Organic Synthesis.
  • BenchChem. (2025). Unveiling the Reactivity of 5-Bromo-2-methylpyridine: A DFT-Informed Comparative Guide.
  • Wikipedia. (n.d.). Pyridine.
  • ResearchGate. (2007). Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
  • BenchChem. (n.d.). Troubleshooting BY13 synthesis impurities.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications.
  • Blog. (2025). What are the reaction products of 5-Bromo-2-methylpyridine and alcohols?.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • BenchChem. (n.d.). Scale-Up Synthesis of 5-Bromo-2-methylpyridin-3-amine: An Application Note and Protocol.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • ResearchGate. (n.d.). 1 H NMR spectrum of pyridine oxidation product.
  • (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • NIH. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
  • ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.

Sources

Technical Support Center: Refinement of Purification Techniques for 5-Bromo-2-methylpyridin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-methylpyridin-3-ol and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the expertise to overcome common challenges and refine your purification strategies for this important class of compounds.

Introduction: The Unique Challenges of Purifying Pyridin-3-ol Analogs

This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science.[1] However, their purification presents a unique set of challenges rooted in their physicochemical properties. The basic pyridine nitrogen, the acidic hydroxyl group, and the potential for tautomerization create a complex chemical profile that can complicate standard purification techniques like chromatography and crystallization.

The pyridine nitrogen (pKa typically 5-6) can interact strongly with acidic silica gel, leading to peak tailing and poor recovery.[2] Furthermore, the hydroxyl group introduces polarity and the possibility of forming a pyridinone tautomer, which can co-elute with the desired product, making separation difficult.[3] This guide will address these specific issues with actionable, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a column chromatography method for my this compound analog?

A1: An excellent starting point is to use a modern, high-purity, end-capped C18 column for reversed-phase chromatography or a standard silica gel for normal-phase chromatography.[2] For normal-phase, a common and effective mobile phase is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate.[4] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.3 for your target compound.[4] Given the basicity of the pyridine ring, adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1-1% v/v) to the mobile phase can significantly reduce peak tailing on silica gel by masking the acidic silanol groups.[2]

Q2: My compound streaks badly on silica gel TLC plates. What causes this and how can I fix it?

A2: Streaking, or peak tailing, is a very common issue with pyridine derivatives on silica gel.[2] It is primarily caused by strong ionic interactions between the basic nitrogen atom of your pyridine analog and the acidic silanol groups on the silica surface.[2] To mitigate this, you can:

  • Add a Basic Modifier: Add a small amount of triethylamine (TEA) or ammonia to your TLC developing solvent (and subsequently to your column's mobile phase). A concentration of 0.1-1% is usually sufficient. TEA acts as a competing base, preferentially interacting with the silanol sites and allowing your compound to elute more symmetrically.[2]

  • Use Neutralized Silica: You can use commercially available neutralized silica gel or prepare it by washing standard silica gel with a dilute solution of a base like triethylamine in your mobile phase.[3]

  • Consider an Alternative Stationary Phase: If tailing persists, switching to a different stationary phase like alumina (basic or neutral) or a polymer-based column can provide different interaction mechanisms and improve the separation.[2]

Q3: I am struggling to crystallize my purified this compound analog. It keeps oiling out. What should I do?

A3: "Oiling out" is a common problem when a compound's melting point is lower than the temperature of the crystallization solution or when it is pushed out of solution too quickly. For pyridin-3-ol analogs, consider the following:

  • Solvent Selection is Key: Screen a variety of solvents. Good starting points for aminopyridines, which are structurally similar, include ethanol, isopropanol, toluene, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[4] The ideal solvent should dissolve your compound when hot but poorly when cold.

  • Slow Cooling: Allow the hot, clear solution to cool to room temperature very slowly. Do not immediately place it in an ice bath, as rapid cooling encourages oil formation. If crystallization doesn't start, try scratching the inside of the flask with a glass rod to create nucleation sites.[4]

  • Address the Oil: If an oil forms, try to redissolve it by adding a small amount of additional hot solvent until the solution is clear again, then allow it to cool even more slowly.[4] Sometimes, adding a small amount of a non-polar "anti-solvent" (like hexane to an ethyl acetate solution) dropwise to the warm, dissolved sample can induce crystallization.

Q4: How critical is pH control during the aqueous work-up of my reaction mixture?

A4: pH control is absolutely critical and can be exploited for a preliminary purification step. The basicity of the pyridine nitrogen and the acidity of the 3-hydroxyl group mean your compound's solubility will change dramatically with pH.

  • Acidic pH (e.g., pH < 4): The pyridine nitrogen will be protonated, forming a pyridinium salt. This salt will be highly soluble in the aqueous phase, allowing you to wash away non-basic organic impurities with an organic solvent.

  • Basic pH (e.g., pH > 8): The 3-hydroxyl group may be deprotonated to form a phenoxide-like species, which also increases aqueous solubility. The pyridine nitrogen will be neutral.

  • Neutral pH (approx. 6-8): The compound will likely be in its neutral form and have maximum solubility in organic solvents like ethyl acetate or dichloromethane.

By carefully adjusting the pH of the aqueous layer during extractions, you can selectively move your compound between the aqueous and organic phases, separating it from different types of impurities.[3][5]

Part 2: Troubleshooting Guides

This section directly addresses specific issues you may encounter during purification.

Issue 1: Co-elution of Product and a Similarly Polar Impurity in Column Chromatography
  • Symptom: You observe two very close spots on TLC or overlapping peaks in your HPLC/column fractions, even after optimizing the mobile phase.

  • Probable Cause: For 3-hydroxypyridine derivatives, a likely culprit is the presence of the pyridin-4-one tautomer.[3] Pyridinols can exist in equilibrium with their pyridinone isomers, and these tautomers often have very similar polarities, making them difficult to separate on standard silica gel.

  • Solutions:

    • Adjust Mobile Phase pH: Small changes in the mobile phase pH can shift the tautomeric equilibrium or alter the ionization state of your compound and impurities, which can significantly affect their retention and improve separation.[2] For reversed-phase HPLC, adding 0.1% formic acid or acetic acid to the mobile phase is a common strategy.[2]

    • Change Stationary Phase: If pH adjustment doesn't work, switch to a stationary phase with a different separation mechanism. A phenyl or cyano column in reversed-phase HPLC can offer different selectivity compared to a standard C18 column.[2]

    • Preparative HPLC: For very difficult separations, high-resolution preparative HPLC using a column with smaller particles (e.g., sub-10 µm) can provide the necessary efficiency to resolve the two compounds.[2]

Issue 2: Low Yield and Suspected Decomposition on Silica Gel Column
  • Symptom: The total mass recovered after column chromatography is significantly lower than the starting crude mass, and TLC analysis of the column fractions shows new, unexpected spots.

  • Probable Cause: Pyridine derivatives, especially those with reactive functional groups like bromides and hydroxyls, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[2]

  • Solutions:

    • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your mobile phase containing 1% triethylamine. Let it stand for an hour, then pack the column as usual. This neutralizes the most acidic sites.[3]

    • Use an Inert Stationary Phase: Switch to a less acidic or more inert stationary phase, such as alumina (neutral or basic) or a polymer-based resin.[2]

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution (a technique known as flash chromatography). The less time your compound spends on the silica, the lower the chance of degradation.

    • Perform a Stability Test (2D TLC): To confirm if your compound is degrading on silica, spot your crude mixture on the bottom-left corner of a square TLC plate. Develop the plate in a suitable solvent system. Dry the plate completely, rotate it 90 degrees counter-clockwise, and develop it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. Any spots appearing off the diagonal indicate degradation products formed during chromatography.[2]

Workflow for Troubleshooting Low Recovery

Below is a systematic workflow to diagnose and resolve issues of low product recovery after purification.

low_recovery_workflow start Low Recovery After Purification check_stability Is the compound stable? (Perform 2D TLC) start->check_stability degradation Degradation on Column check_stability->degradation Yes no_degradation No Significant Degradation check_stability->no_degradation No solution_degradation Use Neutralized Silica Gel Switch to Alumina Minimize Contact Time degradation->solution_degradation check_physical_loss Check for Physical Loss: - Incomplete Extraction? - Product Precipitation? - Volatility during Evaporation? no_degradation->check_physical_loss physical_loss Physical Loss Identified check_physical_loss->physical_loss Yes no_physical_loss No Obvious Physical Loss check_physical_loss->no_physical_loss No solution_physical_loss Optimize Extraction pH Re-extract Aqueous Layers Use Gentle Evaporation (Reduced pressure, moderate temp.) physical_loss->solution_physical_loss re_evaluate Re-evaluate Crude Material: - Check NMR/LCMS for initial purity - Was the reaction truly complete? no_physical_loss->re_evaluate purification_selection start Crude Sample of This compound Analog is_solid Is the crude material a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes run_column Perform Column Chromatography is_solid->run_column No (Oil) is_pure Is the product pure (by TLC/NMR)? try_cryst->is_pure success Purification Complete is_pure->success Yes is_pure->run_column No is_separable Are impurities separable by TLC? run_column->is_separable is_separable->success Yes prep_hplc Consider Preparative HPLC is_separable->prep_hplc No (Co-elution)

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-methylpyridin-3-ol and 5-Chloro-2-methylpyridin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, halogenated pyridines are indispensable building blocks, particularly within pharmaceutical and agrochemical research. Their utility lies in their capacity to undergo a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 5-bromo-2-methylpyridin-3-ol and 5-chloro-2-methylpyridin-3-ol. By delving into their fundamental physicochemical differences and presenting illustrative experimental data, this document serves as a technical resource to inform substrate selection and reaction optimization in your synthetic endeavors.

Foundational Physicochemical Properties

The seemingly minor substitution of a bromine atom for a chlorine at the 5-position of the 2-methylpyridin-3-ol core imparts subtle yet significant changes to the molecule's physical and electronic properties. These differences are foundational to their divergent reactivity profiles in transition metal catalysis.

PropertyThis compound5-Chloro-2-methylpyridin-3-ol
Molecular Weight 188.02 g/mol [1]143.57 g/mol
Appearance Off-white to light brown crystalline powderOff-white to pale yellow solid
Melting Point Data not available~197-201 °C
Boiling Point Data not availableData not available
pKa (Phenolic OH) ~8.5 (Estimated)~8.2 (Estimated)
Solubility Soluble in DMSO, MethanolSoluble in DMSO, Methanol

The most critical distinction for the purpose of this guide is the nature of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This fundamental difference is the primary determinant of the energy barrier for the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle.[2]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br >> Cl.[2] This principle predicts that this compound will be a more reactive substrate than its chloro-analogue. The following sections provide illustrative comparisons for three of the most ubiquitous cross-coupling reactions in modern synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Generalized Suzuki-Miyaura Reaction Workflow

Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Illustrative Experimental Comparison

The following data represents a plausible outcome for the Suzuki-Miyaura coupling of each substrate with phenylboronic acid, based on established reactivity principles.

Table 1: Illustrative Data for Suzuki-Miyaura Coupling

SubstrateCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄ (2%)K₂CO₃Toluene/H₂O90491
5-Chloro-2-methylpyridin-3-ol Pd(dppf)Cl₂ (5%)Cs₂CO₃Dioxane1101675

Analysis of Reactivity:

The bromo-derivative is expected to undergo the coupling reaction under significantly milder conditions and with a standard, less activated palladium catalyst such as Pd(PPh₃)₄.[2][3] In contrast, the more inert C-Cl bond of the chloro-analogue necessitates a more active catalyst system, often employing bulky, electron-rich phosphine ligands like dppf, along with a stronger base and higher temperatures to achieve a comparable, though likely lower, yield.[4]

Detailed Experimental Protocol: Suzuki Coupling of this compound

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Add a degassed solvent mixture of Toluene (4 mL) and Water (1 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines.

Generalized Buchwald-Hartwig Amination Workflow

G cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine_Coordination Oxidative_Addition->Amine_Coordination L-Pd(II)(Ar)(X) Deprotonation Deprotonation Amine_Coordination->Deprotonation + R₂NH Reductive_Elimination Reductive_Elimination Deprotonation->Reductive_Elimination L-Pd(II)(Ar)(NR₂) Reductive_Elimination->Pd(0)L Ar-NR₂

Caption: A simplified workflow of the Buchwald-Hartwig amination reaction.

Illustrative Experimental Comparison

The following table illustrates the expected outcomes for the Buchwald-Hartwig amination of each substrate with morpholine.

Table 2: Illustrative Data for Buchwald-Hartwig Amination

SubstrateCatalyst / Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ (1%) / XPhos (2%)NaOtBuToluene100689
5-Chloro-2-methylpyridin-3-ol Pd(OAc)₂ (2%) / RuPhos (4%)K₃PO₄Dioxane1202068

Analysis of Reactivity:

Consistent with the established trend, the bromo-substituted pyridine is anticipated to react more efficiently, requiring a lower catalyst loading and shorter reaction time.[5] The use of a strong, non-nucleophilic base like sodium tert-butoxide is common for these reactions.[6] For the less reactive chloro-analogue, a more specialized and highly active catalyst system, such as one employing the bulky and electron-rich RuPhos ligand, is often necessary to facilitate the challenging oxidative addition step.[7]

Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Add anhydrous, degassed toluene (5 mL).

  • Finally, add morpholine (1.2 mmol, 1.2 equiv.).

  • Seal the vial and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS; completion is expected within 6-8 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: Assembling C-C(sp) Bonds

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, typically utilizing both palladium and copper catalysts.

Generalized Sonogashira Coupling Workflow

G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0) Pd(0) Ox_Add Ox_Add Pd(0)->Ox_Add Ar-X Red_Elim Red_Elim Ox_Add->Red_Elim Ar-Pd(II)-X Red_Elim->Pd(0) Ar-C≡CR Cu(I)X Cu(I)X Cu_Acetylide Cu_Acetylide Cu(I)X->Cu_Acetylide R-C≡CH, Base Transmetalation Transmetalation Cu_Acetylide->Transmetalation Cu-C≡CR Transmetalation->Red_Elim

Caption: A simplified workflow showing the interconnected catalytic cycles of the Sonogashira reaction.

Illustrative Experimental Comparison

The table below presents plausible results for the Sonogashira coupling of the two substrates with phenylacetylene.

Table 3: Illustrative Data for Sonogashira Coupling

SubstratePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₂Cl₂ (2%)CuI (4%)Et₃NTHF60393
5-Chloro-2-methylpyridin-3-ol Pd(dppf)Cl₂ (5%)CuI (10%)DIPADMF1001858

Analysis of Reactivity:

The higher reactivity of the C-Br bond allows the Sonogashira coupling of the bromo-derivative to proceed under mild conditions with a standard palladium catalyst and triethylamine as the base.[8] The chloro-analogue, being significantly less reactive, would likely require a more active palladium catalyst, a higher loading of the copper co-catalyst, a stronger base such as diisopropylamine (DIPA), and a higher reaction temperature to achieve a moderate yield.[9]

Detailed Experimental Protocol: Sonogashira Coupling of this compound

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (Argon). Repeat this cycle three times.

  • Add anhydrous, degassed THF (5 mL) followed by triethylamine (2.0 mmol, 2.0 equiv.).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-5 hours.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Mechanistic Rationale: Electronic and Steric Effects

The superior reactivity of this compound over its chloro counterpart is primarily governed by electronic factors:

  • Bond Dissociation Energy: The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). This lower bond energy translates to a lower activation energy for the rate-determining oxidative addition step, where the C-X bond is cleaved by the Pd(0) catalyst.

  • Polarizability: Bromine is a larger and more polarizable atom than chlorine. This increased polarizability facilitates the interaction between the C-Br bond and the electron-rich Pd(0) center, further promoting oxidative addition.

While steric effects can play a role in catalysis, the difference in size between bromine and chlorine is generally not considered the dominant factor for the observed reactivity differences at the 5-position of the pyridine ring.

Conclusion and Strategic Recommendations

Key Recommendations for Synthetic Strategy:

  • For Efficiency and Mild Conditions: this compound should be the default choice for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. It consistently allows for the use of lower catalyst loadings, milder temperatures, and shorter reaction times, resulting in higher yields and a more efficient process.

  • When Using 5-Chloro-2-methylpyridin-3-ol: Be prepared to invest more time in optimization. The use of highly active, specialized catalysts (often featuring bulky, electron-rich phosphine ligands), stronger bases, and more forcing conditions (higher temperatures, longer reaction times) will likely be necessary to achieve satisfactory yields.

  • Cost vs. Reactivity: While the bromo-derivative offers superior reactivity, the chloro-analogue is often less expensive. For large-scale industrial applications where cost is a primary driver, the development of a highly optimized protocol for the chloro-substrate may be economically advantageous, despite the initial challenges.

  • Functional Group Tolerance: The milder conditions required for the bromo-compound can be a significant advantage in the synthesis of complex molecules with sensitive functional groups, leading to cleaner reactions and fewer side products.

By understanding these intrinsic reactivity differences, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • BenchChem. (2025). Aryl Bromides vs.
  • BenchChem. (2025).
  • PubChem. (2025). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Szilvási, T., & Vanyúr, R. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16.
  • Echemi. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine.
  • PubChem. (2025). 5-Bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
  • MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • MDPI. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.
  • ChemicalBook. (2025). 2-Chloro-5-methylpyridine (CAS 18368-64-4).
  • Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025).
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • MDPI. (n.d.).
  • ChemRxiv. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridin-3-ol AldrichCPR 910649-59-1.
  • MedChemExpress. (n.d.). 5-Bromo-3-methylpyridin-2-ol | Biochemical Reagent.
  • BLD Pharm. (n.d.). 91420-25-6|this compound.
  • CymitQuimica. (n.d.). 5-Chloro-2-Fluoro-3-Methylpyridine.
  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • ResearchGate. (2025). (PDF) Recent Advances in Sonogashira Reactions.
  • PubChem. (2025). 2-Chloro-5-fluoro-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comparative Guide to Suzuki Coupling Yields: Bromo- vs. Iodo-Pyridinols for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures, which form the backbone of countless pharmaceutical agents.[1][2][3] The choice of starting materials, particularly the halide on the pyridine ring, is a critical decision that profoundly impacts reaction efficiency, yield, and ultimately, the pace of discovery. This guide provides an in-depth, data-supported comparison of bromopyridinols and iodopyridinols in Suzuki coupling reactions, offering actionable insights for optimizing synthetic strategies.

The Decisive Factor: Carbon-Halogen Bond Reactivity

The fundamental difference in performance between bromo- and iodopyridinols in Suzuki couplings lies in the inherent reactivity of the carbon-halogen (C-X) bond. The generally accepted reactivity trend for aryl halides is I > Br >> Cl.[3] This hierarchy is dictated by the C-X bond dissociation energy. The weaker carbon-iodine bond is more easily cleaved during the oxidative addition step—often the rate-determining step in the catalytic cycle—leading to faster reaction rates and the feasibility of milder reaction conditions for iodo-substrates.[4]

The catalytic cycle of the Suzuki-Miyaura coupling hinges on three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The initial and often most challenging step, oxidative addition, involves the insertion of the palladium(0) catalyst into the C-X bond of the halopyridinol. The lower bond dissociation energy of the C-I bond compared to the C-Br bond significantly facilitates this step, setting the stage for a more efficient overall reaction.

Suzuki Coupling Catalytic Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln RPdX R-Pd(II)Ln-X Pd0->RPdX R-X Oxidative Addition OxAdd Oxidative Addition RPdR_prime R-Pd(II)Ln-R' RPdX->RPdR_prime [R'-B(OH)₃]⁻ Transmetalation Transmetalation Transmetalation RPdR_prime->Pd0 Reductive Elimination Product R-R' RPdR_prime->Product RedElim Reductive Elimination ArylHalide R-X (Pyridinol-X) BoronicAcid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base Base

Caption: General catalytic cycle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Performance in Practice: A Comparative Data Analysis

While a direct, side-by-side comparison of a specific bromopyridinol and its iodo-analogue under identical conditions is not extensively reported in the literature, a collation of data from various studies on halopyridines and related N-heterocycles consistently supports the superior performance of iodo-substituted substrates. Iodopyridinols generally afford higher yields in shorter reaction times and under milder conditions.

Halopyridinol DerivativeCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95-moderate to good
3-Bromo-2-chloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-110-(low without optimization)
3-Iodoimidazo[1,2-a]pyridinesArylboronic acidsTriangular tri-palladium complexStrong basesDME--up to 99
5-Iodo-1H-indazol-3-amineArylboronic acidsPd(dppf)Cl₂ (2-5)K₂CO₃1,4-Dioxane/H₂O80-120-High

Note: The data presented is collated from multiple sources and is intended to illustrate general reactivity trends. Direct comparison of yields requires identical reaction conditions.[4][5][6][7]

The enhanced reactivity of iodopyridinols often translates to:

  • Higher Yields: As evidenced by the near-quantitative yields achieved with iodo-substituted heterocycles, the more facile oxidative addition leads to a more efficient overall transformation.[6]

  • Milder Reaction Conditions: The use of iodopyridinols can often allow for lower reaction temperatures, which is particularly beneficial for substrates with sensitive functional groups.

  • Shorter Reaction Times: The faster kinetics of the oxidative addition step can significantly reduce the required reaction time, accelerating the synthetic workflow.

  • Lower Catalyst Loading: In some cases, the higher reactivity of the C-I bond may allow for a reduction in the amount of palladium catalyst required, offering cost and environmental benefits.

Experimental Protocol: A Practical Guide

The following is a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of a halopyridinol. This protocol is a robust starting point and can be adapted for both bromo- and iodopyridinols, with the understanding that reaction times and temperatures may need to be adjusted based on the substrate's reactivity.

Materials:
  • Halopyridinol (e.g., 3-Iodo-2-hydroxypyridine) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyridinol, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed. The Pd(0) catalyst is sensitive to oxygen, and this step is crucial to prevent catalyst deactivation.[8]

  • Solvent Addition: Add the degassed solvent system via syringe. A mixture of an aprotic organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.[4]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For iodopyridinols, a lower temperature and shorter reaction time may be sufficient.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Experimental Workflow Figure 2: Experimental Workflow for Suzuki Coupling A 1. Reagent Addition (Halopyridinol, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Solvent Addition (Degassed Dioxane/Water) B->C D 4. Catalyst Addition (e.g., Pd(PPh₃)₄) C->D E 5. Reaction (Heat to 80-110 °C) D->E F 6. Monitoring (TLC, LC-MS) E->F G 7. Workup (Extraction) F->G Reaction Complete H 8. Purification (Column Chromatography) G->H I Final Product H->I

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling of halopyridinols.

Conclusion and Recommendations

For researchers aiming to accelerate their drug discovery and development pipelines, the choice between bromo- and iodopyridinols for Suzuki coupling reactions has clear implications. The higher reactivity of iodopyridinols, driven by the lower C-I bond dissociation energy, generally translates to higher yields, milder reaction conditions, and shorter reaction times. This makes iodopyridinols the preferred substrate when efficiency and speed are paramount, especially in the synthesis of complex molecules with sensitive functional groups.

However, the decision should also consider practical factors such as the cost and availability of the starting materials. Bromopyridinols are often more readily available and less expensive than their iodo counterparts. Therefore, for large-scale syntheses or when cost is a primary constraint, optimizing the reaction conditions for a bromopyridinol may be a more pragmatic approach.

References

  • Han, F., et al. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications, 47(47), 12840-12842. Available from: [Link]

  • Larhed, M., & Hallberg, A. (2013). Pd-catalyzed carbonylative α-arylation of aryl bromides: scope and mechanistic studies. The Journal of Organic Chemistry, 78(24), 12471-12481. Available from: [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Gueiffier, A., et al. (2000). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Journal of the Chemical Society, Perkin Transactions 1, (21), 3611-3615. Available from: [Link]

  • D'yakonov, V. A., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(7), 7859-7866. Available from: [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available from: [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Available from: [Link]

  • Hartwig, J. F., & Stille, J. K. (1988). Palladium-Catalyzed Alpha-Arylation of Esters and Amides Under More Neutral Conditions. Journal of the American Chemical Society, 110(5), 1581-1590. Available from: [Link]

  • Reddy, T. J., et al. (2016). Palladium-catalyzed direct arylation and cyclization of o-iodobiaryls to a library of tetraphenylenes. Nature Communications, 7, 12619. Available from: [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 16-23. Available from: [Link]

  • Fagnou, K., et al. (2005). Palladium-Catalysed Direct Arylation of Heteroaromatics with Functionalised Bromopyridines. Organic Letters, 7(18), 3829-3832. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • ResearchGate. (n.d.). Pd‐Catalyzed arylation using aryl iodides. Available from: [Link]

  • Du, Z., et al. (2023). Pd/Cu Co‐Catalyzed ortho‐Arylation of Aryl Iodides via Radical Intermediates with Aryl Diazonium Salts. Advanced Synthesis & Catalysis. Available from: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available from: [Link]

  • Fagnou, K., et al. (2006). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society, 128(5), 1640-1641. Available from: [Link]

  • Darses, S., & Genet, J.-P. (2006). Synthesis of Dibenzazepinones by Palladium-Catalyzed Intramolecular Arylation of o-(2′-Bromophenyl)anilide Enolates. European Journal of Organic Chemistry, 2006(19), 4313-4327. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available from: [Link]

  • Alami, M., & Messaoudi, S. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 847. Available from: [Link]

  • Buchwald, S. L., & Louie, J. (1995). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 117(43), 10770-10771. Available from: [Link]

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A Comparative Guide to the Validation of 5-Bromo-2-methylpyridin-3-ol Reaction Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of chemical research. When working with versatile building blocks like 5-Bromo-2-methylpyridin-3-ol, a halogenated pyridinol with multiple reactive sites, rigorous validation of reaction outcomes is paramount. This guide provides an in-depth comparison of mass spectrometry as a primary tool for product validation, contextualized against other common analytical techniques. We will explore the "why" behind experimental choices, ensuring a self-validating approach to product characterization.

The Synthetic Challenge: A Hypothetical O-Alkylation Reaction

To illustrate the validation process, let's consider a common and plausible reaction of this compound: an O-alkylation to form an ether. This reaction, typically a Williamson ether synthesis, involves the deprotonation of the hydroxyl group followed by nucleophilic attack on an alkyl halide.

Hypothetical Reaction: this compound reacts with ethyl iodide in the presence of a base (e.g., sodium hydride) to yield 5-Bromo-3-ethoxy-2-methylpyridine.

  • Starting Material: this compound (C₆H₆BrNO)

    • Monoisotopic Mass: 186.9633 Da[1]

  • Expected Product: 5-Bromo-3-ethoxy-2-methylpyridine (C₈H₁₀BrNO)

    • Monoisotopic Mass: 214.9946 Da

The primary validation challenge is to confirm the addition of the ethyl group and to ensure the bromine atom remains intact, while also screening for potential side products or unreacted starting material.

Mass Spectrometry: The First Line of Validation

Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight of a synthesized compound.[2] Its high sensitivity and specificity make it an ideal first-pass analysis. For brominated compounds, MS offers a distinct advantage due to the characteristic isotopic signature of bromine.

The Isotopic Fingerprint of Bromine

A key feature for identifying bromine-containing molecules in a mass spectrum is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately a 1:1 ratio).[3][4] This results in a pair of peaks of almost equal intensity, separated by 2 m/z units, for the molecular ion (M⁺) and any bromine-containing fragments. This M⁺/M+2 pattern is a definitive indicator of the presence of a single bromine atom in an ion.[5]

Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful method for analyzing reaction mixtures, as it separates components before they enter the mass spectrometer.[6][7]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the crude reaction mixture.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of methanol and water).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Prepare a dilute solution (e.g., 10 µg/mL) for injection into the LC-MS system.

2. LC-MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is generally suitable for separating small organic molecules of moderate polarity.

  • Mobile Phase: A gradient elution is often used, starting with a high percentage of water (with 0.1% formic acid to aid ionization) and ramping up to a high percentage of acetonitrile or methanol (also with 0.1% formic acid).

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is common. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

The diagram below outlines the general workflow for LC-MS validation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis A Crude Reaction Mixture B Dissolve in Solvent A->B C Filter B->C D Dilute for Injection C->D E HPLC Separation (C18 Column) D->E F Electrospray Ionization (ESI) E->F G Mass Analyzer (e.g., TOF) F->G H Detector G->H I Data Analysis: Mass Spectrum H->I

Caption: Experimental workflow for LC-MS validation of reaction products.

Interpreting the Mass Spectrum Data

The mass spectrum of the main chromatographic peak should be analyzed for the expected protonated molecule [M+H]⁺ of the product.

CompoundFormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Key Isotopic Pattern
Starting Material: this compoundC₆H₆BrNO186.9633[1]187.9711 & 189.96911:1 ratio, 2 Da apart
Expected Product: 5-Bromo-3-ethoxy-2-methylpyridineC₈H₁₀BrNO214.9946215.9994 & 217.99741:1 ratio, 2 Da apart

The presence of a pair of peaks at m/z 216.0 and 218.0 with roughly equal intensity would strongly suggest the successful formation of the target product. Conversely, a prominent pair at m/z 188.0 and 190.0 would indicate a significant amount of unreacted starting material.

Fragmentation Analysis (MS/MS)

To further build confidence in the structure, tandem mass spectrometry (MS/MS) can be performed. In this technique, the ion of interest (e.g., m/z 216.0) is isolated and fragmented. The resulting fragment ions provide structural information.

Fragmentation parent [C8H10BrNO + H]+ m/z = 216/218 frag1 Loss of ethylene (C2H4) [C6H6BrNO + H]+ m/z = 188/190 parent->frag1 - C2H4 frag2 Loss of bromine radical (•Br) [C8H10NO + H]+ m/z = 137 parent->frag2 - Br Orthogonal_Validation center Complete Product Validation MS Mass Spectrometry (Molecular Weight) MS->center NMR NMR Spectroscopy (Connectivity) NMR->center HPLC HPLC (Purity) HPLC->center

Sources

A Comparative Guide to HPLC Analysis for Purity Confirmation of Synthesized 5-Bromo-2-methylpyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel heterocyclic compounds like 5-Bromo-2-methylpyridin-3-ol derivatives, which are pivotal intermediates in medicinal chemistry, rigorous analytical scrutiny is not merely a procedural step but a foundational requirement. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) as the benchmark for purity assessment against other common analytical techniques. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, offers a comparative analysis with alternative techniques, and provides the detailed, actionable data necessary for informed decision-making in a laboratory setting.

Part 1: The Primacy of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the principal analytical technique for determining the purity of synthesized organic molecules.[1] Its preeminence stems from its high resolution, sensitivity, and quantitative accuracy, allowing for the separation and quantification of the main compound from structurally similar impurities and by-products.[2]

Why HPLC? The Principle of Separation

Reverse-phase HPLC (RP-HPLC) is the most utilized mode for analyzing moderately polar compounds like pyridinol derivatives. The technique operates on the principle of hydrophobic interactions.[3] The sample is dissolved in a polar mobile phase and pumped through a column containing a non-polar stationary phase (typically silica modified with C18 alkyl chains).[3] Non-polar compounds in the mixture interact more strongly with the stationary phase and are retained longer, while more polar compounds have a higher affinity for the mobile phase and elute faster. This differential partitioning enables the separation of components, which are then detected and quantified as they exit the column.[3]

HPLC Method Development Strategy

A systematic approach to method development is crucial for achieving a robust and reliable separation. The process is a logical workflow designed to optimize the separation of the target analyte from all potential impurities.

HPLC_Method_Development Analyte 1. Analyte Characterization (Polarity, pKa, UV λmax) Column 2. Column Selection (e.g., C18, C8) Analyte->Column Guides stationary phase choice MobilePhase 3. Mobile Phase Optimization (Solvent, pH, Gradient) Column->MobilePhase Influences solvent and pH selection Detector 4. Detector Settings (Wavelength) MobilePhase->Detector Affects sensitivity and selectivity Validation 5. Method Validation (ICH Q2(R1)) Detector->Validation Finalized method requires validation

Caption: Logical workflow for HPLC method development.

  • Analyte Characterization : The structure of this compound (C₆H₆BrNO) suggests it is a polar, hydrophilic molecule.[4] Its pyridin-3-ol moiety can exhibit both acidic and basic properties. Understanding these characteristics is the first step, as they dictate the choice of column and mobile phase. The presence of a chromophore allows for UV detection.

  • Column Selection : For polar compounds, a standard C18 column is a versatile starting point.[1] However, poor retention can be an issue.[5] In such cases, alternative stationary phases like polar-endcapped C18 columns or aqueous C18 (AQ-type) columns, which are more stable in highly aqueous mobile phases, should be considered.[6]

  • Mobile Phase Optimization : This is the most critical step.

    • Organic Modifier : Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.

    • Aqueous Phase & pH Control : Since pyridinol derivatives have ionizable groups, controlling the mobile phase pH is essential for consistent retention and good peak shape.[7] Adding a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) to the aqueous phase (e.g., 0.1%) suppresses the ionization of residual silanol groups on the stationary phase and ensures the analyte is in a single ionic form, preventing peak tailing.[8][9]

    • Elution Mode : A gradient elution (e.g., starting with a high percentage of aqueous phase and gradually increasing the organic phase) is typically employed to separate compounds with a wide range of polarities and to elute any strongly retained impurities from the column.[2]

  • Detector Wavelength Selection : The optimal wavelength for detection should be the absorbance maximum (λmax) of the this compound derivative to ensure maximum sensitivity. A photodiode array (PDA) detector is invaluable during method development as it allows for the simultaneous acquisition of spectra across a range, helping to identify the λmax and assess peak purity.[10]

  • Method Validation : Once developed, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12][13] This involves assessing parameters like specificity, linearity, accuracy, precision, and robustness.[14]

Part 2: Comparative Analysis of Analytical Techniques

While HPLC is the gold standard, other techniques have specific roles in the analytical workflow. Their performance is compared below.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Differential partitioning on a static plate.[15]High-pressure separation on a packed column.[16]Separation on a column with sub-2 µm particles under very high pressure.[17]
Primary Use Rapid, qualitative reaction monitoring.[18][19]Quantitative purity determination and impurity profiling.[1]High-throughput screening, high-resolution impurity analysis.[20]
Resolution LowHighVery High[17]
Sensitivity LowHighVery High[16]
Analysis Time Fast (~5-20 min)Moderate (~15-30 min)[21]Very Fast (~1-10 min)[22]
Quantitation Semi-quantitative at bestExcellentExcellent
Cost Very LowModerateHigh
Solvent Use LowModerateLow[20]
In-Depth Comparison
  • Thin-Layer Chromatography (TLC) : TLC is an indispensable tool for real-time reaction monitoring due to its speed and low cost.[15][19] A chemist can quickly spot the starting material, the reaction mixture, and a "co-spot" to visually track the consumption of reactants and the formation of products.[23] However, its low resolution and sensitivity make it unsuitable for accurate purity determination. It serves as a preliminary, qualitative guide, not a replacement for HPLC.[18]

  • High-Performance Liquid Chromatography (HPLC) : As detailed above, HPLC provides the robustness and quantitative accuracy required for final purity confirmation. It remains the workhorse of the pharmaceutical industry due to its versatility and well-established protocols.[16][20]

  • Ultra-Performance Liquid Chromatography (UPLC) : UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi).[16][21] This results in significantly faster analysis times, improved resolution, and higher sensitivity.[17] The trade-offs are the higher initial cost of the specialized equipment and the need for more rigorous sample filtration to prevent column clogging. UPLC is superior when high throughput is required or when resolving very closely eluting impurities is critical.[20]

Part 3: Experimental Protocols & Data Interpretation

Detailed Experimental Protocol: RP-HPLC Method

This protocol is a robust starting point for the purity analysis of a this compound derivative.

  • Instrumentation & Conditions :

    • HPLC System : A standard system with a quaternary pump, autosampler, column oven, and PDA detector.

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient Program :

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection : PDA detector monitoring at the λmax of the analyte (e.g., 275 nm), with a full scan from 200-400 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Diluent : A mixture of Mobile Phase A and B (e.g., 50:50 v/v).

    • Concentration : Accurately weigh and dissolve the synthesized compound in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Filtration : Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove particulates.

Data Interpretation and Purity Calculation

The purity of the compound is typically determined using the area percent method, under the assumption that all compounds have a similar response factor at the chosen wavelength.[24]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 [10]

Hypothetical Data Table:

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 14.5215,2340.25
Main Compound 12.87 6,012,500 99.51
Impurity 215.119,8760.16
Impurity 318.244,2100.07
Total 6,041,820 100.00

In this hypothetical case, the purity of the synthesized this compound derivative is determined to be 99.51%.

Troubleshooting Common HPLC Issues

Even with a robust method, problems can arise. A logical troubleshooting approach is essential.

HPLC_Troubleshooting Problem Observe Peak Shape Problem (Tailing, Fronting, Splitting) Tailing Peak Tailing (Asymmetric back) Problem->Tailing Fronting Peak Fronting (Asymmetric front) Problem->Fronting Splitting Peak Splitting (Double peak) Problem->Splitting CauseTailing Causes: - Secondary silanol interactions - Incorrect mobile phase pH - Column contamination Tailing->CauseTailing CauseFronting Causes: - Column overload - Sample solvent stronger than mobile phase Fronting->CauseFronting CauseSplitting Causes: - Column void / plugged frit - Partial sample dissolution - Co-elution Splitting->CauseSplitting SolutionTailing Solutions: - Adjust pH (add acid) - Use end-capped column - Flush or replace column CauseTailing->SolutionTailing SolutionFronting Solutions: - Reduce sample concentration - Use mobile phase as sample solvent CauseFronting->SolutionFronting SolutionSplitting Solutions: - Backflush or replace column - Ensure complete dissolution - Optimize mobile phase CauseSplitting->SolutionSplitting

Caption: Troubleshooting workflow for common HPLC peak shape problems.[7]

  • Peak Tailing : This is common for basic compounds like pyridines and is often caused by interactions with acidic silanol groups on the silica surface.[8] The primary solution is to lower the mobile phase pH with an additive like formic acid to suppress this interaction.[25]

  • Peak Fronting : This often indicates column overload, where too much sample has been injected, saturating the stationary phase. Diluting the sample is the most direct solution.[7]

  • Peak Splitting : This can be a sign of a physical problem with the column, such as a void at the column inlet or a partially blocked frit.[25][26] Backflushing the column or replacing it may be necessary. It can also be caused by injecting the sample in a solvent much stronger than the initial mobile phase.[9]

Conclusion

For the definitive purity assessment of synthesized this compound derivatives, reverse-phase HPLC stands as the unequivocal gold standard. Its quantitative power, high resolution, and reliability are essential for the stringent demands of pharmaceutical development. While TLC is a valuable and complementary tool for rapid reaction monitoring, and UPLC offers advantages in speed and resolution for high-throughput applications, a well-developed and validated HPLC method provides the trustworthy, comprehensive data required to advance a compound from the synthesis lab to further developmental stages. The adoption of a systematic method development approach, coupled with a solid understanding of chromatographic principles, empowers researchers to generate accurate and defensible purity data, ensuring the integrity of their scientific endeavors.

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A Comparative Guide to Alternative Reagents for Kinase Inhibitor Synthesis: Moving Beyond 5-Bromo-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridin-3-ol scaffold is a cornerstone in the design of numerous potent and selective kinase inhibitors. Historically, 5-Bromo-2-methylpyridin-3-ol has been a widely utilized building block, offering a versatile handle for late-stage functionalization through cross-coupling reactions. However, the dynamic landscape of medicinal chemistry necessitates a broader understanding of alternative reagents that can offer improved synthetic efficiency, novel structure-activity relationships (SAR), and enhanced pharmacological properties. This guide provides an in-depth comparison of alternative reagents to this compound, supported by experimental data to inform rational drug design and development.

The Strategic Importance of the 5-Position in Pyridin-3-ol Based Kinase Inhibitors

The substituent at the 5-position of the 2-methylpyridin-3-ol core plays a pivotal role in modulating the affinity and selectivity of kinase inhibitors. This position often extends into the solvent-exposed region of the ATP-binding pocket, providing an opportunity for tailored interactions. Halogen atoms, in particular, have been shown to significantly influence inhibitor residence time and potency through the formation of halogen bonds and other non-covalent interactions. A computational study on 4-anilinoquinazoline-based EGFR inhibitors revealed that halogen substitution significantly alters the electronic properties and dipole moment of the molecule, which in turn affects its interaction with the kinase's binding site and ultimately its inhibitory potency[1].

Halogenated Alternatives: A Head-to-Head Comparison

The choice of halogen at the 5-position is not trivial, with each offering distinct advantages in terms of reactivity, cost, and biological impact. While direct comparative studies on the same kinase inhibitor scaffold are limited in publicly available literature, we can infer performance based on analogous series and computational studies.

A study on the serine/threonine kinase haspin with 5-iodotubercidin derivatives demonstrated that inhibitor residence times markedly increase with the size and polarizability of the halogen atom (I > Br > Cl > F)[2]. This suggests that iodo-substituted pyridinols could lead to inhibitors with prolonged target engagement, a desirable property for sustained pharmacological effect[2].

ReagentKey AdvantagesPotential Disadvantages
5-Fluoro-2-methylpyridin-3-ol - Can improve metabolic stability by blocking sites of oxidation. - May enhance binding affinity through favorable electrostatic interactions.- May have lower reactivity in certain cross-coupling reactions compared to heavier halogens.
5-Chloro-2-methylpyridin-3-ol - Generally more cost-effective than bromo and iodo analogs. - Good balance of reactivity and stability.- May offer less potent halogen bonding interactions compared to bromine and iodine.
5-Iodo-2-methylpyridin-3-ol - Highest reactivity in cross-coupling reactions, often leading to higher yields and milder reaction conditions. - Can form strong halogen bonds, potentially leading to increased potency and longer residence time[2].- Higher cost and lower stability compared to other halo-analogs.

Experimental Workflow: A Generalized Approach for Suzuki-Miyaura Coupling

The following workflow illustrates a typical Suzuki-Miyaura cross-coupling reaction, a common method for functionalizing the 5-halo-2-methylpyridin-3-ol core.

Suzuki_Coupling reagent 5-Halo-2-methylpyridin-3-ol reaction Suzuki-Miyaura Coupling reagent->reaction boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction workup Aqueous Workup & Extraction reaction->workup product 5-Aryl-2-methylpyridin-3-ol Kinase Inhibitor Core purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Caption: Generalized workflow for the synthesis of 5-aryl-2-methylpyridin-3-ol derivatives.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a clean, dry flask, combine 5-halo-2-methylpyridin-3-ol (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base, typically potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-methylpyridin-3-ol.

Non-Halogenated Alternatives: Expanding the Chemical Space

While halogens offer predictable reactivity and beneficial interactions, exploring non-halogenated alternatives can lead to novel intellectual property and potentially improved pharmacokinetic profiles by reducing the risk of dehalogenation metabolism.

1. 5-Alkynyl-2-methylpyridin-3-ol Derivatives:

The alkynyl group serves as a versatile functional handle for various transformations, including click chemistry, Sonogashira coupling, and reduction to the corresponding alkyl or alkenyl moieties. This allows for the introduction of a wide range of substituents at a late stage of the synthesis.

2. 5-Cyano-2-methylpyridin-3-ol:

The cyano group can act as a hydrogen bond acceptor and can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization.

3. 5-(Trifluoromethyl)-2-methylpyridin-3-ol:

The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. It can enhance metabolic stability and binding affinity.

4. Fused Ring Systems:

An alternative strategy involves replacing the substituted pyridin-3-ol with a fused heterocyclic system that mimics its key pharmacophoric features. For instance, furo[3,2-b]pyridin-3-ol derivatives have emerged as potent inhibitors of several oncogenic kinases, including Cdc-like kinases (CLKs) and Phosphoinositide 3-kinases (PI3Ks).

Logical Flow of Reagent Selection

Reagent_Selection start Initial Scaffold: 2-methylpyridin-3-ol halogenated Halogenated Reagents (F, Cl, Br, I) start->halogenated non_halogenated Non-Halogenated Reagents (Alkynyl, Cyano, CF3, etc.) start->non_halogenated goal Desired Kinase Inhibitor Profile reactivity Reactivity in Cross-Coupling halogenated->reactivity cost Cost & Availability halogenated->cost non_halogenated->reactivity non_halogenated->cost sar Structure-Activity Relationship (SAR) reactivity->sar cost->sar pk Pharmacokinetic Properties sar->pk pk->goal

Caption: Decision-making flowchart for selecting alternative reagents.

Conclusion and Future Perspectives

The synthesis of kinase inhibitors is a field of continuous innovation. While this compound remains a valuable and reliable building block, a thorough consideration of its halogenated and non-halogenated alternatives is crucial for modern drug discovery campaigns. The choice of reagent should be guided by a multi-faceted analysis that includes synthetic accessibility, cost-effectiveness, and the desired biological and pharmacokinetic profile of the final inhibitor. As our understanding of the nuanced roles of different functional groups in kinase-inhibitor interactions deepens, the strategic selection of these foundational building blocks will continue to be a key determinant of success in developing next-generation targeted therapies.

References

  • Heroven, C., et al. (2018). Halogen-aromatic π-interactions modulate inhibitor residence time. Angewandte Chemie International Edition, 57(24), 7069-7073. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(10), 1253-1264. [Link]

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348. [Link]

  • Chen, Y. C., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Molecules (Basel, Switzerland), 29(12), 2829. [Link]

  • Nencka, R., et al. (2015). A Note of Caution on the Role of Halogen Bonds for Protein Kinase/Inhibitor Recognition Suggested by High- And Low-Salt CK2α Complex Structures. ACS chemical biology, 10(7), 1748–1754. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysis in the Functionalization of 5-Bromo-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-methylpyridin-3-ol

In the landscape of modern drug discovery and materials science, substituted pyridines are foundational scaffolds.[1] Specifically, the this compound moiety represents a versatile building block. Its three distinct functional handles—the nucleophilic hydroxyl group, the sterically accessible methyl group, and the reactive C-Br bond—offer a rich platform for molecular elaboration. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a reliable entry point for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2]

This guide offers a comparative analysis of various palladium catalyst systems for the functionalization of this key intermediate. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the underlying principles that govern catalyst selection and reaction optimization. The insights provided herein are grounded in established mechanistic understanding and data from analogous systems, designed to empower researchers to make informed decisions in their synthetic campaigns.

A Critical Note on the Substrate: The presence of the acidic 3-hydroxyl group on the pyridine ring is a key consideration. This group can interact with the basic reagents required for many cross-coupling reactions. Depending on the chosen reaction and base, this proton source could potentially influence the catalytic cycle or require a protection strategy to ensure optimal outcomes. The protocols and data presented, while based on closely related substrates like 5-bromo-2-methylpyridine, should be viewed as robust starting points for optimization.[2][3]

Part 1: Comparative Analysis of Palladium Catalyst Systems

The success of a cross-coupling reaction hinges on the judicious selection of the palladium source and its associated ligands. The ligand sphere around the palladium center dictates its stability, solubility, and catalytic activity.[4] We will compare three classes of widely used palladium catalysts: a traditional phosphine-ligated catalyst, a ferrocene-based system, and a modern biarylphosphine-ligated precatalyst.

Catalyst Performance Overview

The following table summarizes the expected performance of three representative palladium catalysts in the Suzuki-Miyaura coupling of a bromopyridine substrate with an arylboronic acid. This reaction is a cornerstone of C-C bond formation.[2][3] The data is extrapolated from reactions on analogous 5-bromopyridine systems and serves as a reliable benchmark for comparison.[2]

Catalyst SystemCatalyst TypeTypical Loading (mol%)ConditionsExpected YieldKey Advantages & Considerations
System 1: Pd(PPh₃)₄ Traditional, Air-Sensitive2 - 5%K₃PO₄, 1,4-Dioxane/H₂O, 85-95 °C, 15-24hModerate to GoodWidely available, cost-effective.[5] Requires inert atmosphere; can be sensitive to sterically hindered substrates.[6]
System 2: Pd(dppf)Cl₂ Robust, Air-Stable2 - 5%K₃PO₄, 1,4-Dioxane/H₂O, 85-110 °C, 12-24hGood to ExcellentAir-stable and easy to handle.[7] The dppf ligand enhances catalyst stability and can promote reactions of more challenging substrates.[8]
System 3: XPhos Pd G2 Buchwald Precatalyst1 - 2%K₃PO₄, Toluene/H₂O, 100-110 °C, 1-18hExcellentAir- and moisture-stable precatalyst.[9] Highly active, allowing for lower catalyst loadings, shorter reaction times, and broader substrate scope, including challenging aryl chlorides.[4][10]
Causality Behind Catalyst Performance:
  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classical, pre-formed Pd(0) catalyst. Its utility is broad, but the relatively weak coordination of the triphenylphosphine ligands can lead to catalyst decomposition at high temperatures. It serves as an excellent baseline catalyst for simple couplings.[3][5]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) : This Pd(II) complex is a precatalyst that is reduced in situ to the active Pd(0) species. The key is the dppf ligand. As a bidentate "chelating" ligand, it binds to the palladium center at two points, creating a highly stable complex that resists decomposition. This stability often translates to higher yields and better performance with substrates that are prone to side reactions.[7]

  • Buchwald Precatalysts (e.g., XPhos Pd G2) : These represent the state-of-the-art in palladium catalysis.[9][11] They are designed for stability and efficient generation of the active catalytic species.[4] The bulky, electron-rich biarylphosphine ligands (like XPhos) accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle.[10][12] This high activity allows for reactions to proceed under milder conditions, with lower catalyst loadings, and often with substrates that are unreactive with older catalyst systems.[4][10]

Part 2: Mechanistic Insights & Visualizations

Understanding the catalytic cycle is paramount for troubleshooting and optimizing reactions. Most palladium-catalyzed cross-coupling reactions proceed through a similar sequence of elementary steps: oxidative addition, transmetalation (for Suzuki) or ligand exchange/deprotonation (for Buchwald-Hartwig), and reductive elimination.[12][13]

Generalized Catalytic Cycle for Cross-Coupling

Catalytic_Cycle Generalized Palladium Cross-Coupling Cycle cluster_main pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ R¹-X) trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation / Ligand Exchange (+ R²-M) trans_complex->pd0 product R¹-R² (Coupled Product) trans_complex->product Reductive Elimination center product->pd0 Experimental_Workflow setup 1. Reaction Setup - Dry glassware under vacuum. - Add solid reagents (aryl bromide, coupling partner, base, catalyst). inert 2. Inert Atmosphere - Seal vessel. - Evacuate and backfill with Argon/Nitrogen (3x cycle). setup->inert solvent 3. Solvent/Reagent Addition - Add degassed solvent(s) via syringe. - Add any liquid reagents. inert->solvent reaction 4. Reaction - Heat to specified temperature with vigorous stirring. - Monitor progress by TLC or LC-MS. solvent->reaction workup 5. Work-up - Cool to room temperature. - Quench reaction (e.g., with water or sat. NH₄Cl). - Extract with organic solvent. reaction->workup purify 6. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purify

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 5-Bromo-2-methylpyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, particularly within kinase inhibitor development, the principle of selectivity is paramount. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, representing a significant cause of clinical trial failures.[1] This guide provides an in-depth analysis of cross-reactivity for the 5-Bromo-2-methylpyridin-3-ol scaffold, a chemical moiety with potential applications in kinase inhibition. We will explore the underlying rationale for selectivity profiling, present detailed, field-proven methodologies for assessing cross-reactivity, and offer a framework for interpreting the resulting data. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing safer and more effective therapeutics through rigorous, data-driven science.

The Imperative of Selectivity Profiling in Drug Discovery

The central goal of targeted therapy is to modulate the activity of a specific biological molecule, often a protein kinase, implicated in a disease pathway. However, the inherent structural similarities across protein families, such as the highly conserved ATP-binding pocket of kinases, present a formidable challenge.[2] A small molecule inhibitor designed for one kinase may inadvertently bind to dozens of others, leading to a cascade of unintended biological consequences known as off-target effects.[3]

These off-target interactions are not merely a theoretical concern; they have profound clinical implications. They can be responsible for adverse drug reactions (ADRs), limit the maximum tolerated dose, or even mask the true therapeutic potential of a compound.[1] Conversely, in some cases, a drug's polypharmacology—its ability to engage multiple targets—can be beneficial, contributing to its overall efficacy.[4] Therefore, a comprehensive understanding of a compound's interaction profile across the proteome is not optional but a critical, foundational step in the drug development pipeline.[3]

This guide uses the this compound scaffold as a representative case study. While specific data for this exact scaffold is limited in the public domain, its structural features are analogous to many known kinase inhibitors, making it an excellent model for discussing the principles and practices of cross-reactivity analysis.[5]

A Strategic Framework for Cross-Reactivity Assessment

A robust cross-reactivity analysis is a multi-tiered process that moves from broad, high-throughput screening to more focused, physiologically relevant assays. The goal is to build a comprehensive selectivity profile that informs decision-making at each stage of lead optimization.

Below is a diagram illustrating a typical screening cascade designed to characterize and mitigate off-target effects.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular Validation cluster_3 Decision Point A Primary Target Assay (e.g., HTRF, AlphaLISA) B Large-Panel Kinome Scan (>400 Kinases, Single High Dose) A->B Initial Hit C IC50 Determination (On-Target and Key Off-Targets) B->C Identify Off-Targets D Selectivity Score Calculation (e.g., S-Score, Gini Coefficient) C->D Quantify Selectivity E Cellular Target Engagement (e.g., CETSA, NanoBRET) D->E Validate in Cellular Context F Phenotypic & Pathway Assays (e.g., Cell Viability, Western Blot) E->F Confirm Functional Effect G Advance, Optimize, or Terminate? F->G Comprehensive Data Package G A Cells Treated with Vehicle or Inhibitor B Heat Challenge (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Collect Soluble Fraction (Supernatant) C->D E Quantify Protein (e.g., Western Blot, MS) D->E F Plot Melt Curve (% Soluble vs. Temp) E->F G Determine Thermal Shift (ΔTm) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA Melt Curve

  • Objective: To determine if a compound engages a specific target protein in intact cells.

  • Rationale: This protocol establishes direct evidence of target binding in a physiological context, validating in vitro findings.

  • Cell Culture and Treatment: Culture cells expressing the target of interest to ~80% confluency. Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Harvest and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes for each temperature point. Using a thermal cycler, heat the tubes across a temperature range (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C. [6]3. Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. [7]Normalize all samples to the same total protein concentration. Analyze the amount of the specific target protein in each sample using Western Blot or mass spectrometry.

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensities to the lowest temperature point (considered 100% soluble protein). Plot the normalized intensity versus temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tₘ). The difference in Tₘ between the vehicle- and compound-treated samples (ΔTₘ) is the thermal shift, a direct indicator of target engagement. [6]

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the data interpretation process, let's consider three hypothetical derivatives of the this compound scaffold (Derivatives A, B, and C) screened against a panel of kinases.

Table 1: Comparative Kinase Inhibition Profile (IC₅₀ values in nM)

Kinase TargetDerivative A (nM)Derivative B (nM)Derivative C (nM)Kinase Family
TargetKinase 1 15 25 12 Primary Target
OffTargetKinase A851,500250Tyrosine Kinase
OffTargetKinase B2,500>10,000>10,000Ser/Thr Kinase
OffTargetKinase C1208,000350Tyrosine Kinase
OffTargetKinase D>10,000>10,000950Ser/Thr Kinase

Data Interpretation and Selectivity Scoring

A simple way to quantify selectivity is the Selectivity Score (S-score) . [8]The S(1µM) score, for example, is the number of kinases inhibited below a 1 µM threshold divided by the total number of kinases tested. A lower score indicates higher selectivity. [8]

  • Derivative A: Shows high potency on the primary target but also significant activity against OffTargetKinase A and C. This suggests a less selective profile.

  • Derivative B: While slightly less potent on the primary target than A or C, it demonstrates vastly superior selectivity. Its IC₅₀ values for all tested off-targets are in the micromolar range, indicating a much lower likelihood of off-target effects at therapeutic concentrations.

  • Derivative C: Shows the highest on-target potency but has several off-targets in the sub-micromolar range, similar to Derivative A.

Conclusion: Based on this data, Derivative B would be prioritized for further development. Its selectivity profile suggests a wider therapeutic window and a lower risk of toxicity. Medicinal chemistry efforts could then focus on improving its on-target potency while maintaining its excellent selectivity. This process of structure-activity relationship (SAR) and structure-selectivity relationship (SSR) is fundamental to modern drug design. [9]

Conclusion and Future Directions

The cross-reactivity analysis of small molecule inhibitors is a cornerstone of safe and effective drug development. As demonstrated with the hypothetical this compound derivatives, a systematic approach combining broad in vitro screening with cellular validation is essential for building a comprehensive selectivity profile. Methodologies like large-panel kinome scans and Cellular Thermal Shift Assays provide critical, actionable data that guide medicinal chemistry efforts and de-risk clinical progression. [1][10]By embracing these principles of rigorous scientific validation, researchers can better navigate the complexities of drug-target interactions and ultimately deliver therapeutics with improved safety and efficacy.

References

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  • Huang, H., & Chen, Y. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(12), 1939-1946. [Link]

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  • Akter, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 197. [Link]

  • ResearchGate. (n.d.). (PDF) A quantitative analysis of kinase inhibitor selectivity. Retrieved January 11, 2026, from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Worm, M., et al. (2020). Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group. Allergologie select, 4, 1-38. [Link]

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Sources

A Comparative Guide to the Definitive Structural Confirmation of 5-Bromo-2-methylpyridin-3-ol Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical synthesis and analysis. Positional isomers of substituted heterocycles, such as pyridines, often exhibit nearly identical one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra, yet possess vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of analytical strategies, demonstrating the indispensable power of two-dimensional (2D) NMR spectroscopy for the unambiguous structural elucidation of 5-Bromo-2-methylpyridin-3-ol, a common intermediate in medicinal chemistry. We will explore the limitations of 1D NMR and provide a detailed, data-supported workflow using 2D correlation experiments (COSY, HSQC, and HMBC) to definitively distinguish the target molecule from its potential isomers.

The Analytical Challenge: Ambiguity of Positional Isomerism

The synthesis of this compound can potentially yield several positional isomers, with the most probable alternatives being the 4-bromo and 6-bromo analogues.

Structure IUPAC Name Key Differentiating Feature
this compoundThis compound (Target) Two adjacent aromatic protons (H4, H6).
4-Bromo-2-methylpyridin-3-ol4-Bromo-2-methylpyridin-3-ol (Isomer A) Two non-adjacent aromatic protons (H5, H6).
6-Bromo-2-methylpyridin-3-ol6-Bromo-2-methylpyridin-3-ol (Isomer B) Two adjacent aromatic protons (H4, H5).

Note: Images for isomers are illustrative representations.

While 1D ¹H NMR can confirm the presence of two aromatic protons and a methyl group for all three compounds, the subtle differences in chemical shifts and coupling constants may not be sufficient for a conclusive assignment. For instance, the magnitude of the proton-proton coupling constant (J-coupling) can help, but overlap or complex splitting patterns can introduce ambiguity.[1][2] This is where 2D NMR becomes the definitive tool.

The 2D NMR Solution: A Multi-Correlational Approach

2D NMR experiments provide a roadmap of the molecule's covalent framework by revealing through-bond correlations between nuclei.[3][4][5] Our strategy employs a suite of three experiments, each providing a unique and essential piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This allows for the mapping of proton spin systems.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This is the most sensitive method for assigning carbon signals.[6][7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). This experiment is crucial for connecting different spin systems and positioning quaternary (non-protonated) carbons and substituents.[7][9]

G cluster_0 1D NMR Data cluster_1 2D NMR Correlation Experiments 1H_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) 1H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Signals) 13C_NMR->HSQC 13C_NMR->HMBC Structure Unambiguous Structure COSY->Structure Maps Proton Spin Systems HSQC->Structure Assigns Protons to Carbons HMBC->Structure Connects Fragments & Positions Substituents

Workflow for 2D NMR-based structural elucidation.

Experimental Protocol

A self-validating protocol is essential for trustworthy results. The following steps outline a standard procedure for data acquisition.

1. Sample Preparation:

  • Dissolve ~15-20 mg of the synthesized this compound product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a 400 MHz or higher field NMR spectrometer.

  • Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard 1D proton spectrum to check sample concentration and shimming quality.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum (e.g., using a zgpg30 pulse program).[10]

  • gCOSY (gradient-selected COSY): Acquire with a spectral width covering all proton signals. Typically, 2-4 scans per increment are sufficient.

  • gHSQC (gradient-selected HSQC): Use an edited HSQC sequence (e.g., hsqcedetgpsisp2.3) to differentiate CH/CH₃ signals (positive phase) from CH₂ signals (negative phase). Set the one-bond coupling constant (¹JCH) to an average value of 145-150 Hz.[1]

  • gHMBC (gradient-selected HMBC): Acquire using a pulse program optimized for long-range couplings (e.g., hmbcgplpndqf). Set the long-range coupling delay to optimize for J-couplings of 8-10 Hz to clearly observe ²JCH and ³JCH correlations.[1]

Data Analysis: A Case Study in Differentiation

Let's analyze the expected NMR data for the correct product, This compound , and compare it with the expected correlations for a key isomer, 6-Bromo-2-methylpyridin-3-ol .

Predicted ¹H and ¹³C NMR Data for this compound

The following table presents predicted chemical shifts based on substituent effects on the pyridine ring. Actual experimental values may vary slightly.

Position Atom Predicted ¹H δ (ppm) Multiplicity Predicted ¹³C δ (ppm)
1N---
2C--~150
3C--~155
4H/C~7.30d~125
5C--~110
6H/C~8.10d~145
7 (CH₃)H/C~2.40s~20
- (OH)H~9.50br s-
Step 1: COSY Analysis

The COSY spectrum will show a cross-peak between the two aromatic protons at ~7.30 ppm and ~8.10 ppm, confirming they are part of the same spin system and likely adjacent or meta-coupled. This is expected for all three isomers and thus is not a definitive differentiator on its own.

Step 2: HSQC Analysis

The HSQC spectrum provides direct, one-bond correlations, allowing for the confident assignment of protonated carbons:

  • The proton at ~7.30 ppm correlates to the carbon at ~125 ppm (C4).

  • The proton at ~8.10 ppm correlates to the carbon at ~145 ppm (C6).

  • The proton signal at ~2.40 ppm correlates to the carbon at ~20 ppm (C7).

Step 3: HMBC Analysis - The Decisive Correlations

The HMBC spectrum provides the crucial long-range connectivity information needed to place the substituents and finalize the structure. The presence or absence of specific cross-peaks is the "smoking gun" that differentiates the isomers.

Key Expected HMBC Correlations for this compound:

Proton (Position) Correlates to Carbon (Position) J-Coupling Significance
H4 (~7.30 ppm)C2, C6, C5 ³J, ²J, ²JConfirms H4 is adjacent to C5 and C3 (via C2).
H6 (~8.10 ppm)C2, C4, C5 ³J, ²J, ²JConfirms H6 is adjacent to C5 and the nitrogen (via C2).
CH₃ (H7) (~2.40 ppm)C2, C3 ²J, ³JCrucially places the methyl group at position 2.

The following diagrams visualize the key differentiating HMBC correlations.

Key HMBC correlations for the target molecule.
Comparative Analysis: Ruling Out Isomer B (6-Bromo-2-methylpyridin-3-ol)

Now, let's consider the expected HMBC correlations for the 6-bromo isomer. The key difference lies in the correlations from the aromatic protons.

Expected differentiating HMBC correlations for an isomer.

Summary of Differentiating Factors

The following table provides a clear comparison of the diagnostic NMR features that allow for unambiguous differentiation.

NMR Feature This compound (Target) 4-Bromo-2-methylpyridin-3-ol (Isomer A) 6-Bromo-2-methylpyridin-3-ol (Isomer B)
¹H-¹H Coupling One ³J or ⁴J coupling between H4 & H6.One ⁵J (para) coupling between H5 & H6 (very small or zero).One ³J (ortho) coupling between H4 & H5.
Key HMBC from CH₃ (H7) Correlations to C2 and C3.Correlations to C2 and C3.Correlations to C2 and C3.
Key HMBC from H4 Correlations to C2, C5, C6.N/A (No H4).Correlations to C2, C5, C6.
Key HMBC from H6 Correlations to C2, C4, C5.Correlations to C2, C5.N/A (No H6).
"Smoking Gun" Correlation H4 shows a ³J correlation to C2. H6 shows a ³J correlation to C5. H5 shows a ³J correlation to C3.

Conclusion

While 1D NMR spectroscopy is a fundamental tool for routine analysis, it falls short when faced with the challenge of positional isomerism in complex molecules like substituted pyridines. As demonstrated, a comprehensive 2D NMR approach (COSY, HSQC, and HMBC) provides an irrefutable, multi-dimensional view of the molecular architecture. The long-range correlations observed in the HMBC spectrum, in particular, serve as the ultimate arbiter, allowing for the confident and unambiguous structural confirmation of this compound. This rigorous, data-driven methodology is indispensable for ensuring the chemical integrity of compounds advancing through the research and development pipeline.

References

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A Comparative Guide to the Biological Activity of 5-Bromo-2-methylpyridin-3-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs and biologically active molecules.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure for drug design. Within this class, pyridin-3-ol derivatives are of particular interest due to the biological relevance of the hydroxyl group, which can act as a crucial hydrogen bond donor or acceptor in interactions with protein targets.

This guide focuses on 5-Bromo-2-methylpyridin-3-ol , a specific derivative featuring a bromine atom at the 5-position and a methyl group at the 2-position. These substitutions are not trivial; they significantly modulate the molecule's steric and electronic profile. The bromine atom, a large and electronegative halogen, can enhance binding affinity through halogen bonding, increase lipophilicity, and serve as a synthetic handle for further diversification.[3][4] The methyl group can likewise influence polarity and molecular recognition.[1]

This document provides a comprehensive comparison of the biological activities of this compound and its structural analogs. We will delve into their antimicrobial, anticancer, and enzyme inhibitory properties, supported by quantitative experimental data, detailed protocols, and a thorough analysis of their structure-activity relationships (SAR).

Comparative Analysis of Biological Activities

The introduction of specific functional groups onto the pyridin-3-ol core gives rise to a diverse spectrum of biological activities. The following sections compare the performance of various analogs across key therapeutic areas.

Antimicrobial Activity

Pyridinium compounds and their derivatives have long been investigated for their ability to combat microbial growth.[5] The presence and position of a bromine atom, combined with other substitutions, critically influence this activity.

A key study on alkyl pyridinol compounds revealed that a brominated analog, EA-02-009 , was highly effective at inhibiting the growth of various Staphylococcus aureus (S. aureus) strains, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 1 µg/mL.[3] This demonstrates the potent effect of bromine on antimicrobial efficacy. The study also highlighted that the position of the nitrogen within the ring impacts activity, with the meta orientation (as in pyridin-3-ols) providing a good balance of stability and activity compared to ortho or para analogs.[3] The mechanism of action for such compounds is often attributed to the perturbation of bacterial membranes.[6] Furthermore, resistance in some MRSA strains may be linked to efflux pumps, suggesting potential for combination therapies with efflux pump inhibitors.[6]

Table 1: Comparative Antimicrobial Activity (MIC) of Pyridinol Analogs

Compound ID Key Structural Features MIC vs. S. aureus (µg/mL) MIC vs. MRSA (µg/mL) Reference
EA-02-009 Brominated Pyridinol 0.5 - 1 0.5 - 1 (except USA300LAC at 32) [3]
JC-01-072 Non-brominated, meta-N 4 - 8 4 - 8 [3]
JC-01-074 Non-brominated, ortho-N 16 16 [3]

| EA-02-011 | Non-brominated, para-N | 32 | 32 |[3] |

Anticancer and Antiproliferative Activity

The pyridine scaffold is a prolific source of anticancer agents.[1] The 5-bromo-substituted pyridine core, in particular, is a key component of several potent antitumor compounds. A series of novel 5-bromo-7-azaindolin-2-one derivatives , which are structurally related to our core molecule, exhibited broad-spectrum antitumor potency that was significantly greater than the approved drug Sunitinib against liver (HepG2), lung (A549), and ovarian (Skov-3) cancer cell lines.[7] For instance, the most active compound, 23p , showed IC₅₀ values between 2.357–3.012 μM, while Sunitinib's values were in the 31.594–49.036 μM range.[7]

Similarly, derivatives of 1-benzyl-5-bromoindolin-2-one have been developed as potent anticancer agents targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis.[8] Compound 7d from this series showed an IC₅₀ of 2.93 µM against the MCF-7 breast cancer cell line and a VEGFR-2 inhibition IC₅₀ of 0.503 µM.[8] This highlights a common mechanism for bromo-substituted heterocyclic compounds: the inhibition of critical kinase signaling pathways that drive tumor growth.[4]

Table 2: Comparative Anticancer Activity (IC₅₀) of 5-Bromo-Pyridine Analogs

Compound ID Target Cell Line IC₅₀ (µM) Comparison Drug Comparison IC₅₀ (µM) Reference
23p (azaindolinone) HepG2 (Liver) 2.357 Sunitinib 31.594 [7]
23p (azaindolinone) A549 (Lung) 2.614 Sunitinib 34.362 [7]
23p (azaindolinone) Skov-3 (Ovarian) 3.012 Sunitinib 49.036 [7]
7d (indolinone) MCF-7 (Breast) 2.93 Doxorubicin Not Reported [8]

| 7c (indolinone) | MCF-7 (Breast) | 7.17 | Doxorubicin | Not Reported |[8] |

Enzyme Inhibition

The versatility of the substituted pyridine scaffold extends to the potent and selective inhibition of various enzyme classes.

1. Kinase Inhibition: Analogs such as 2-Amino-5-bromo-4-methylpyridine are critical intermediates in the synthesis of kinase inhibitors.[9][10] The aminopyridine core is adept at interacting with the hinge region of the kinase ATP-binding site, effectively blocking enzyme function.[10] This has been successfully applied to develop inhibitors for targets like Polo-like kinase 4 (PLK4), a regulator of cell division, and p38 MAP kinase, which is involved in inflammatory responses.[9][10] The bromine atom in these scaffolds provides a vector for synthetic elaboration to improve potency and selectivity.

2. Carbonic Anhydrase Inhibition: Derivatives of pyridine-3-sulfonamide have been explored as inhibitors of human carbonic anhydrase (hCA) isoforms, which are implicated in diseases like glaucoma and cancer. Structure-activity studies show that modifications to the pyridine ring directly influence inhibitory activity and selectivity. For example, analogs with aliphatic lipophilic substituents showed high activity against hCA II, whereas their activity was significantly reduced against the tumor-associated isoform hCA IX.[11] This demonstrates that even subtle structural changes to the pyridine core can tune the biological activity for specific targets.

3. Inducible Nitric Oxide Synthase (iNOS) Inhibition: Overexpression of iNOS contributes to various inflammatory conditions. Analogs of 2-amino-4-methylpyridine have been systematically evaluated as iNOS inhibitors.[12] A comparative study revealed that the nature of the substituent at the 6-position of the pyridine ring significantly alters inhibitory potency, with IC₅₀ values ranging from 9 nM to 28 nM depending on the group.[12] This underscores the modular nature of the pyridine scaffold, allowing for fine-tuning of biological activity.

Table 3: Comparative iNOS Inhibition by 2-Amino-4-methylpyridine Analogs

Compound Number 6-Substituent iNOS IC₅₀ (nM) Reference
1 -H 28 [12]
2 -CH(CH₃)₂ 11 [12]
4 -CH₂CH₂F 9 [12]
5 -CH₂CHF₂ 18 [12]

| 6 | -CH₂CF₃ | 20 |[12] |

Structure-Activity Relationship (SAR) and Mechanistic Insights

The collective data allows for the formulation of key SAR principles for this class of compounds.

  • The Role of Bromine: The presence of a bromine atom at the 5-position consistently correlates with enhanced biological activity, particularly in antimicrobial and anticancer contexts.[3][7] This can be attributed to its ability to form halogen bonds, increase cell membrane permeability, and serve as a reactive site for creating more complex analogs via cross-coupling reactions.[13]

  • The Importance of the Pyridin-3-ol Core: The meta-position of the nitrogen relative to the hydroxyl group appears optimal for antimicrobial activity, likely by conferring greater stability while preserving the crucial hydrogen-bonding capability of the -OH group.[3]

  • Influence of Substituents: The type and position of other substituents are critical for tuning activity and selectivity. Lipophilic alkyl chains can enhance antimicrobial activity, while specific substitutions on attached phenyl rings can dramatically improve anticancer potency or modulate enzyme inhibition profiles.[5][8][11]

cluster_0 Kinase Inhibition Mechanism ATP ATP Kinase Kinase Active Site (ATP-Binding Pocket) ATP->Kinase Binds Phosphorylation Substrate Phosphorylation (Blocked) Kinase->Phosphorylation Inhibitor Pyridinol Analog (e.g., this compound derivative) Inhibitor->Kinase Competitively Binds

Caption: Competitive inhibition of a kinase by a pyridinol analog.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for key biological assays described in this guide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and is used to assess antimicrobial activity.

Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

  • Test compounds (this compound analogs)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution in MHB across the wells of a 96-well plate to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm.

Protocol 2: MTT Assay for Anticancer Activity

This colorimetric assay assesses the effect of compounds on cell viability and proliferation.

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in the CO₂ incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

cluster_workflow General Synthetic Workflow for Analog Generation Start 5-Bromo-2-methylpyridin-3-amine or similar starting material Coupling Palladium-Catalyzed Suzuki Cross-Coupling Start->Coupling Library Diverse Library of Biologically Active Analogs Coupling->Library Reagents Arylboronic Acids (R-B(OH)₂) Reagents->Coupling Screening Biological Screening (Antimicrobial, Anticancer, etc.) Library->Screening

Caption: A typical workflow for generating diverse analogs from a bromo-pyridine intermediate.

Conclusion

This guide establishes that this compound and its analogs represent a highly versatile and promising class of compounds for therapeutic development. The strategic placement of the bromine atom, methyl group, and hydroxyl group on the pyridine scaffold creates a molecule primed for potent biological activity. Through systematic comparison, we have demonstrated that subtle modifications to this core structure can yield analogs with significant and often highly specific antimicrobial, anticancer, and enzyme-inhibitory properties. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of these valuable molecules. The clear structure-activity relationships emerging from these studies will undoubtedly guide the rational design of next-generation inhibitors targeting a wide array of human diseases.

References

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (n.d.). MDPI. [Link]

  • Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria. (2005). PubMed. [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PMC. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Structure-activity relationships of selected pyridines. III. Log Kow analysis. (1987). PubMed. [Link]

  • Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. (2015). ResearchGate. [Link]

  • 5-Bromo-2-methylpyridin-3-amine. (n.d.). PubChem. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016). PMC. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2022). NIH. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Semantic Scholar. [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). PMC. [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2022). MDPI. [Link]

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A Senior Application Scientist’s Guide to the Purity Analysis of 5-Bromo-2-methylpyridin-3-ol from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Imperative: Why Purity in Starting Materials is Non-Negotiable

This guide eschews a single-method approach, instead advocating for an orthogonal system of analysis where High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS) are used in concert. This strategy ensures a comprehensive profile of the material, covering quantitative purity, structural identity, and molecular weight verification.

The Analytical Workflow: A Self-Validating System

Our approach is designed as a self-validating workflow. HPLC provides high-resolution separation and quantification of the main component versus impurities. ¹H NMR confirms the molecular structure and can identify and quantify impurities, especially isomers that might co-elute in chromatography.[5] Finally, Mass Spectrometry provides definitive molecular weight confirmation and offers clues to the identity of unknown impurities. The convergence of data from these three independent techniques provides the highest degree of confidence in the material's quality.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Execution cluster_2 Data Analysis & Reporting A Receive Samples (Supplier A, B, C) B Log Samples & Visually Inspect A->B C Prepare Stock Solutions (e.g., 1 mg/mL in Diluent) B->C D HPLC-UV Analysis (Quantitative Purity) C->D E ¹H NMR Spectroscopy (Structural Identity & Impurities) C->E F LC-MS Analysis (Molecular Weight Verification) C->F G Integrate & Compare Data (HPLC Purity %, NMR Integrity, MS Match) D->G E->G F->G H Characterize Impurities G->H I Generate Final Purity Report & Supplier Recommendation H->I

Caption: Experimental workflow for the multi-technique purity assessment of 5-Bromo-2-methylpyridin-3-ol.

Experimental Protocols: The Causality Behind the Method

Herein, we detail the step-by-step protocols. The parameters chosen are not arbitrary; they are grounded in the physicochemical properties of substituted pyridines and best practices for pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Rationale: Reversed-phase HPLC is the gold standard for purity determination due to its high resolving power and sensitivity.[6] We use a C18 column, which is effective for separating aromatic compounds like our target molecule.[6] The addition of formic acid to the mobile phase is critical; it protonates the pyridine nitrogen, ensuring a consistent charge state and leading to sharp, symmetrical peaks.[7] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.

Protocol:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (determined via UV scan, typical for pyridine derivatives).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks detected.

¹H NMR Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy is unparalleled for providing detailed structural information.[5] It serves to definitively confirm the identity of the main component and, crucially, to detect and characterize structurally similar impurities (e.g., isomers) that may be difficult to resolve by HPLC alone.[8] We use DMSO-d₆ as the solvent due to its excellent solubilizing power and the position of its residual peak, which typically does not interfere with analyte signals.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16 (increase for samples with low signal-to-noise).

    • Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration).

    • Spectral Width: -2 to 12 ppm.

  • Data Analysis:

    • Calibrate the spectrum to the residual DMSO peak (δ ~2.50 ppm).

    • Assign all proton signals and confirm that chemical shifts and coupling constants match the expected structure of this compound.

    • Carefully inspect the baseline for any minor peaks. Integrate these impurity signals relative to a well-resolved signal of the main compound to estimate their concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification

Rationale: MS analysis provides an exact molecular weight, offering definitive proof of identity. For this compound, this technique is particularly powerful due to the characteristic isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[9][10] This results in two molecular ion peaks ([M+H]⁺ and [M+H+2]⁺) of almost equal intensity, separated by 2 m/z units, providing an unmistakable fingerprint for the presence of a single bromine atom in the molecule.[11]

Protocol:

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Method: Utilize the same HPLC method as described in section 3.1 to ensure correlation of peaks.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 300 °C.

  • Data Analysis:

    • Extract the mass spectrum for the main HPLC peak.

    • Confirm the presence of the [M+H]⁺ ion at m/z ~188 and the [M+H+2]⁺ ion at m/z ~190 with an intensity ratio of approximately 1:1.

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of this workflow, we present hypothetical data from the analysis of this compound from three different suppliers.

Table 1: Purity Comparison of this compound

Parameter Supplier A Supplier B Supplier C
Lot Number A-001 B-001 C-001
Appearance White Crystalline Solid Off-White Powder White Crystalline Solid
HPLC Purity (%) 99.6% 98.1% 99.2%
Major Impurity (HPLC) 0.25% at RRT 1.15 1.20% at RRT 0.85 0.55% at RRT 1.15
¹H NMR Conforms to structure. Trace unidentifiable signals (<0.1%). Conforms to structure. Signals consistent with 2-methylpyridin-3-ol (~1%) observed. Conforms to structure. Signals consistent with major HPLC impurity observed.
LC-MS [M+H]⁺ m/z 188/190 (1:1 ratio) m/z 188/190 (1:1 ratio) m/z 188/190 (1:1 ratio)

| Impurity MS ID | m/z 266/268/270 (dibrominated species) | m/z 110 (de-brominated starting material) | m/z 266/268/270 (dibrominated species) |

Interpretation of Results:

  • Supplier A: This material demonstrates the highest purity by HPLC. The major impurity, confirmed by MS, is a dibrominated species. While present at a low level (0.25%), the reactivity of this impurity should be considered for the intended downstream chemistry.

  • Supplier B: This sample shows lower HPLC purity. Critically, the combined NMR and MS data identify the major impurity as the de-brominated starting material, 2-methylpyridin-3-ol. At 1.2%, this impurity could significantly impact reaction yields and introduce difficult-to-separate by-products in subsequent steps.

  • Supplier C: While having high purity, this sample contains a higher level of the same dibrominated impurity found in Supplier A's material. For applications sensitive to over-bromination, this might be problematic.

This multi-technique approach provides the robust, actionable data required to confidently select a supplier, ensuring the quality and consistency essential for successful research and development.

References

  • BenchChem. (2025).
  • Apollo Scientific. (n.d.).
  • Chemistry LibreTexts. (2020). 16.
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  • Techmate. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Chemistry LibreTexts. (2023).
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Pharmaceutical Technology. (2021). How Pure is Pure? Understanding Reagent Purity Grades.
  • GSP Chem. (2024). Role of Analytical Reagents in Pharmaceutical Development.
  • Triest Lab. (2025). The Role of High-Purity Reagents in Scientific Research.
  • National Institutes of Health (NIH). (n.d.).
  • BenchChem. (2025). Technical Support Center: Analysis of 5-Bromo-2-methylpyridine and its Impurities by HPLC.
  • Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling.
  • University of Manchester Research Explorer. (2016). New NMR Tools for Impurity Analysis.

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Navigating Uncharted Territory: A Comparative Guide to the Therapeutic Potential of 5-Bromo-2-methylpyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on the Current Research Landscape: In the quest for novel therapeutic agents, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for the development of compounds with a wide array of biological activities.[1] This guide focuses on the therapeutic potential of derivatives of 5-Bromo-2-methylpyridin-3-ol. However, a comprehensive review of the current scientific literature reveals a notable scarcity of specific efficacy data for this particular scaffold.

As a Senior Application Scientist, it is crucial to acknowledge such gaps and navigate them with scientific rigor. Therefore, this guide will leverage the available research on a closely related and more extensively studied structural analog: 5-Bromo-2-methylpyridin-3-amine . By examining the biological targets and efficacy of derivatives from this amine analog, we can infer the potential of the this compound scaffold and provide a scientifically grounded framework for future research and development in this promising area. The structural similarity between these two compounds, differing only by a hydroxyl versus an amino group at the 3-position, provides a strong rationale for this comparative approach.

The 5-Bromo-2-methylpyridine Scaffold: A Platform for Therapeutic Innovation

The 5-Bromo-2-methylpyridine core is a valuable starting point for the synthesis of novel therapeutic agents. The bromine atom at the 5-position is particularly advantageous, as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR). The methyl group at the 2-position can influence the compound's steric and electronic properties, which can in turn affect its binding to biological targets.

Biological Targets and Efficacy of 5-Bromo-2-methylpyridin-3-amine Derivatives

Research into the derivatives of 5-Bromo-2-methylpyridin-3-amine has revealed promising activity against several key biological targets implicated in a range of diseases, most notably in oncology and infectious diseases.

Kinase Inhibition: A Promising Avenue for Anticancer Therapeutics

One of the key signaling pathways often targeted by aminopyridine-based inhibitors is the p38 MAP kinase pathway.[3] This pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4]

p38_MAP_Kinase_Pathway cluster_activation Upstream Activation cluster_downstream Downstream Effects Stress Cellular Stress / Cytokines TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Inflammation Inflammation (e.g., TNF-α, IL-1β) MK2->Inflammation Inhibitor Potential Site of Inhibition by Pyridine Derivatives Inhibitor->p38

Caption: Simplified p38 MAP kinase signaling pathway and a potential point of inhibition.

Anticancer Activity

Derivatives of the broader pyridine family have demonstrated significant potential as anticancer agents.[5] For instance, novel 5-bromo-7-azaindolin-2-one derivatives, which share a brominated heterocyclic core, have been synthesized and evaluated for their in vitro activity against selected cancer cell lines.[6] One of the most active compounds from this series, 23p , was found to be significantly more potent than the approved drug Sunitinib against HepG2 (liver cancer), A549 (lung cancer), and Skov-3 (ovarian cancer) cell lines.[6]

CompoundHepG2 IC50 (µM)A549 IC50 (µM)Skov-3 IC50 (µM)Source
23p 2.3572.8913.012[6]
Sunitinib 31.59433.72149.036[6]

Table 1: In vitro anticancer activity of a representative 5-bromo-7-azaindolin-2-one derivative (23p) compared to Sunitinib.

Antibacterial and Biofilm Inhibition Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Pyridine derivatives have been explored for their antibacterial properties.[7] A study on derivatives of 5-bromo-2-methylpyridin-3-amine investigated their ability to inhibit the formation of biofilms by Escherichia coli.[2] Biofilms are communities of bacteria that are notoriously difficult to treat with conventional antibiotics.[2]

In this study, compound 4f was identified as the most potent inhibitor of E. coli biofilm formation, with an inhibition value of 91.95%.[2]

CompoundBiofilm Inhibition (%)Source
4f 91.95[2]
4a 87.36[2]
4g 87.09[2]
2d 86.48[2]
2c 84.30[2]

Table 2: Biofilm inhibition activity of selected 5-aryl-2-methylpyridin-3-amine derivatives against E. coli.

Experimental Protocols

The evaluation of the biological activity of these compounds relies on a suite of well-established experimental protocols. The following provides a detailed, step-by-step methodology for key assays.

General Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start 5-Bromo-2-methylpyridin-3-amine Coupling Suzuki Cross-Coupling (with Arylboronic Acids) Start->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Library of Derivatives Characterization->Library Anticancer Anticancer Screening (MTT Assay) Library->Anticancer Antibacterial Antibacterial Screening (MIC, Biofilm Assay) Library->Antibacterial Kinase Kinase Inhibition Assay Library->Kinase Data Data Analysis (IC50, % Inhibition) Anticancer->Data Antibacterial->Data Kinase->Data

Caption: A general workflow for the synthesis and biological evaluation of pyridine derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5]

  • Cell Seeding: Seed human cancer cell lines (e.g., HepG2, A549) in 96-well plates at a density of 5 x 10³ cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 2: Biofilm Inhibition Assay

This protocol assesses the ability of compounds to prevent the formation of bacterial biofilms.[2]

  • Bacterial Culture Preparation: Grow a bacterial culture (e.g., E. coli) overnight in a suitable broth medium.

  • Compound and Culture Addition: In a 96-well plate, add the test compounds at various concentrations. Then, add the diluted bacterial culture to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully remove the medium and wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Second Wash and Solubilization: Wash the wells again with PBS to remove excess stain. Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm.

  • Absorbance Measurement: Measure the absorbance at 595 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each compound concentration relative to the positive control.

Future Directions and Conclusion

While the direct biological efficacy data for this compound derivatives is currently limited, the extensive research on the structurally analogous 5-Bromo-2-methylpyridin-3-amine derivatives provides a compelling rationale for their investigation. The demonstrated potential of the aminopyridine scaffold in kinase inhibition, anticancer, and antibacterial applications strongly suggests that the corresponding pyridin-3-ol derivatives could exhibit similar, and potentially novel, biological activities.

Future research should focus on the following:

  • Synthesis of a diverse library of this compound derivatives: Utilizing the versatile bromine handle for Suzuki and other cross-coupling reactions to introduce a wide range of substituents.

  • Screening against a broad panel of biological targets: Including a variety of kinases, cancer cell lines, and bacterial and fungal strains.

  • Comparative studies: Directly comparing the efficacy and selectivity of the pyridin-3-ol derivatives with their pyridin-3-amine counterparts to elucidate the impact of the hydroxyl versus amino group on biological activity.

References

  • An In-depth Technical Guide to 5-Bromo-2-methylpyridin-3-amine and Its Derivatives in Research and Development. Benchchem.

  • Scale-Up Synthesis of 5-Bromo-2-methylpyridin-3-amine: An Application Note and Protocol. Benchchem.

  • 5-Bromo-2-methylpyridine synthesis. ChemicalBook.

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. CoLab.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

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  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar.

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  • Method for preparing 5-bromo-2-methylpyridine. Google Patents.

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  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.

  • Effect of selected silyl groups on the anticancer activity of 3,4-dibromo-5-hydroxy-furan-2(5H). Nature.com.

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules.

  • What are the applications of 5-Bromo-2-methylpyridine? Blog.

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  • 5-Bromo-2-methylpyridine >=99.0% (HPLC). Sigma-Aldrich.

  • Design, synthesis, anticancer evaluation, and molecular modelling studies of novel tolmetin derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Benchchem.

  • Synthesis, Docking and Biological Evaluation of Some Novel 5-bromo-2-(5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione Derivatives Targeting ATP-binding Site of Topoisomerase II. ResearchGate.

  • Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

  • 5-Bromo-3-methylpyridin-2-ol. Cyman Chemical.

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences.

  • 5-Bromo-2-methylpyridin-3-amine. PubChem.

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A Researcher's Guide to 5-Bromo-2-methylpyridin-3-ol: A Cost-Benefit Analysis in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency, cost, and the ultimate success of a research program. Substituted pyridinols are privileged scaffolds, appearing in a vast array of biologically active molecules. Among these, 5-Bromo-2-methylpyridin-3-ol stands out as a versatile intermediate, offering a handle for diversification through a variety of cross-coupling reactions. This guide provides an in-depth cost-benefit analysis of utilizing this compound in synthesis, objectively comparing its performance against its chloro- and iodo-analogs and exploring alternative synthetic strategies.

The Economic Equation: A Comparative Cost Analysis

The initial procurement cost of a starting material is a primary consideration, especially for scale-up and process development. A market analysis of this compound and its halogenated counterparts reveals a clear cost hierarchy, directly linked to the reactivity of the carbon-halogen bond.

CompoundTypical Price (USD/gram)Key Considerations
5-Chloro-2-methylpyridin-3-ol $Most economical option, but often requires more forcing reaction conditions (higher temperatures, stronger bases, more sophisticated catalysts).[1][2]
This compound $$A balance of reactivity and cost, offering a good compromise for many applications.[3]
5-Iodo-2-methylpyridin-3-ol $$$Highest reactivity, allowing for milder reaction conditions, but at a significantly higher cost.[4]

Note: Prices are subject to variation based on supplier, purity, and quantity. The price indications are relative.

This cost structure necessitates a careful consideration of the overall project goals. For early-stage discovery where rapid access to diverse analogs is paramount, the higher reactivity of the bromo- or iodo-derivatives may justify the increased cost by saving time and resources on reaction optimization. Conversely, for late-stage development and large-scale synthesis, the economic advantage of the chloro-analog may outweigh the challenges associated with its lower reactivity.

Performance in Key Cross-Coupling Reactions: A Head-to-Head Comparison

The primary utility of this compound lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. The choice of the halogen atom directly impacts the ease of the oxidative addition step, which is often rate-determining. The general order of reactivity is I > Br > Cl, a trend that is inversely correlated with the carbon-halogen bond dissociation energy.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. The enhanced reactivity of the C-Br bond in this compound allows for milder conditions and often higher yields compared to its chloro-analog.

HalopyridinolArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O85-9585[5][6]
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O85-9588[5][6]
2,3,5-trichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃H₂O100High[7]

*Data for the analogous 3-amine is used as a proxy due to the availability of detailed studies. The reactivity trends are expected to be similar for the 3-ol.

The data suggests that while chloro-pyridines can be effective substrates, they often require more specialized, highly active catalyst systems or harsher conditions to achieve comparable results to bromopyridines.[1]

Sonogashira Coupling

For the formation of C(sp²)-C(sp) bonds, the Sonogashira coupling is indispensable. The reactivity trend of halogens remains consistent, making this compound a more reliable substrate than its chloro counterpart under standard conditions.

Halopyridine DerivativeAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compoundPhenylacetylenePd(PPh₃)₄ / CuIK₂CO₃DMF80-120~75-85[4]
3-Bromo-2-chloropyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NToluene80~80[8]
2-Amino-3-bromopyridinesVariousPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100Good[9]
Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation. Again, the greater lability of the C-Br bond facilitates the oxidative addition step, often leading to higher efficiency.

HalopyridineAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2-methylpyridineAnilinePd₂(dba)₃ / RuPhosNaOᵗBuToluene100-110High[8]
3-Bromo-2-methylpyridineMorpholinePd₂(dba)₃ / BINAPNaOᵗBuToluene80-110Good[10]
3-bromo-2-chloropyridineAnilinePd₂(dba)₃ / XPhosK₃PO₄Toluene110~80[8]

The Role of the Hydroxyl Group: A Double-Edged Sword

The 3-hydroxyl group on the pyridine ring is not merely a spectator. It can significantly influence the course of a reaction. On one hand, it can act as a directing group, potentially influencing the regioselectivity of reactions through coordination with the metal center.[11][12] On the other hand, its acidic proton can lead to complications.

In Suzuki-Miyaura couplings, the presence of a free hydroxyl or amino group can sometimes inhibit the catalyst or lead to side reactions.[5][13] For this reason, protection of the hydroxyl group (e.g., as a methoxy or silyl ether) is a common strategy to ensure robust and reproducible outcomes. However, some protocols have been developed that are tolerant of free N-H groups, often requiring careful selection of the base and solvent system.[13] One study noted that labile protons in alcohols and primary amines can make them poor choices for Suzuki coupling, and instead utilized an amide derivative for more efficient reactions.[5]

Beyond Halogen Exchange: Alternative Synthetic Strategies

While cross-coupling of halopyridines is a dominant strategy, other methods for the synthesis of substituted 2-methylpyridines are gaining traction, offering alternative cost-benefit profiles.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the C-H functionalization of aromatic rings.[14][15] A directing metalation group (DMG) coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting lithiated species can then be quenched with an electrophile. For a substrate like 2-methylpyridin-3-ol, the hydroxyl group (or a protected version) could potentially direct metalation to the C4 position, offering a complementary strategy to C5 functionalization via halogenated precursors.

Caption: Workflow for Directed ortho-Metalation.

Direct C-H Arylation

Recent advances in palladium catalysis have enabled the direct C-H arylation of heterocycles, bypassing the need for pre-halogenated starting materials.[16][17] This approach is highly atom-economical and can offer a more environmentally benign route. For a 2-methylpyridine core, regioselectivity can be a challenge, but specific directing groups or catalyst systems can provide high selectivity for arylation at the C3 or C4 positions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add the this compound derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Conclusion and Recommendations

The cost-benefit analysis of using this compound is a nuanced decision that hinges on the specific goals of a synthetic project.

  • For early-stage research and medicinal chemistry, where speed, reliability, and broad scope are critical, the superior reactivity of This compound often justifies its moderate cost. It provides a reliable platform for the rapid generation of diverse analogs under generally mild conditions. The even more reactive, albeit more expensive, iodo-analog can be considered for particularly challenging couplings.

  • For process development and large-scale manufacturing, where cost is a primary driver, the more economical 5-Chloro-2-methylpyridin-3-ol becomes an attractive option. However, this necessitates investment in process optimization to identify highly active catalyst systems and potentially harsher reaction conditions to achieve acceptable yields and throughput.

  • Alternative strategies like Directed ortho-Metalation and C-H activation should be considered when the desired substitution pattern is not easily accessible through cross-coupling or when atom economy and the avoidance of halogenated intermediates are key objectives.

Ultimately, a thorough understanding of the trade-offs between cost, reactivity, and the specific requirements of the synthetic target will enable researchers to make the most informed and cost-effective decisions in their synthetic endeavors.

References

  • Apollo Scientific. 5-Iodo-3-methylpyridin-2-ol.

  • Benchchem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.

  • Aribo Biotechnology. This compound.

  • Morken, J. P., et al. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 2016.

  • Benchchem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.

  • Fisher Scientific. This compound, min 98%.

  • Morken, J. P., et al. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PubMed, 2016.

  • Snieckus, V., et al. Directed (ortho) Metallation. University of Pennsylvania, n.d.

  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridine: Base Selection and Optimization.

  • Organic Chemistry Portal. Directed ortho Metalation (DOM).

  • Benchchem. A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions.

  • Apollo Scientific. 2-Amino-5-bromo-3-methylpyridine.

  • Baran, P. S. Directed Metalation: A Survival Guide. Scripps Research, n.d.

  • Khan, I., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017.

  • Wikipedia. Directed ortho metalation.

  • Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.

  • Myers, A. G. ortho metalation. Harvard University, n.d.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Buchwald, S. L., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 2011.

  • CymitQuimica. 5-Chloro-2-Fluoro-3-Methylpyridine.

  • Besson, T., et al. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 2017.

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.

  • Kappe, C. O., et al. Protecting Groups for Thiols Suitable for Suzuki Conditions. The Journal of Organic Chemistry, 2012.

  • ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

  • Benchchem. 2-Bromopyrazine vs. 2-Chloropyrazine: A Comparative Guide to Suzuki Coupling Reactivity.

  • Daugulis, O. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. The Journal of Organic Chemistry, 2011.

  • Evano, G., et al. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 2023.

  • BLD Pharm. 5-(Chloromethyl)-3-methylpyridin-2-ol.

  • BLD Pharm. This compound.

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  • BLD Pharm. 3-Iodo-5-methylpyridin-2(1H)-one.

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  • Sigma-Aldrich. 2-Chloro-5-methylpyridin-3-ol.

  • Bergman, R. G. & Tsai, A. S.-C. Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. eScholarship, 2012.

  • MedChemExpress. 5-Bromo-3-methylpyridin-2-ol.

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  • Ghorai, M. K., et al. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 2023.

  • Thompson, A., et al. Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of Organic Chemistry, 2005.

  • Fletcher, S. P., et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 2023.

  • Garg, N. K. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 2020.

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A Comparative Guide to the Synthesis of 5-Bromo-2-methylpyridin-3-ol: An Analysis of Reproducibility in Plausible Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of novel therapeutics, reliable access to 5-bromo-2-methylpyridin-3-ol is of paramount importance. However, a review of the current literature reveals a conspicuous absence of detailed, peer-reviewed publications dedicated to its synthesis. This guide, therefore, aims to provide an in-depth comparison of two plausible and chemically sound synthetic routes, constructed from established methodologies for analogous transformations. The focus of this analysis is to critically evaluate the potential reproducibility of each method, offering field-proven insights to guide your experimental choices.

Route A: The Multi-step Diazotization Pathway

This approach leverages the well-documented synthesis of 5-bromo-2-methylpyridin-3-amine, followed by a classical Sandmeyer-type diazotization to install the hydroxyl group. This multi-step process offers a high degree of control over regioselectivity.

Workflow for the Diazotization Pathway

cluster_0 Step 1: Methylation cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction cluster_3 Step 4: Diazotization A 2-Chloro-3-nitropyridine C 2-Methyl-3-nitropyridine A->C Condensation & Decarboxylation B Diethyl Malonate, NaH B->C E 5-Bromo-2-methyl-3-nitropyridine C->E Electrophilic Aromatic Substitution D Br2, Acetic Acid D->E G 5-Bromo-2-methylpyridin-3-amine E->G Nitro Group Reduction F Fe, NH4Cl F->G I This compound G->I Sandmeyer Reaction H NaNO2, H2SO4, H2O H->I

Caption: Overall workflow for the synthesis of this compound via the Diazotization Pathway.

In-Depth Protocol for Route A

Step 1: Synthesis of 2-Methyl-3-nitropyridine

This initial step is adapted from established industrial methods.

  • Reaction Setup: In a thoroughly dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sodium hydride (60% dispersion in oil, 1.1 eq.) in anhydrous toluene.

  • Malonate Addition: Add diethyl malonate (1.2 eq.) dropwise at room temperature. Stir the mixture for 1 hour.

  • Condensation: Add a solution of 2-chloro-3-nitropyridine (1.0 eq.) in toluene. Heat the reaction mixture to 110 °C for 1.5 hours.

  • Work-up and Decarboxylation: After cooling to room temperature, remove the solvent under reduced pressure. Add 6N HCl and reflux for 4-6 hours until gas evolution ceases. Cool the mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield crude 2-methyl-3-nitropyridine.

Step 2: Synthesis of 5-Bromo-2-methyl-3-nitropyridine

This step involves a regioselective electrophilic aromatic substitution.

  • Reaction Setup: Dissolve 2-methyl-3-nitropyridine (1.0 eq.) and sodium acetate (1.5 eq.) in glacial acetic acid in a flask equipped with a dropping funnel and a mechanical stirrer.

  • Bromine Addition: Cool the mixture to 10-15 °C. Add bromine (1.1 eq.) dropwise, ensuring the temperature remains below 20 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding it to a stirred solution of sodium thiosulfate. Neutralize with solid sodium bicarbonate and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Synthesis of 5-Bromo-2-methylpyridin-3-amine

The nitro group is reduced to an amine using iron powder.

  • Reaction Setup: To a flask fitted with a reflux condenser, add iron powder (2.5 eq.) and ammonium chloride (2.5 eq.) in a 4:1 mixture of methanol and water.

  • Addition of Nitro Compound: Heat the suspension to 80 °C. Add the 5-bromo-2-methyl-3-nitropyridine (1.0 eq.) portion-wise. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, stir the mixture at reflux for an additional 2-4 hours.

  • Work-up and Isolation: Cool the reaction mixture and filter through Celite®, washing the filter cake with methanol. Concentrate the filtrate and add ethyl acetate and water. Basify the aqueous layer to pH ~8 with saturated sodium bicarbonate solution. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-bromo-2-methylpyridin-3-amine.

Step 4: Synthesis of this compound

This final step is a Sandmeyer-type reaction.

  • Diazonium Salt Formation: Dissolve 5-bromo-2-methylpyridin-3-amine (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the low temperature. Stir for 30 minutes.

  • Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. Maintain boiling for 15-20 minutes until nitrogen evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate. The crude product should be purified by column chromatography on silica gel.

Reproducibility Analysis of Route A

The multi-step nature of this route introduces several points where reproducibility can be challenged. The initial steps, while well-documented for scalability, require careful control of reaction conditions[1]. The final diazotization step is notoriously sensitive. The stability of the diazonium salt is highly dependent on temperature, and slight variations can lead to the formation of side products, reducing the yield and complicating purification. The success of Sandmeyer reactions can be substrate-dependent, and while generally effective, yields can vary significantly between runs without stringent control of temperature and addition rates[2][3][4].

Route B: The Direct Bromination Pathway

This approach is a more convergent synthesis, involving the direct electrophilic bromination of commercially available 2-methylpyridin-3-ol. This method has the potential to be more step-economical.

Workflow for the Direct Bromination Pathway

cluster_0 Direct Bromination A 2-Methylpyridin-3-ol C This compound A->C Electrophilic Aromatic Substitution B N-Bromosuccinimide (NBS) B->C

Caption: Overall workflow for the synthesis of this compound via Direct Bromination.

In-Depth Protocol for Route B

This protocol is based on general methods for the regioselective bromination of activated pyridines.

  • Reaction Setup: Dissolve 2-methylpyridin-3-ol (1.0 eq.) in acetonitrile in a round-bottom flask.

  • NBS Addition: Cool the solution to 0 °C. Add N-bromosuccinimide (NBS) (1.0 eq.) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product will likely require purification by column chromatography to separate the desired product from any isomeric byproducts and unreacted starting material.

Reproducibility Analysis of Route B

The key challenge in this route is controlling the regioselectivity of the bromination. The hydroxyl group is an activating, ortho-, para-director, and the methyl group is a weakly activating, ortho-, para-director. In this case, the 5-position is para to the hydroxyl group and meta to the methyl group, which should favor the formation of the desired 5-bromo isomer. However, the formation of other isomers (e.g., 3-bromo or dibromo species) is possible. The regioselectivity of such reactions can be highly dependent on the solvent and reaction temperature[3][5]. Variations in these parameters could lead to inconsistent product ratios, making purification challenging and affecting the overall reproducible yield. The use of N-bromosuccinimide (NBS) is generally considered a milder and more selective brominating agent than elemental bromine, which should improve the reproducibility of this reaction[6][7][8].

Comparative Analysis of Synthetic Routes

FeatureRoute A: Diazotization PathwayRoute B: Direct Bromination Pathway
Number of Steps 41
Starting Materials 2-Chloro-3-nitropyridine, Diethyl Malonate2-Methylpyridin-3-ol
Reagent Hazards NaH, Br2, NaNO2, H2SO4N-Bromosuccinimide
Predicted Yield Moderate (multi-step losses)Moderate to Good (potential for side products)
Purification Multiple steps, final chromatography likelyChromatography likely required to remove isomers
Reproducibility Good for initial steps, final step is sensitiveDependent on strict control of regioselectivity

Expert Insights and Recommendations

From a practical standpoint, Route B (Direct Bromination) is attractive due to its step-economy. For small-scale research purposes where purification by chromatography is routine, this method is likely to be the more rapid approach to obtaining the target compound. However, for larger-scale synthesis or situations where high purity is required with minimal chromatography, the potential for isomeric impurities could be a significant drawback, impacting the overall reproducibility of the isolated yield.

Route A (Diazotization Pathway) , while longer, offers a more controlled, albeit complex, approach. The regiochemistry is unambiguously established in the early stages of the synthesis. The primary challenge to reproducibility lies in the final diazotization step. For research teams with experience in handling diazonium salts and with precise temperature control, this route may ultimately provide a more reliable source of pure this compound, especially if the synthesis is to be scaled up.

Recommendation: For initial exploratory synthesis, Route B is recommended due to its simplicity. However, if the project progresses to require larger quantities of highly pure material, optimization of Route A would be a more prudent long-term strategy. It is strongly advised that any attempt to reproduce these methods be closely monitored by techniques such as TLC, LC-MS, and NMR to verify the identity and purity of all intermediates and the final product.

References

  • G. G. G, Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide, Synthesis, 2001(10), 1539-1542.
  • Jia, Z., et al. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 2017, 22(10), 1649. [Link]

  • Adkins, H., & Burks, Jr., R. E. (1949). 9,10-DIHYDROXYSTEARIC ACID. Organic Syntheses, 29, 38. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017, 22(2), 205. [Link]

  • Method for preparing 5-bromo-2-methylpyridine.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2021, 18(11), 2755-2780. [Link]

  • Preparation method of 2-methyl-3-bromopyridine.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Craig, L. C. (1934). 2-BROMOPYRIDINE. Organic Syntheses, 14, 12. [Link]

  • Preparation method for 2,5-dibromo-3-methylpyridine.
  • N-Bromosuccinimide. Wikipedia. [Link]

  • Beletskaya, I. P., et al. Catalytic Sandmeyer Bromination. Organic Chemistry Portal. [Link]

  • Wang, D., & Wang, Z. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 630-640. [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Diazotization of Amines. Chemistry LibreTexts. [Link]

  • Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. ResearchGate. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Bromo-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the fast-paced world of research and drug development, our focus is often on synthesis, discovery, and analysis. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromo-2-methylpyridin-3-ol, grounding procedural steps in established safety and regulatory principles.

Part 1: Hazard Identification and Immediate Safety Precautions

Before any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound is a compound that demands careful handling due to its specific toxicological profile.

According to its Safety Data Sheet (SDS), this compound is classified with several hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. This classification dictates the minimum personal protective equipment (PPE) required for handling.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
(Source: ECHEMI Safety Data Sheet)

Essential Personal Protective Equipment (PPE): When handling this compound, including for disposal, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.

  • Skin and Body Protection: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: All handling of this solid compound that could generate dust, and the preparation of its waste, should be conducted inside a certified chemical fume hood to avoid inhalation.

Immediate First Aid Measures: In the event of accidental exposure, immediate action is critical:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.

  • If on Skin: Wash the affected area immediately with plenty of soap and water. If skin irritation occurs, seek medical attention. Contaminated clothing should be removed and washed before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Persistent irritation requires medical attention.

  • If Swallowed: Rinse the mouth with water and get medical help. Do not induce vomiting.

Part 2: Waste Characterization and Segregation—The "Why"

Proper disposal begins with correct waste characterization. This compound has a carbon-halogen bond (C-Br), which classifies it unequivocally as a halogenated organic compound . This is the single most important factor determining its disposal pathway.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), hazardous wastes are strictly regulated from "cradle-to-grave". Halogenated organic wastes are subject to specific disposal restrictions, primarily because their incineration can produce acidic gases (like hydrogen bromide) and other hazardous byproducts if not performed in a specialized facility. Land disposal of halogenated organic compounds is also highly restricted.

The Causality Behind Segregation:

  • Regulatory Compliance & Cost: Mixing halogenated waste with non-halogenated waste streams (e.g., acetone, methanol) forces the entire container to be managed as the more stringently regulated and costly halogenated waste.

  • Safety: Pyridine derivatives should be stored separately from incompatible materials such as strong oxidizers and acids (especially nitric acid) to prevent violent reactions.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for accumulating and disposing of this compound waste in a laboratory setting.

Step 1: Select the Appropriate Waste Container

  • Choose a container that is in good condition, compatible with the chemical waste, and has a secure, screw-top lid. Glass bottles are a common and appropriate choice.

  • The container must remain closed and sealed at all times, except when you are actively adding waste. This is critical to prevent the release of vapors and to ensure safety.

Step 2: Correctly Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" label to the container.

  • The label must clearly state:

    • The words "Hazardous Waste" .

    • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Harmful," "Irritant").

    • If creating a mixed waste stream (e.g., solutions of the compound), list all constituents and their approximate percentages.

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • The designated waste container should be kept in a Satellite Accumulation Area (SAA). An SAA is a location at or near the point of waste generation that is under the control of the laboratory personnel.

  • The SAA must be situated to prevent spills from reaching drains. Secondary containment is highly recommended.

  • Store your halogenated waste container separately from non-halogenated waste and other incompatible materials.

Step 4: Arrange for Final Disposal

  • Once the waste container is full (do not overfill; 90% capacity is a safe limit) or is no longer being used, it must be removed from the SAA for disposal.

  • Follow your institution's specific procedures for waste pickup, which typically involves contacting the Environmental Health & Safety (EH&S) department or a designated waste coordinator.

  • Your EH&S department will then manage the waste according to the facility's generator status (e.g., Small Quantity Generator or Large Quantity Generator), which dictates on-site storage time limits before it is transported by a certified hauler to a licensed Treatment, Storage, and Disposal Facility (TSDF).

G cluster_lab In the Laboratory cluster_facility Facility Level Management A Waste Generated (this compound) B Characterize Waste: Is it a Halogenated Organic? A->B C YES: Halogenated Waste Stream B->C Contains C-Br bond D Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards C->D E Accumulate in SAA (Satellite Accumulation Area) - Keep container closed - Segregate from incompatibles D->E F Container Full or Waste Stream Complete? E->F F->E No G Contact EH&S for Pickup F->G Yes H EH&S Moves Waste to CAA (Central Accumulation Area) G->H I Waste Manifested & Transported by Certified Hauler H->I J Final Disposal at TSDF (e.g., High-Temperature Incineration) I->J

Part 4: Spill Management Protocol

Accidents happen, and a clear plan for spill cleanup is essential.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Assess and Assemble PPE: Ensure you are wearing the appropriate PPE as described in Part 1 before addressing the spill.

  • Contain & Clean:

    • For a solid spill, gently cover the material with an inert absorbent material like vermiculite, sand, or dry earth to avoid generating dust.

    • Carefully sweep or scoop the mixture into a designated, sealable container.

    • Clean the affected area with a suitable detergent and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup (absorbent, gloves, etc.) must be placed in the hazardous waste container along with the spilled chemical.

  • Report: Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy.

By adhering to these detailed procedures, you contribute to a culture of safety and ensure that your vital research is conducted with the utmost responsibility. This diligence protects you, your colleagues, and the integrity of our shared environment.

A Researcher's Guide to the Safe Handling of 5-Bromo-2-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 5-Bromo-2-methylpyridin-3-ol is foundational to innovation. However, with great scientific opportunity comes the profound responsibility of ensuring safety. This guide provides essential, experience-driven protocols for the safe handling and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety within your laboratory.

Understanding the Hazard Profile of this compound

Before any handling protocols are established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

These classifications necessitate a stringent approach to personal protective equipment and handling procedures to mitigate exposure risks.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is your primary defense against the hazards of this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific risk profile.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against splashes that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[3]Prevents skin contact, which can lead to irritation.[1][2]
Body Protection A flame-resistant lab coat, worn fully buttoned, with sleeves that fit snugly around the wrist. For larger quantities or in case of a significant spill, impervious clothing or a chemical-resistant apron is required.Protects against accidental skin contact and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood or if dusts/aerosols may be generated.[1]Mitigates the risk of inhaling the compound, which can cause respiratory tract irritation.[1]

Step-by-Step Safe Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must be conducted within a certified chemical fume hood to control airborne concentrations.[3][4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Spill Kit: A spill kit containing appropriate absorbent materials should be located in the immediate vicinity.

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE before entering the designated handling area.

  • Container Inspection: Before use, inspect the container for any signs of damage or leaks.

  • Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly after handling, even if gloves were worn.[6]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7]

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Collection: Dispose of contents and the container in accordance with local, state, and federal regulations.[1][2] This typically involves collection in a designated, labeled hazardous waste container.

  • Contaminated Materials: All grossly contaminated disposable PPE (e.g., gloves, absorbent pads) should be disposed of as hazardous waste.

  • Decontamination: Clean any contaminated surfaces thoroughly.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the material and place it in a designated hazardous waste container for disposal.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Certification B Check Eyewash/ Safety Shower A->B C Locate Spill Kit B->C D Don Required PPE C->D E Inspect Chemical Container D->E F Weigh/Transfer Solid (Minimize Dust) E->F G Prepare Solution (Slow Addition) F->G H Perform Experiment G->H I Decontaminate Work Area H->I J Dispose of Waste in Labeled Container I->J K Remove PPE J->K L Wash Hands Thoroughly K->L

Caption: Workflow for the safe handling of this compound.

References

  • Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration (OSHA). [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • OSHA Handbook for Small Businesses. Justia. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • OSHA Chemical Hazards And Communication. National Center for Biotechnology Information (NCBI). [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-2-methylpyridin-3-ol
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5-Bromo-2-methylpyridin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.